molecular formula C33H34N4O6 B605794 (S)-Azelnidipine CAS No. 722455-09-6

(S)-Azelnidipine

Cat. No.: B605794
CAS No.: 722455-09-6
M. Wt: 582.6 g/mol
InChI Key: ZKFQEACEUNWPMT-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Azelnidipine is one of the enantiomers of Azelnidipine, a third-generation, long-acting dihydropyridine (DHP) calcium channel antagonist (Calcium Channel Blocker) . Research indicates that the (R)-(-) enantiomer of dihydropyridine calcium antagonists is considered to possess intrinsic pharmacological activity . As a highly selective inhibitor of voltage-dependent L-type calcium channels, this compound acts on vascular smooth muscle cells to inhibit the influx of calcium ions, leading to vasodilation and a subsequent reduction in peripheral vascular resistance . Its strong lipophilicity and high affinity for vascular membranes contribute to a gradual onset and long-lasting inhibitory effect, which is associated with a minimal risk of reflex tachycardia, a common side effect with other DHP calcium channel blockers . Beyond its primary mechanism, Azelnidipine has been shown to possess antioxidative properties, which may protect the cardiovascular system by reducing oxidative stress . It has also been demonstrated to improve endothelial function by enhancing the bioavailability of nitric oxide, a key vasodilator, and to exhibit anti-inflammatory effects, such as inhibiting TNF-α-induced responses in endothelial cells . This combination of actions makes this compound a valuable compound for cardiovascular research, particularly for investigating pathways related to hypertension, vascular tone, and atherosclerosis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

722455-09-6

Molecular Formula

C33H34N4O6

Molecular Weight

582.6 g/mol

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4S)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m0/s1

InChI Key

ZKFQEACEUNWPMT-NDEPHWFRSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azelnidipine, (S)-, (S)-(+)-Azelnidipine, (S)-Azelnidipine

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Enantioselective Preparation of (R)-Azelnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia. It is a chiral molecule, possessing a stereocenter at the C4 position of the dihydropyridine ring. Crucially, pharmacological studies have demonstrated that the therapeutic activity of Azelnidipine resides almost exclusively in the (R)-enantiomer. This makes the development of methods to obtain enantiomerically pure (R)-Azelnidipine a critical aspect of its pharmaceutical development and production.

This technical guide provides an in-depth overview of the current methodologies for the enantioselective preparation of (R)-Azelnidipine. While direct asymmetric synthesis routes are not yet well-established in publicly available literature, this guide will detail the prevalent methods of racemic synthesis followed by chiral resolution. Additionally, it will explore prospective strategies for direct enantioselective synthesis based on modern catalytic and chiral auxiliary-based approaches applied to similar 1,4-dihydropyridine systems.

Racemic Synthesis of Azelnidipine

The foundation for obtaining enantiomerically pure (R)-Azelnidipine is the efficient synthesis of its racemic form. The most common approach is a modified Hantzsch dihydropyridine synthesis.

Experimental Protocol: Racemic Azelnidipine Synthesis

This protocol is a generalized representation based on common steps found in the patent literature[1][2].

Step 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester

  • To a stirred solution of 3-nitrobenzaldehyde and isopropyl acetoacetate in isopropanol, add catalytic amounts of piperidine and glacial acetic acid.

  • Heat the mixture to 45-55°C and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

Step 2: Synthesis of 3-amino-3-(1-benzhydrylazetidin-3-yloxy)acrylonitrile hydrochloride

  • Synthesize 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin.

  • React 1-benzhydrylazetidin-3-ol with cyanoacetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester.

  • Treat the cyano ester with anhydrous ethanol and hydrogen chloride gas to form the imidate hydrochloride salt.

  • The imidate is then converted to the amidine acetate by reaction with ammonia and subsequent treatment with ammonium acetate.

Step 3: Hantzsch Condensation to form Racemic Azelnidipine

  • In a suitable solvent such as isopropanol or toluene, dissolve the products from Step 1 and Step 2.

  • Add a base, for example, sodium methoxide, to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature to allow for crystallization of the crude racemic Azelnidipine.

  • Filter the crude product, wash with a suitable solvent (e.g., a mixture of ethyl acetate and n-hexane), and dry.

  • Further purification can be achieved by recrystallization from a solvent system like ethyl acetate/n-hexane to yield high-purity racemic Azelnidipine[1].

Racemic Synthesis Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Side Chain Synthesis cluster_2 Step 3: Hantzsch Cyclization 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_A 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester 3-Nitrobenzaldehyde->Intermediate_A Piperidine, Acetic Acid, IPA Isopropyl acetoacetate Isopropyl acetoacetate Isopropyl acetoacetate->Intermediate_A Racemic_Azelnidipine Racemic Azelnidipine Intermediate_A->Racemic_Azelnidipine Sodium methoxide, Toluene Benzhydrylamine Benzhydrylamine Azetidinol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->Azetidinol Epichlorohydrin Epichlorohydrin Epichlorohydrin->Azetidinol Cyano_ester Cyanoacetic acid ester Azetidinol->Cyano_ester DCC Cyanoacetic_acid Cyanoacetic acid Cyanoacetic_acid->Cyano_ester Intermediate_B 3-amino-3-(1-benzhydrylazetidin-3-yloxy) acrylonitrile hydrochloride Cyano_ester->Intermediate_B 1. HCl, EtOH 2. NH3, NH4OAc Intermediate_B->Racemic_Azelnidipine

Caption: Racemic synthesis of Azelnidipine via Hantzsch condensation.

Enantioselective Preparation of (R)-Azelnidipine

As direct asymmetric synthesis routes are not widely reported, the primary methods for obtaining enantiopure (R)-Azelnidipine involve the separation of the racemic mixture.

Chiral Resolution by Fractional Crystallization

This classical method involves the reaction of the racemic Azelnidipine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.

A patent (CN101591329A) describes a method for resolving racemic Azelnidipine using chiral acids[3].

  • Salt Formation: Dissolve racemic Azelnidipine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a solution of a chiral resolving agent, such as D-(+)-camphorsulfonic acid or L-(-)-tartaric acid, in the same solvent.

  • Crystallization: Stir the mixture, possibly with gentle heating, to ensure complete salt formation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration. The enantiomeric purity of the salt can be checked by chiral HPLC. One or two recrystallizations may be necessary to achieve high diastereomeric excess.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent and liberate the free base of the Azelnidipine enantiomer.

  • Extraction: Extract the enantiomerically enriched Azelnidipine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiopure Azelnidipine.

G Racemic_Azelnidipine Racemic Azelnidipine ((R)- and (S)-) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Aze-Acid, (S)-Aze-Acid) Racemic_Azelnidipine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., D-(+)-Camphorsulfonic Acid) Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., (R)-Aze-Acid) Crystallization->Less_Soluble_Salt Precipitate More_Soluble_Salt More Soluble Salt in Filtrate (e.g., (S)-Aze-Acid) Crystallization->More_Soluble_Salt Mother Liquor Basification_1 Basification Less_Soluble_Salt->Basification_1 R_Azelnidipine (R)-Azelnidipine Basification_1->R_Azelnidipine

Caption: Workflow for chiral resolution via fractional crystallization.

Chiral Resolution by HPLC

High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

The following conditions are based on a published method for the enantiomeric separation of Azelnidipine[4].

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5.0 µm).

  • Mobile Phase: A mixture of n-hexane and isopropyl alcohol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve racemic Azelnidipine in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

Under these conditions, baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for both analytical quantification of enantiomeric purity and semi-preparative isolation of the individual enantiomers.

ParameterValueReference
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropyl Alcohol (90:10 v/v)
Flow Rate 0.8 mL/min
Temperature 20°C
Detection UV at 254 nm
Resolution (Rs) 3.3

Table 1: HPLC Conditions for Azelnidipine Enantioseparation

Prospective Enantioselective Synthesis Strategies

While resolution methods are currently dominant, direct asymmetric synthesis is a highly desirable goal for efficiency and atom economy. The following are potential strategies based on advances in the asymmetric synthesis of 1,4-dihydropyridines.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary can be temporarily incorporated into one of the starting materials to direct the stereochemistry of the cyclization reaction.

Conceptual Workflow:

  • Attach a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative) to the acetoacetate precursor to form a chiral β-ketoester.

  • Perform the Hantzsch condensation with the chiral β-ketoester, 3-nitrobenzaldehyde, and the azetidine side chain precursor. The steric bulk of the auxiliary would favor the formation of one diastereomer.

  • After the cyclization, the chiral auxiliary is cleaved to yield the enantiomerically enriched (R)-Azelnidipine.

Organocatalytic Asymmetric Synthesis

Chiral organocatalysts, such as chiral phosphoric acids or cinchona alkaloid derivatives, have been successfully used to catalyze the enantioselective Hantzsch reaction for other dihydropyridines.

Conceptual Workflow:

  • The reaction would proceed via the standard Hantzsch condensation pathway.

  • A chiral Brønsted acid or base catalyst would activate the substrates and control the facial selectivity of the addition steps, leading to an enantiomeric excess of one of the Azelnidipine enantiomers.

  • This approach avoids the need for stoichiometric chiral reagents and the additional steps of attaching and removing an auxiliary.

G Intermediate_A 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester R_Azelnidipine (R)-Azelnidipine Intermediate_A->R_Azelnidipine Asymmetric Cyclization Intermediate_B 3-amino-3-(1-benzhydrylazetidin-3-yloxy) acrylonitrile hydrochloride Intermediate_B->R_Azelnidipine Catalyst Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) Catalyst->R_Azelnidipine

Caption: Conceptual pathway for a direct organocatalytic asymmetric synthesis of (R)-Azelnidipine.

MethodKey Reagent/CatalystPotential YieldEnantiomeric Excess (ee)Reference (Analogous Systems)
Chiral Auxiliary Evans OxazolidinoneModerate-Good>95% de
Organocatalysis Chiral Phosphoric AcidGood-Excellentup to 98% ee
Organocatalysis Cinchona Alkaloid DerivativeGoodup to 90% ee

Table 2: Prospective Asymmetric Synthesis Methods for 1,4-Dihydropyridines

Conclusion

The enantioselective preparation of the pharmacologically active (R)-Azelnidipine is currently dominated by methods involving the resolution of a racemic mixture. Both fractional crystallization of diastereomeric salts and chiral HPLC are viable and effective techniques for obtaining the enantiopure compound. While these methods are robust, they are inherently limited in theoretical yield to 50% from the racemate. The future of efficient (R)-Azelnidipine synthesis lies in the development of a direct asymmetric catalytic method. Drawing from the significant advances in the organocatalytic synthesis of other 1,4-dihydropyridines, there is a clear and promising path for researchers to develop a highly efficient and enantioselective synthesis for this important therapeutic agent. Such a breakthrough would represent a significant advancement in the manufacturing of Azelnidipine, enhancing its production efficiency and sustainability.

References

The Discovery and Chemical Synthesis of (S)-Azelnidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker distinguished by its gradual onset and long-lasting antihypertensive effects, which clinical studies have shown to be accompanied by a reduced incidence of reflex tachycardia compared to other drugs in its class.[1][2] Developed jointly by Sankyo and Ube Industries in Japan, it was first launched for the treatment of hypertension in 2003 under the brand name CalBlock.[1][3] Azelnidipine functions by blocking both L-type and T-type calcium channels, leading to vasodilation and a decrease in blood pressure.[2] This technical guide provides a detailed overview of the discovery and, in particular, the chemical synthesis pathway of (S)-Azelnidipine, the enantiomer responsible for its pharmacological activity.

Chemical Synthesis Pathway

The synthesis of Azelnidipine is a multi-step process that can be broadly categorized into the preparation of two key intermediates followed by their condensation to form the dihydropyridine core, and finally, the resolution of the enantiomers to obtain the active this compound. The most common approach involves a modified Hantzsch pyridine synthesis.

A prevalent synthetic route is outlined below:

Step 1: Synthesis of 2-(3-Nitrobenzylidene)acetoacetic Acid Isopropyl Ester

This step involves the Knoevenagel condensation of 3-nitrobenzaldehyde with isopropyl acetoacetate.

  • Reaction: 3-Nitrobenzaldehyde and isopropyl acetoacetate are reacted in the presence of a catalytic amount of piperidinium acetate in isopropanol.

  • Conditions: The reaction mixture is typically heated.

Step 2: Synthesis of 1-Benzhydryl-3-amino-3-iminopropanoate Acetate

This intermediate is synthesized in a multi-step sequence starting from benzhydrylamine and epichlorohydrin.

  • Sub-step 2a: Synthesis of 1-Benzhydrylazetidin-3-ol: A solution of benzhydrylamine and epichlorohydrin is reacted to yield the azetidinol.

  • Sub-step 2b: Synthesis of 3-Cyanoacetyl-1-benzhydrylazetidine: The azetidinol is coupled with cyanoacetic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as tetrahydrofuran (THF).

  • Sub-step 2c: Pinner Reaction to form the Amidine: The cyanoester is treated with ethanol and hydrogen chloride gas, followed by ammonolysis with ammonia gas and subsequent treatment with ammonium acetate to yield the target amidinoacetate.

Step 3: Hantzsch-type Condensation to form Racemic Azelnidipine

The two key intermediates are condensed to form the 1,4-dihydropyridine ring of Azelnidipine.

  • Reaction: 2-(3-Nitrobenzylidene)acetoacetic acid isopropyl ester is condensed with 1-benzhydryl-3-amino-3-iminopropanoate acetate.

  • Conditions: The reaction is typically carried out in the presence of a base, such as sodium methoxide, in a solvent like isopropanol, often under reflux.

Step 4: Chiral Resolution of this compound

The final step involves the separation of the racemic mixture to isolate the desired (S)-enantiomer.

  • Method: Chiral resolution is commonly achieved using chiral stationary phase chromatography. Another approach involves the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid, followed by fractional crystallization.

Quantitative Data Summary
StepReactantsProductsSolventCatalyst/ReagentYield (%)Purity (%)Reference
13-Nitrobenzaldehyde, Isopropyl acetoacetate2-(3-Nitrobenzylidene)acetoacetic acid isopropyl esterIsopropanolPiperidinium acetate65-
2aBenzhydrylamine, Epichlorohydrin1-Benzhydrylazetidin-3-ol--57-
2b1-Benzhydrylazetidin-3-ol, Cyanoacetic acid3-Cyanoacetyl-1-benzhydrylazetidineTHFDCC93-
3Intermediate from Step 1, Intermediate from Step 2cRacemic AzelnidipineIsopropanolSodium Methoxide74-
-Racemic Azelnidipine (crude)Purified AzelnidipineEthyl acetate/n-hexaneActivated carbon9699.6

Note: The yields and purities are based on specific reported examples and may vary depending on the exact experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps based on published literature.

Protocol 1: Hantzsch Condensation for Racemic Azelnidipine
  • To a solution of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester in isopropanol, add 1-benzhydryl-3-amino-3-iminopropanoate acetate.

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization.

  • Filter the precipitated solid, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to obtain crude racemic Azelnidipine.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and n-hexane.

Protocol 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
  • Prepare a solution of racemic Azelnidipine in the mobile phase.

  • Utilize a chiral stationary phase column, such as Chiralpak AD-H.

  • Set the HPLC system with an appropriate mobile phase, for example, a mixture of hexane and isopropyl alcohol (e.g., 90:10 v/v).

  • Set the flow rate (e.g., 0.8 mL/min) and detection wavelength (e.g., 254 nm).

  • Inject the sample and collect the fractions corresponding to the two enantiomers as they elute separately.

  • Combine the fractions containing the desired (S)-enantiomer and remove the solvent under reduced pressure.

Visualizations

Chemical Synthesis Pathway of Azelnidipine

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 3-Nitrobenzaldehyde->Knoevenagel Condensation Isopropyl acetoacetate Isopropyl acetoacetate Isopropyl acetoacetate->Knoevenagel Condensation Intermediate 1 2-(3-Nitrobenzylidene)acetoacetic acid isopropyl ester Knoevenagel Condensation->Intermediate 1 Hantzsch Condensation Hantzsch Condensation Intermediate 1->Hantzsch Condensation Benzhydrylamine Benzhydrylamine Step2a Formation of Azetidinol Benzhydrylamine->Step2a Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step2a Azetidinol 1-Benzhydrylazetidin-3-ol Step2a->Azetidinol Step2b DCC Coupling Azetidinol->Step2b Cyanoacetic acid Cyanoacetic acid Cyanoacetic acid->Step2b Cyanoester 3-Cyanoacetyl-1-benzhydrylazetidine Step2b->Cyanoester Step2c Pinner Reaction & Ammonolysis Cyanoester->Step2c Intermediate 2 1-Benzhydryl-3-amino-3-iminopropanoate acetate Step2c->Intermediate 2 Intermediate 2->Hantzsch Condensation Racemic Azelnidipine Racemic Azelnidipine Hantzsch Condensation->Racemic Azelnidipine Chiral Resolution Chiral Resolution Racemic Azelnidipine->Chiral Resolution S-Azelnidipine S-Azelnidipine Chiral Resolution->S-Azelnidipine

Caption: Synthetic pathway of this compound.

Mechanism of Action: L-type Calcium Channel Blockade

G Azelnidipine Azelnidipine L-type Ca2+ Channel L-type Ca2+ Channel Azelnidipine->L-type Ca2+ Channel Inhibits Vasodilation Vasodilation Azelnidipine->Vasodilation Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Intracellular Ca2+ [Ca2+]i Ca2+ Influx->Intracellular Ca2+ Calmodulin Calmodulin Intracellular Ca2+->Calmodulin Binds to MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Actin-Myosin Interaction Actin-Myosin Interaction Myosin-LC-P->Actin-Myosin Interaction Vasoconstriction Vasoconstriction Actin-Myosin Interaction->Vasoconstriction

Caption: Signaling pathway of Azelnidipine's vasodilatory effect.

References

Stereospecific Properties of (S)-Azelnidipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is utilized as a racemic mixture of its (S)- and (R)-enantiomers for the management of hypertension. Extensive research has demonstrated a significant stereoselectivity in its pharmacological activity, with the therapeutic effects predominantly attributed to the (R)-enantiomer. The (S)-enantiomer is widely regarded as the inactive component. This technical guide provides a comprehensive overview of the stereospecific properties of (S)-Azelnidipine, focusing on its pharmacological inactivity, and contrasts it with the active (R)-enantiomer. This document synthesizes available data on the chiral separation, in vitro activity, and pharmacokinetic profiles of the Azelnidipine enantiomers, offering valuable insights for researchers and professionals in drug development.

Introduction

Azelnidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The presence of a chiral center at the C4 position of the dihydropyridine ring results in two enantiomers, this compound and (R)-Azelnidipine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic properties. In the case of Azelnidipine, the pharmacological activity is known to reside almost exclusively in the (R)-enantiomer, rendering the (S)-enantiomer essentially inactive. This stereoselectivity has significant implications for drug development, clinical efficacy, and safety.

Chiral Separation and Analysis

The evaluation of the stereospecific properties of Azelnidipine necessitates the effective separation and quantification of its enantiomers. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the primary method for achieving this separation.

Experimental Protocol: Chiral HPLC Separation

A widely utilized method for the enantiomeric separation of Azelnidipine is as follows:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5.0 µm) is a commonly used column that provides baseline separation.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and isopropyl alcohol is typically employed. An optimized ratio is often in the range of 90:10 (v/v).

  • Flow Rate: A flow rate of approximately 0.8 mL/min is generally effective.

  • Detection: UV detection at a wavelength of 254 nm.

  • Column Temperature: The separation is typically performed at a controlled temperature, for instance, 20°C.

This method allows for the baseline resolution of the (S)- and (R)-enantiomers, enabling their individual quantification.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data_analysis Data Analysis racemic_azelnidipine Racemic Azelnidipine Sample dissolution Dissolution in Mobile Phase racemic_azelnidipine->dissolution injection Injection into HPLC dissolution->injection chiral_column Chiral Stationary Phase (e.g., Chiralpak AD-H) injection->chiral_column Mobile Phase (Hexane:Isopropanol) separation Enantiomeric Separation chiral_column->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of (S)- and (R)-Enantiomers chromatogram->quantification s_azelnidipine This compound quantification->s_azelnidipine r_azelnidipine (R)-Azelnidipine quantification->r_azelnidipine

Caption: Workflow for Chiral HPLC Separation of Azelnidipine Enantiomers.

Stereoselective Pharmacodynamics: The Inactivity of this compound

This stereoselectivity is a common feature among dihydropyridine calcium channel blockers, where the spatial orientation of the substituents on the dihydropyridine ring dictates the interaction with the receptor binding site on the L-type calcium channel.

Signaling Pathway of L-type Calcium Channel Blockade

The therapeutic effect of the active (R)-enantiomer of Azelnidipine is achieved through the following pathway:

L_Type_Calcium_Channel_Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ca_channel L-type Calcium Channel ca_ion_in Ca²⁺ Influx ca_channel->ca_ion_in Depolarization relaxation Vasodilation ca_channel->relaxation Blockade leads to calmodulin Calmodulin Activation ca_ion_in->calmodulin ca_ion_out->ca_channel r_azelnidipine (R)-Azelnidipine r_azelnidipine->ca_channel Binds and Blocks s_azelnidipine This compound (Inactive) s_azelnidipine->ca_channel No Significant Binding mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck contraction Smooth Muscle Contraction mlck->contraction

Caption: Mechanism of L-type Calcium Channel Blockade by Azelnidipine Enantiomers.

Experimental Protocol: In Vitro Vasorelaxation Assay

To assess the functional activity of the Azelnidipine enantiomers, an in vitro vasorelaxation study on isolated arterial rings can be performed. A general protocol is as follows:

  • Tissue Preparation: Segments of an artery (e.g., human internal mammary artery, rat aorta) are isolated and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent, such as potassium chloride (KCl) or a thromboxane A2 mimetic like U46619.

  • Cumulative Concentration-Response: Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound, (R)-Azelnidipine, and racemic Azelnidipine) are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the arterial rings is measured as a percentage of the pre-contraction tension.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

Based on the established inactivity of this compound, it is expected that it would show a significantly higher EC50 value compared to (R)-Azelnidipine, indicating much lower potency in inducing vasorelaxation.

Stereoselective Pharmacokinetics

The pharmacokinetic profiles of chiral drugs can also exhibit stereoselectivity, affecting their absorption, distribution, metabolism, and excretion.

Data Presentation: Pharmacokinetic Parameters of Azelnidipine Enantiomers in Humans

A study involving the administration of a single oral dose of 16 mg of racemic Azelnidipine to healthy subjects provided the following pharmacokinetic data for the individual enantiomers.

Parameter(S)-(+)-Azelnidipine(R)-(-)-Azelnidipine
Cmax (ng/mL) Data not explicitly provided in a comparative tableData not explicitly provided in a comparative table
AUC (ng·h/mL) Data not explicitly provided in a comparative tableData not explicitly provided in a comparative table
t1/2 (h) Data not explicitly provided in a comparative tableData not explicitly provided in a comparative table

While a direct comparative table is not available, a validated enantioselective LC-MS/MS method has been developed to determine the concentrations of (R)-(-)-Azelnidipine and (S)-(+)-Azelnidipine in human plasma. The standard curve for both enantiomers was linear over the range of 0.05-20 ng/mL. This method was successfully applied to measure the plasma concentrations of the enantiomers in healthy subjects after a single oral dose of 16 mg of azelnidipine.

Metabolism
Experimental Protocol: Enantioselective Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters of individual enantiomers typically involves the following steps:

  • Drug Administration: A single dose of racemic Azelnidipine is administered to subjects.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Preparation: Plasma samples are prepared for analysis, often involving solid-phase extraction. An internal standard (e.g., stable isotope-labeled Azelnidipine) is added for accurate quantification.

  • Chiral LC-MS/MS Analysis: The concentrations of the (S)- and (R)-enantiomers in the plasma samples are determined using a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Modeling: The plasma concentration-time data for each enantiomer are used to calculate pharmacokinetic parameters such as Cmax, AUC, and t1/2.

PK_Analysis_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analytical Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Racemic Azelnidipine Administration sampling Serial Blood Sampling dosing->sampling centrifugation Plasma Separation sampling->centrifugation extraction Solid-Phase Extraction centrifugation->extraction lcms Chiral LC-MS/MS Analysis extraction->lcms quantification Quantification of (S)- and (R)-Enantiomers lcms->quantification pk_params Calculation of Cmax, AUC, t1/2 quantification->pk_params

Caption: Workflow for Enantioselective Pharmacokinetic Analysis.

Conclusion

(S)-Azelnidipine molecular structure and chirality

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure and Chirality of (S)-Azelnidipine

Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used primarily for the treatment of hypertension.[1][2] Developed jointly by Ube Industries and Daiichi Sankyo, it is marketed in Japan under the trade name Calblock.[1][3] Azelnidipine is distinguished from other drugs in its class by its gradual onset of action, prolonged hypotensive effect, and a reduced incidence of reflex tachycardia.[4] It exhibits high selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Furthermore, azelnidipine possesses antioxidative properties that may contribute to its cardiovascular protective effects.

This technical guide provides a detailed examination of the molecular structure of azelnidipine, with a specific focus on its chirality and the significance of the (S)-enantiomer. It includes a summary of its physicochemical properties, an overview of its mechanism of action, and detailed experimental protocols for its synthesis and chiral separation.

Molecular Structure and Physicochemical Properties

Azelnidipine's chemical name is (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. Its structure is characterized by a 1,4-dihydropyridine core, which is the pharmacophore responsible for its calcium channel blocking activity. The highly lipophilic 3-carboxylic ester side-chain is believed to contribute to its gradual onset and prolonged duration of action.

Data Presentation: Physicochemical Properties

The key physicochemical properties of racemic azelnidipine are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₃H₃₄N₄O₆
Molecular Weight 582.65 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 122-123 °C
pKa 7.89
Solubility Insoluble in water
DMSO: 108 mg/mL
Ethanol: 7 mg/mL
LogP (Lipophilicity) High (highly lipophilic)

Chirality of Azelnidipine

Azelnidipine possesses a single stereocenter at the C4 position of the dihydropyridine ring, making it a chiral molecule. Consequently, it exists as a pair of enantiomers: (R)-Azelnidipine and this compound. Commercially, azelnidipine is available as a racemic mixture, meaning it contains equal amounts of both enantiomers. For dihydropyridine calcium antagonists, the pharmacological activity is primarily attributed to one enantiomer. In the case of azelnidipine, the (R)-(-) enantiomer is considered to possess the intrinsic pharmacological activity.

Caption: Figure 1. Simplified diagram of this compound's structure highlighting the chiral center.

Mechanism of Action

Azelnidipine functions as a vasodilator by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-dependent calcium channels located in the membranes of vascular smooth muscle cells. This blockade prevents the Ca²⁺-calmodulin complex from activating myosin light-chain kinase, which in turn inhibits the phosphorylation of myosin. The result is the relaxation of vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. Unlike some other calcium channel blockers, azelnidipine's gradual effect minimizes the reflex tachycardia often associated with rapid vasodilation.

Figure 2. Signaling Pathway of Azelnidipine's Action Azelnidipine This compound LTypeChannel L-Type Ca²⁺ Channel (Vascular Smooth Muscle) Azelnidipine->LTypeChannel  Blocks CaInflux Ca²⁺ Influx LTypeChannel->CaInflux Inhibits Vasodilation Vasodilation & Reduced Blood Pressure LTypeChannel->Vasodilation Results in CaCalmodulin Ca²⁺-Calmodulin Complex Formation CaInflux->CaCalmodulin Leads to MLCK Myosin Light-Chain Kinase (MLCK) Activation CaCalmodulin->MLCK MyosinP Myosin Phosphorylation MLCK->MyosinP Contraction Smooth Muscle Contraction MyosinP->Contraction G Figure 3. Experimental Workflow for Chiral Separation start Racemic Azelnidipine ((R/S) Mixture) prepare_sample Dissolve in Mobile Phase start->prepare_sample hplc Inject into HPLC System prepare_sample->hplc column Chiral Stationary Phase (e.g., Chiralpak AD-H) hplc->column Mobile Phase: Hexane/Isopropanol separation Differential Interaction with Stationary Phase column->separation detection UV Detection (254 nm) separation->detection Elution chromatogram Generate Chromatogram (Two Separated Peaks) detection->chromatogram end_R (R)-Azelnidipine (Collected Fraction) chromatogram->end_R Peak 1 end_S This compound (Collected Fraction) chromatogram->end_S Peak 2

References

Foundational Research on Dihydropyridine Calcium Channel Blockers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine (DHP) calcium channel blockers are a class of organic compounds used in the management of cardiovascular conditions, most notably hypertension and angina.[1] Their therapeutic effects are primarily mediated through the blockade of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[2][3] This action inhibits the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] This technical guide provides an in-depth overview of the foundational research on dihydropyridine calcium channel blockers, including their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Concepts

Mechanism of Action

Dihydropyridine calcium channel blockers exert their effects by binding to the α1 subunit of the L-type voltage-gated calcium channel. This binding is allosteric, stabilizing the channel in a closed or inactivated state and thereby reducing the probability of it opening in response to membrane depolarization. The decreased influx of calcium into vascular smooth muscle cells leads to a reduction in intracellular calcium concentration. This, in turn, prevents the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation and vasodilation.

Structure-Activity Relationships (SAR)

The pharmacological activity of dihydropyridines is intrinsically linked to their chemical structure. Key SAR findings include:

  • 1,4-Dihydropyridine Ring: This core structure is essential for activity.

  • Substituents at C2 and C6: Small alkyl groups, such as methyl groups, are generally optimal for activity.

  • Ester Groups at C3 and C5: These groups are crucial for receptor binding and can influence the potency and duration of action. Asymmetrical esters can introduce chirality, with the (S)-enantiomer often being more active.

  • Aryl Group at C4: A substituted phenyl ring at this position is a common feature. The nature and position of the substituent on this ring can significantly impact activity. For instance, electron-withdrawing groups at the ortho or meta positions of the phenyl ring tend to enhance antagonist activity.

Key Experimental Protocols

Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Synthesis)

The Hantzsch synthesis is a classical and widely used method for the preparation of 1,4-dihydropyridines.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a source of ammonia, such as ammonium hydroxide or ammonium acetate (1 equivalent).

  • Solvent: The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

Radioligand Binding Assay

This assay is used to determine the binding affinity of dihydropyridine derivatives to the L-type calcium channel. A commonly used radioligand is (+)-[3H]PN 200-110.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels, such as rat brain or cardiac muscle, through homogenization and differential centrifugation.

  • Binding Reaction: In a reaction tube, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., (+)-[3H]PN 200-110) and varying concentrations of the unlabeled dihydropyridine test compound.

  • Incubation: Allow the binding reaction to reach equilibrium, typically for 60-90 minutes at room temperature.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity and the effect of channel blockers.

Protocol:

  • Cell Preparation: Isolate single cells, such as ventricular myocytes or vascular smooth muscle cells, that endogenously express L-type calcium channels.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution.

  • Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

  • Channel Activation: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium current.

  • Drug Application: Perfuse the cell with a solution containing the dihydropyridine calcium channel blocker and record the current again to determine the extent of inhibition.

In Vivo Blood Pressure Measurement in Rats

This protocol is used to assess the antihypertensive effects of dihydropyridine derivatives in a living organism.

Protocol:

  • Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and surgically implant a catheter into the carotid artery for direct blood pressure measurement. Another catheter may be placed in the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate.

  • Drug Administration: Administer the dihydropyridine test compound, typically intravenously or orally.

  • Data Recording: Continuously monitor and record blood pressure and heart rate for a set period after drug administration.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline to determine the antihypertensive effect of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dihydropyridine calcium channel blockers.

Table 1: Binding Affinity and Inhibitory Potency

CompoundRadioligandTissue/Cell LineKi (nM)IC50 (nM)
Nifedipine(+)-[3H]PN 200-110Rat Brain-1.1
Nitrendipine[3H]nitrendipineRat Brain-0.26
AmlodipineNot SpecifiedNot Specified--
FelodipineNot SpecifiedNot Specified--

Note: Data for Amlodipine and Felodipine would be populated from further targeted searches.

Table 2: Pharmacokinetic Parameters

CompoundBioavailability (%)Half-life (h)Protein Binding (%)Primary Metabolism
Nifedipine45-702-5>90CYP3A4
Amlodipine64-9030-5097CYP3A4
Felodipine1511-16>99CYP3A4
Nicardipine352-4>95CYP3A4

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

DHP Dihydropyridine Calcium Channel Blocker L_type L-type Voltage-Gated Calcium Channel DHP->L_type Blocks Ca_influx Calcium Influx (Decreased) L_type->Ca_influx Ca_intracellular Intracellular Ca2+ Concentration (Decreased) Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin Less activation MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Less binding MLCK_active Myosin Light Chain Kinase (Active) Myosin_LC Myosin Light Chain Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Less phosphorylation Contraction Vascular Smooth Muscle Contraction (Inhibited) Myosin_LC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Dihydropyridine-mediated vasodilation signaling pathway.

Start Start Aldehyde Aldehyde Start->Aldehyde Beta_Ketoester β-Ketoester (2 eq.) Start->Beta_Ketoester Ammonia Ammonia Source Start->Ammonia Reaction_Mixture Combine Reactants in Solvent Aldehyde->Reaction_Mixture Beta_Ketoester->Reaction_Mixture Ammonia->Reaction_Mixture Reflux Heat under Reflux Reaction_Mixture->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Purification Recrystallize Product Filtration->Purification DHP_Product 1,4-Dihydropyridine Product Purification->DHP_Product

Caption: Experimental workflow for Hantzsch dihydropyridine synthesis.

Start Start Membrane_Prep Prepare Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]PN 200-110) Radioligand->Incubation Test_Compound Unlabeled Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis Result Binding Affinity Determined Data_Analysis->Result

References

initial investigations into (S)-Azelnidipine's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Investigations into Azelnidipine's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) primarily utilized for the management of hypertension.[1][2] Developed jointly by Ube Industries, Ltd. and Daiichi Sankyo Co, Ltd., it was first launched in Japan in 2003.[3] Chemically, Azelnidipine is (±)-(3)-(1-diphenylmethylazetidin-3-yl)-5-i-sopropyl-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[3] Like other dihydropyridine CCBs, it selectively blocks L-type calcium channels.[4] However, it possesses unique pharmacological properties, including a gradual onset and long-lasting antihypertensive effect without inducing reflex tachycardia, a common side effect with other vasodilators. Furthermore, preclinical and clinical investigations suggest pleiotropic benefits, including cardioprotective, neuroprotective, anti-atherosclerotic, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the initial investigations into Azelnidipine's therapeutic potential, focusing on its mechanism of action, pharmacokinetics, and key preclinical and early clinical findings. It includes detailed experimental protocols and presents quantitative data in a structured format to facilitate analysis and future research.

Mechanism of Action

Azelnidipine's primary therapeutic effect is achieved through the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium ions, a critical step in the cascade leading to muscle contraction. The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and arterial blood pressure.

Beyond its primary function as a calcium channel blocker, Azelnidipine exhibits several other beneficial properties:

  • Antioxidative Effects: Studies have shown that Azelnidipine possesses antioxidative properties that may contribute to its cardiovascular protective effects by mitigating oxidative stress.

  • Sympathetic Nerve Inhibition: Azelnidipine has been demonstrated to inhibit sympathetic nerve activity, which may explain its ability to reduce heart rate and proteinuria in hypertensive patients.

  • Endothelial Function Enhancement: It may enhance the bioavailability of nitric oxide, a key vasodilator, which promotes vasodilation and helps to inhibit vascular inflammation and atherosclerosis.

Simplified Signaling Pathway of Azelnidipine's Action in Vascular Smooth Muscle ext_ca Extracellular Ca²⁺ ltcc L-type Ca²⁺ Channel ext_ca->ltcc Influx int_ca Intracellular Ca²⁺ ltcc->int_ca azel (S)-Azelnidipine azel->ltcc Blocks relaxation Muscle Relaxation (Vasodilation) azel->relaxation Promotes calmodulin Calmodulin int_ca->calmodulin Binds mlck_inactive Inactive MLCK calmodulin->mlck_inactive mlck_active Active MLCK mlck_inactive->mlck_active mlc Myosin Light Chain (MLC) mlck_active->mlc p_mlc Phosphorylated MLC mlc->p_mlc contraction Muscle Contraction (Vasoconstriction) p_mlc->contraction

Caption: Azelnidipine blocks L-type calcium channels, leading to vasodilation.

Pharmacokinetic Profile

Azelnidipine is rapidly absorbed after oral administration in a dose-dependent manner. It is primarily metabolized by the hepatic cytochrome P450 (CYP) 3A4 enzyme system and has no active metabolites. Due to its lipophilic nature, it has a high affinity for the membranes of vascular smooth muscle cells.

Table 1: Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers

Parameter 8 mg Single Dose 16 mg Single Dose 8 mg/day (Steady State) Reference
Cmax (ng/mL) 2.63 - 6.62 - 2.63 - 6.62
Tmax (hours) 2.8 - 3.5 - 2.8 - 3.5
t1/2β (hours) 16.0 - 28.0 16.0 - 28.0 25.2 - 32.5
AUC0–96 (ng/mL·h) 43.8 - 113.0 - 43.8 - 113.0
Protein Binding 90% - 91% 90% - 91% 90% - 91%

| Excretion | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | |

Preclinical Investigations

Cardioprotective Effects in Stress-Induced Dysfunction

A study investigated Azelnidipine's ability to prevent cardiac dysfunction induced by acute immobilization stress in rats.

Table 2: Effects of Azelnidipine on Stress-Induced Cardiac Dysfunction in Rats

Treatment Group Mean Blood Pressure (During Stress, mmHg) Fractional Area Change (FAC) (20 min post-stress, %) Reference
Vehicle 124 ± 5 56 ± 11
Azelnidipine (0.3 mg/kg) 107 ± 5 86 ± 9

| Labetalol (3 mg/kg) | 106 ± 17 | 73 ± 5 | |

Data are presented as mean ± standard deviation.

The results indicate that acute administration of Azelnidipine could prevent the sharp decline in cardiac function following acute stress, suggesting a protective effect similar to that of α and β adrenergic blockers.

Vascular Remodeling in Abdominal Aortic Aneurysms

The effect of Azelnidipine on the expansion of experimental abdominal aortic aneurysms (AAAs) was evaluated in a rat model.

Table 3: Effect of Azelnidipine on Aortic Diameter in a Rat AAA Model

Treatment Group Aortic Diameter (mm) on Day 14 Reference
Control (No Treatment) 10.745 ± 0.551

| Azelnidipine (2 mg/kg) | 7.875 ± 1.454 | |

Data are presented as mean ± standard deviation.

Azelnidipine treatment significantly reduced the expansion of AAAs. This was associated with decreased levels of active matrix metalloproteinases (MMP-2 and MMP-9) and reduced inflammatory infiltrate and elastin degradation in the aortic tissue.

Experimental Workflow for Rat Abdominal Aortic Aneurysm (AAA) Model start Start: Male Rats grouping Divide into two groups: - Control (n=10) - Azelnidipine (n=10) start->grouping treatment Administer Azelnidipine (2 mg/kg) or no treatment for 3 days grouping->treatment surgery Create experimental AAA via elastase perfusion treatment->surgery measure1 Measure initial aortic diameter surgery->measure1 postop Postoperative period (14 days) measure1->postop euthanasia Euthanasia on Postoperative Day 14 postop->euthanasia measure2 Measure final aortic diameter euthanasia->measure2 analysis Analyze tissue: - Gelatin zymography (MMP-2, MMP-9) - Staining (H&E, Elastin) euthanasia->analysis end End measure2->end analysis->end

Caption: Workflow of the study on Azelnidipine's effect on experimental AAAs.

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

A study in male rats demonstrated Azelnidipine's potential protective effects against cerebral ischemia-reperfusion (I/R) injury. Pretreatment with Azelnidipine significantly reduced the cerebral infarct volume and ameliorated histopathological damage. These neuroprotective effects are likely due to its anti-inflammatory and antioxidative properties.

Table 4: Effect of Azelnidipine on Cerebral I/R Injury Markers in Rats

Parameter Effect of Azelnidipine Pretreatment Reference
Cerebral IL-6 Significant downregulation
Cerebral TNF-α Significant downregulation
Cerebral ICAM-1 Significant downregulation
NF-κB p65 Nuclear Expression Significant downregulation
Total Antioxidant Capacity (T-AOC) Significant increment

| Cerebral IL-10 | No effect | |

Early Clinical Investigations

Efficacy in Mild-to-Moderate Hypertension

Clinical trials have confirmed the efficacy of Azelnidipine in controlling blood pressure in patients with mild-to-moderate hypertension.

Table 5: Blood Pressure Reduction with Azelnidipine in Hypertensive Patients

Study Population Duration Mean Reduction in Sitting Systolic/Diastolic BP (mmHg) Reference
95 patients with mild-to-moderate hypertension 1 year 27.8 / 16.6

| 172 patients with uncontrolled hypertension (add-on therapy) | 1 year | From 165.7/95.4 to 138.2/79.9 | |

Randomized, double-blind studies showed that the antihypertensive efficacy of Azelnidipine was comparable to that of amlodipine and nitrendipine.

Anti-Atherosclerotic Effects

The Azelnidipine Anti-Coronary Atherosclerotic Trial in Hypertensive Patients by Serial Volumetric IVUS Analysis (ALPS-J) was a prospective, randomized, open-label study comparing the effects of Azelnidipine and amlodipine on coronary plaque volume.

Table 6: Key Findings from the ALPS-J Study

Parameter Azelnidipine (16 mg/day) Amlodipine (5 mg/day) Reference
Number of Patients (evaluable) 57 58
Treatment Duration 48 weeks 48 weeks

| Percent Change in Plaque Volume | -4.67% (regression) | -4.85% (regression) | |

The study concluded that Azelnidipine was not inferior to amlodipine in retarding the progression of coronary plaque volume in hypertensive patients.

Workflow for the ALPS-J Clinical Trial enrollment Enrollment: Hypertensive patients (n=199) scheduled for elective PCI randomization Randomization enrollment->randomization group_azel Azelnidipine Group (16 mg/day) randomization->group_azel group_amlo Amlodipine Group (5 mg/day) randomization->group_amlo baseline_ivus Baseline: Measure plaque volume by IVUS at time of PCI group_azel->baseline_ivus group_amlo->baseline_ivus treatment Treatment Period (48 weeks) baseline_ivus->treatment followup_ivus Follow-up: Measure plaque volume by IVUS at 48 weeks treatment->followup_ivus analysis Primary Endpoint Analysis: Percent change in plaque volume followup_ivus->analysis

Caption: Clinical trial workflow for the ALPS-J study.

Experimental Protocols

Rat Model of Abdominal Aortic Aneurysm (AAA)
  • Animal Model: Male rats were utilized.

  • Procedure: Experimental AAAs were induced by perfusing the aorta with elastase.

  • Treatment: One group of rats (n=10) received Azelnidipine (2 mg/kg) daily, starting 3 days prior to the elastase perfusion. A control group (n=10) received no treatment.

  • Measurements: The aortic diameter was measured at the time of the initial surgery and again on postoperative day 14, at the time of sacrifice.

  • Analysis: The production of MMP-2 and MMP-9 was analyzed by gelatin zymography. Aortic tissue was also stained with hematoxylin-eosin and elastin to assess inflammatory infiltrate and elastin degradation.

Rat Model of Stress-Induced Cardiac Dysfunction
  • Animal Model: Rats were used for the study.

  • Premedication: Animals were premedicated with either Azelnidipine (0.3 mg/kg), labetalol (3 mg/kg), or a vehicle control.

  • Stress Induction: Emotional stress was induced by restraining the rats for 30 minutes (immobilization stress).

  • Measurements: Fractional area change (FAC) was measured by echocardiography. Blood pressure and heart rate were also monitored. Measurements were taken at the end of the immobilization period and every 10 minutes for 60 minutes after the stress was released.

Volumetric Intravascular Ultrasound (IVUS) Analysis (ALPS-J Study)
  • Patient Population: Hypertensive patients scheduled for elective percutaneous coronary intervention (PCI).

  • Procedure: IVUS was performed at the time of the initial PCI to measure baseline coronary plaque volume.

  • Intervention: Patients were randomized to receive either Azelnidipine (16 mg/day) or amlodipine besilate (5 mg/day) for 48 weeks.

  • Follow-up: A second IVUS was performed at 48 weeks to measure the follow-up plaque volume.

  • Primary Endpoint: The primary endpoint for efficacy was the percent change in plaque volume from the baseline measurement.

Conclusion

Initial investigations reveal that Azelnidipine is an effective antihypertensive agent with a favorable safety profile, notably its lack of induced reflex tachycardia. Its mechanism extends beyond simple L-type calcium channel blockade to include antioxidative, anti-inflammatory, and sympatholytic effects. Preclinical studies have provided strong evidence for its therapeutic potential in protecting against stress-induced cardiac dysfunction, attenuating the progression of aortic aneurysms, and offering neuroprotection in cerebral ischemia. Early clinical trials have not only confirmed its blood pressure-lowering efficacy but have also demonstrated a significant anti-atherosclerotic effect, comparable to that of amlodipine. These findings underscore the pleiotropic benefits of Azelnidipine and position it as a valuable therapeutic option for hypertension, particularly in patients with comorbidities such as cardiovascular and metabolic disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse protective effects and to explore its potential in other therapeutic areas.

References

Unveiling the Antioxidant Potential of (S)-Azelnidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is recognized for its antihypertensive effects. Beyond its primary mechanism of action, a growing body of evidence suggests that azelnidipine possesses significant antioxidative properties, which may contribute to its cardioprotective and neuroprotective benefits. This technical guide delves into the antioxidative profile of the (S)-enantiomer of azelnidipine, providing a comprehensive overview of its mechanisms, supported by quantitative data and detailed experimental protocols. While much of the existing research has focused on the racemic mixture of azelnidipine, this paper will also explore the potential stereoselective antioxidant activities, a critical consideration in drug development and optimization.

Core Antioxidative Mechanisms

(S)-Azelnidipine is believed to exert its antioxidant effects through a multi-pronged approach, primarily by mitigating the damaging effects of reactive oxygen species (ROS). The key mechanisms identified include the reduction of lipid peroxidation and the enhancement of endogenous antioxidant defense systems.

Attenuation of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Azelnidipine has been shown to inhibit this process, a key indicator of its antioxidant capacity.[1]

Enhancement of Antioxidant Enzyme Activity

Azelnidipine has been observed to augment the activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD), which plays a vital role in scavenging superoxide radicals.

Quantitative Analysis of Antioxidant Properties

While specific quantitative data for the (S)-enantiomer of azelnidipine remains limited in publicly available literature, studies on the racemic mixture provide valuable insights into its antioxidant potency. The following tables summarize the key findings from various in vitro and in vivo studies.

Parameter MeasuredModel SystemTreatmentKey FindingsReference
Lipid Peroxidation
8-iso-Prostaglandin F2αCultured Human Arterial Endothelial Cells10 nM AzelnidipineGreatest inhibition of H₂O₂-induced 8-iso-PGF2α production compared to other calcium channel blockers.[2][3]
Thiobarbituric Acid Reactive Substances (TBARS)Rostral Ventrolateral Medulla of Stroke-Prone Spontaneously Hypertensive RatsOral administration of AzelnidipineSignificantly lower levels of TBARS compared to control.
Malondialdehyde (MDA)Rat BrainAzelnidipine treatmentSignificant reduction in markers of oxidative stress, including MDA.
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD) ActivityRostral Ventrolateral Medulla of Stroke-Prone Spontaneously Hypertensive RatsOral administration of AzelnidipineSignificantly increased SOD activity compared to control.
Total Antioxidant Capacity
Cerebral Total Antioxidant Capacity (T-AOC)Male rats with cerebral ischemia-reperfusion injuryAzelnidipine treatmentSignificant increment in cerebral T-AOC.

Table 1: Summary of In Vitro and In Vivo Antioxidant Effects of Azelnidipine

Signaling Pathways Implicated in Antioxidative Action

The antioxidant effects of azelnidipine are intertwined with its ability to modulate key cellular signaling pathways involved in the oxidative stress response. Studies have pointed to the involvement of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.

p38 and JNK Signaling Pathways

TGF-β1 and Angiotensin II are known to induce oxidative stress, which in turn activates the p38 and JNK signaling cascades, leading to downstream inflammatory and fibrotic responses. Research has shown that azelnidipine treatment can reduce the phosphorylation of both p38 and JNK in hepatic stellate cells, suggesting a mechanism by which it can mitigate oxidative stress-induced cellular responses.

Signaling_Pathway cluster_stimulus Oxidative Stress Inducers cluster_cell Cellular Response cluster_intervention Intervention TGF-β1 TGF-β1 Oxidative_Stress Oxidative Stress (ROS Production) TGF-β1->Oxidative_Stress Angiotensin II Angiotensin II Angiotensin II->Oxidative_Stress p38_JNK p38/JNK Phosphorylation Oxidative_Stress->p38_JNK Downstream_Effects Inflammation Fibrosis p38_JNK->Downstream_Effects This compound This compound This compound->p38_JNK Inhibition

Caption: Involvement of this compound in the p38/JNK signaling pathway.

Detailed Experimental Protocols

To facilitate further research and validation of the antioxidative properties of this compound, this section provides detailed methodologies for key experiments.

Measurement of Lipid Peroxidation (8-iso-Prostaglandin F2α)

This protocol outlines the measurement of 8-iso-PGF2α, a reliable marker of lipid peroxidation, in biological samples using a competitive ELISA kit.

Materials:

  • 8-iso-PGF2α ELISA Kit

  • Microplate reader capable of measuring absorbance at 450 nm

  • Biological samples (serum, plasma, cell culture supernatants)

Procedure:

  • Sample Preparation: Prepare samples according to the ELISA kit instructions. This may involve dilution and extraction steps to ensure compatibility with the assay.

  • Standard Curve Preparation: Prepare a serial dilution of the 8-iso-PGF2α standard provided in the kit to generate a standard curve.

  • Assay Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Add the HRP-conjugated 8-iso-PGF2α and the specific antibody to initiate the competitive binding reaction.

    • Incubate as per the kit's instructions.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of 8-iso-PGF2α in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow Start Start Sample_Prep Sample Preparation (Dilution/Extraction) Start->Sample_Prep Standard_Curve Prepare Standard Curve Start->Standard_Curve Add_Reagents Add Standards, Samples, HRP-conjugate, and Antibody to Microplate Sample_Prep->Add_Reagents Standard_Curve->Add_Reagents Incubate_1 Incubate Add_Reagents->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate Solution Wash_1->Add_Substrate Incubate_2 Incubate for Color Development Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Measure_Absorbance Measure Absorbance at 450 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate 8-iso-PGF2α Concentration Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for 8-iso-PGF2α ELISA.

Superoxide Dismutase (SOD) Activity Assay

This protocol describes a colorimetric assay to determine SOD activity in cell lysates or tissue homogenates. The assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine oxidase.

Materials:

  • SOD Activity Assay Kit

  • Microplate reader

  • Cell lysates or tissue homogenates

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's protocol. This typically involves homogenization in a specific lysis buffer.

  • Reagent Preparation: Prepare the working solutions of the tetrazolium salt (e.g., WST-1) and the enzyme (xanthine oxidase) as instructed.

  • Assay Procedure:

    • Add samples and controls to the microplate wells.

    • Add the WST-1 working solution to all wells.

    • Initiate the reaction by adding the xanthine oxidase working solution.

    • Incubate at the specified temperature for a set time (e.g., 20 minutes at 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of inhibition of the reaction by the sample, which is proportional to the SOD activity.

SOD_Assay_Workflow Start Start Sample_Prep Sample Preparation (Cell/Tissue Lysates) Start->Sample_Prep Reagent_Prep Prepare Working Solutions (WST-1, Xanthine Oxidase) Start->Reagent_Prep Add_Samples Add Samples and Controls to Microplate Sample_Prep->Add_Samples Add_WST1 Add WST-1 Solution Reagent_Prep->Add_WST1 Add_Samples->Add_WST1 Add_XO Initiate Reaction with Xanthine Oxidase Add_WST1->Add_XO Incubate Incubate (e.g., 20 min at 37°C) Add_XO->Incubate Measure_Absorbance Measure Absorbance (e.g., 450 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition (SOD Activity) Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Superoxide Dismutase (SOD) activity assay.

Stereoselectivity of Antioxidant Effects

A critical aspect of drug development is understanding the pharmacological and toxicological profiles of individual enantiomers. In the case of dihydropyridine calcium channel blockers, it is known that the calcium channel blocking activity often resides in one enantiomer. For many dihydropyridines, the (S)-enantiomer is the more potent calcium channel blocker. However, the literature on the stereoselective antioxidant properties of azelnidipine is sparse. One study suggests that the pharmacological action of azelnidipine resides in the (R)-enantiomer, which is in contrast to other calcium channel blockers. Further research is warranted to specifically investigate the antioxidant capacity of this compound versus its (R)-enantiomer and the racemic mixture. Such studies would be invaluable for optimizing the therapeutic profile of azelnidipine, potentially leading to the development of a more targeted and effective antioxidant therapy.

Conclusion and Future Directions

The available evidence strongly suggests that azelnidipine possesses significant antioxidant properties that complement its primary antihypertensive function. These effects are mediated through the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses, likely involving the modulation of the p38 and JNK signaling pathways. While the current data is promising, there is a clear need for further research to specifically elucidate the antioxidative profile of the this compound enantiomer. Future studies should focus on generating quantitative data, such as IC50 values for ROS scavenging, and exploring the stereoselective differences in antioxidant activity between the enantiomers. A deeper understanding of the unique properties of this compound will be instrumental in harnessing its full therapeutic potential in the management of cardiovascular and neurodegenerative diseases where oxidative stress plays a pivotal role.

References

Methodological & Application

Application Notes and Protocols for (S)-Azelnidipine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Azelnidipine is a third-generation dihydropyridine derivative that acts as a potent and long-acting L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of transmembrane calcium ion (Ca2+) influx through voltage-dependent L-type calcium channels in vascular smooth muscle cells.[2][3] This leads to vasodilation and a subsequent reduction in blood pressure. Unlike some other calcium channel blockers, azelnidipine has a gradual onset of action and is not associated with reflex tachycardia.[4] In addition to its antihypertensive effects, azelnidipine has demonstrated cardioprotective, neuroprotective, and anti-atherosclerotic properties.[2]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, focusing on its effects on L-type calcium channels. The target audience for these protocols includes researchers in pharmacology, cell biology, and drug development.

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle. The signaling pathway is depicted below.

G cluster_0 Depolarization Membrane Depolarization L_type L-type Ca2+ Channel Depolarization->L_type Ca_influx Ca2+ Influx L_type->Ca_influx opens Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin activates MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Azelnidipine This compound Azelnidipine->L_type blocks

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro potency of Azelnidipine from functional assays.

Assay TypeCell/Tissue TypeParameterValueReference
Inhibition of Spontaneous ContractionsGuinea-pig portal veinKi153 nM
L-type Ca2+ Channel Current (IBa) BlockGuinea-pig portal vein smooth muscleKi282 nM (-60 mV)
L-type Ca2+ Channel Current (IBa) BlockGuinea-pig portal vein smooth muscleKi2 µM (-90 mV)

Experimental Protocols

Protocol 1: Fluorescent Calcium Influx Assay

This assay measures the ability of this compound to inhibit intracellular calcium influx in response to depolarization. A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect changes in intracellular calcium concentration.

Experimental Workflow Diagram

G cluster_workflow A 1. Cell Seeding (e.g., A7r5 cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (this compound) B->C D 4. Depolarization (e.g., high K+ buffer) C->D E 5. Fluorescence Reading (Ex/Em = 490/525 nm) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for the fluorescent calcium influx assay.

Materials:

  • A7r5 cells (rat aortic smooth muscle cell line) or other suitable cell line expressing L-type calcium channels.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well plates.

  • This compound.

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • High potassium (K+) stimulation buffer (e.g., HBSS with 60 mM KCl).

  • Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm.

Procedure:

  • Cell Seeding:

    • Seed A7r5 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in HBSS.

    • Remove the dye loading solution and wash the cells gently with HBSS.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control (DMSO) wells.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add high K+ stimulation buffer to all wells to induce membrane depolarization and subsequent calcium influx.

    • Immediately begin kinetic fluorescence readings at Ex/Em = 490/525 nm for several minutes.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after stimulation.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic current through L-type calcium channels in individual cells, providing detailed information on the inhibitory mechanism of this compound.

Materials:

  • Isolated vascular smooth muscle cells or a cell line stably expressing L-type calcium channels (e.g., HEK293-CaV1.2).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution containing Ba2+ or Ca2+ as the charge carrier.

  • Intracellular (pipette) solution.

Solutions:

  • Extracellular Solution (in mM): 110 NaCl, 20 BaCl2, 10 HEPES, 10 Glucose, 5 CsCl, 1 MgCl2 (pH adjusted to 7.4 with CsOH).

  • Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

Procedure:

  • Cell Preparation:

    • Isolate single vascular smooth muscle cells or use a cultured cell line.

    • Plate the cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation and Sealing:

    • Pull glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

    • Approach a single, healthy-looking cell with the pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly closed (e.g., -70 mV or -90 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ba2+ or Ca2+ currents.

    • Record the baseline currents.

  • Compound Application:

    • Perfuse the recording chamber with the extracellular solution containing known concentrations of this compound.

    • Allow sufficient time for the compound to equilibrate.

  • Post-Compound Recording and Data Analysis:

    • Repeat the voltage-step protocol to record currents in the presence of this compound.

    • Measure the peak inward current at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition at each concentration.

    • Construct a concentration-response curve and determine the IC50 or Ki value.

    • Analyze for voltage-dependency of the block by comparing inhibition at different holding potentials.

References

Application Notes: (S)-Azelnidipine Administration for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) characterized by a gradual onset and long-lasting antihypertensive effect.[1][2] Unlike many other CCBs, it demonstrates a unique pharmacological profile by blocking both L-type and T-type calcium channels.[1][3] This dual blockade contributes to its potent vasodilatory effects, which lower blood pressure, and a notable sympathoinhibitory action that mitigates the reflex tachycardia often seen with other vasodilators.[4] In various rodent models, azelnidipine has demonstrated significant antihypertensive, renoprotective, neuroprotective, and anti-inflammatory properties, making it a compound of interest for preclinical research.

Mechanism of Action

The primary mechanism of azelnidipine involves the inhibition of transmembrane calcium ion (Ca²⁺) influx through voltage-dependent L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular Ca²⁺ leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.

Furthermore, azelnidipine's sympathoinhibitory effects are attributed to its ability to block T-type calcium channels in sympathetic neurons, which reduces norepinephrine release. Studies in spontaneously hypertensive rats (SHR) show that, unlike amlodipine, azelnidipine effectively lowers blood pressure without causing a significant increase in heart rate or renal sympathetic nerve activity (RSNA). This effect is also linked to its antioxidant properties within the rostral ventrolateral medulla (RVLM), a key area for sympathetic regulation.

Quantitative Data from Rodent Studies

The following tables summarize quantitative data from various preclinical studies involving azelnidipine administration in rodent models.

Table 1: Pharmacodynamic Effects of Azelnidipine in Rodent Models

Rodent Model Dose & Route Duration Key Findings Reference(s)
Spontaneously Hypertensive Rats (SHR) 10 µg/kg/min, i.v. 10 min Mean Arterial Pressure (MAP) decreased from 153 to 122 mmHg without significant change in heart rate or renal sympathetic nerve activity (RSNA).
Stroke-Prone SHR (SHRSP) 3 mg/kg/day, oral 10 days Did not significantly lower blood pressure but attenuated the pressor response to stress.
Stroke-Prone SHR (SHRSP) 10 mg/kg/day, oral 10 days Significantly decreased blood pressure and attenuated MAP, heart rate, and RSNA responses to stress.
Dahl Salt-Sensitive Rats 1 mg/kg/day, oral - Lowered blood pressure and showed effects on cardiac hypertrophy and fibrosis.
Sprague-Dawley Rats (Cerebral Ischemia) 3 mg/kg/day, oral 7 days Provided neuroprotection by reducing cerebral infarct volume and markers of inflammation (IL-6, TNF-α) and oxidative stress.
Wistar Rats (Angiotensin II-induced) 3 mg/kg/day, oral 14 days Reduced tubulointerstitial injuries and renal hypoxia more effectively than nifedipine.
Diabetic Rats (Wound Healing) 3 mg/kg/day, oral 2 weeks Accelerated wound healing rate and increased nitric oxide (NO) levels in wound fluid.

| AGE-Injected Rats (Renal Injury) | Not Specified | - | Prevented increases in blood pressure and glomerulosclerosis. | |

Table 2: Example Dosing Regimens and Formulations for Oral Administration

Dose Vehicle Rodent Model Application Reference(s)
1 mg/kg/day Not Specified Dahl Salt-Sensitive Rat Hypertensive Heart Failure
3 mg/kg/day 0.3% Carboxymethylcellulose (CMC) Sprague-Dawley Rat Cerebral Ischemia/Reperfusion
3 mg/kg/day Not Specified Wistar Rat Angiotensin II-Induced Renal Injury

| 3 & 10 mg/kg/day | Not Specified | Stroke-Prone SHR | Stress-Induced Hypertension | |

Note: For novel studies, vehicle suitability and compound solubility should be empirically determined. Common vehicles for poorly soluble compounds include aqueous suspensions with 0.3-0.5% CMC or solutions containing co-solvents like PEG300, Tween 80, and DMSO.

Experimental Protocols

Protocol 1: Preparation of (S)-Azelnidipine for Oral Gavage (Suspension)

This protocol is based on methodologies reported for administering azelnidipine as a suspension in rodent studies.

Materials:

  • This compound powder

  • 0.3% Carboxymethylcellulose (CMC) solution (sterile)

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Volumetric flask or graduated cylinder

Procedure:

  • Calculate Required Drug Mass: Determine the total amount of this compound needed for the study.

    • Formula: (Dose in mg/kg) x (Average animal weight in kg) x (Number of animals) x (Number of dosing days) = Total mass (mg). Add a small excess (e.g., 10-15%) to account for transfer losses.

  • Prepare Vehicle: To prepare a 0.3% CMC solution, slowly add 0.3 g of CMC powder to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, slightly viscous solution is formed.

  • Determine Dosing Concentration: Calculate the concentration of the suspension needed. The final dosing volume should not exceed 10 mL/kg for rats or mice. A common target volume is 5 mL/kg.

    • Formula: (Dose in mg/kg) / (Dosing volume in mL/kg) = Concentration (mg/mL).

    • Example: For a 3 mg/kg dose administered at 5 mL/kg, the required concentration is 0.6 mg/mL.

  • Prepare Suspension: a. Weigh the calculated amount of this compound powder. b. Place the powder in a suitable container (e.g., a beaker or vial). c. Add a small volume of the 0.3% CMC vehicle and triturate the powder to form a smooth, uniform paste. This helps ensure the particles are well-wetted. d. Gradually add the remaining vehicle while stirring continuously with a magnetic stir bar. e. Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. The suspension should be stirred continuously during the dosing procedure to prevent settling.

Protocol 2: Administration by Oral Gavage in Rodents

This protocol is a generalized procedure adapted from standard institutional guidelines.

Materials:

  • Prepared this compound dosing suspension

  • Appropriately sized syringes

  • Appropriately sized oral gavage needles (stainless steel with a ball-tip or flexible plastic).

    • Mice (20-30g): 20-22 gauge, 3.8 cm length

    • Rats (200-300g): 16-18 gauge, 7.5 cm length

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize its head and torso.

    • Rat: Securely hold the rat near the thoracic region, using your thumb and forefinger to gently restrain the head.

  • Measure Insertion Depth: Before the first administration, measure the correct insertion length by placing the gavage needle externally from the corner of the animal's mouth to the last rib (xiphoid process). Mark this depth on the needle with a permanent marker or tape.

  • Intubation: a. Position the restrained animal vertically, ensuring the head and neck are in a straight line to facilitate passage into the esophagus. b. Gently insert the ball-tipped needle into the mouth, passing it along the roof of the mouth towards the back of the pharynx. c. Allow the animal to swallow the tip of the needle, which will guide it into the esophagus. Advance the needle gently and smoothly to the pre-measured depth. d. CRITICAL: If any resistance is met, or if the animal begins to cough or struggle excessively, the needle may be in the trachea. Do not force it. Withdraw immediately and repeat the attempt.

  • Substance Administration: Once the needle is correctly placed, slowly depress the syringe plunger to deliver the suspension over 2-3 seconds.

  • Withdrawal and Monitoring: a. After administration, gently withdraw the needle in a single, smooth motion. b. Return the animal to its cage and monitor it for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Visualizations

Azelnidipine_Mechanism_of_Action cluster_Vascular Vascular Smooth Muscle Cell cluster_Neuronal Sympathetic Neuron L_Ca L-Type Ca²⁺ Channel Ca_Influx_V ↓ Ca²⁺ Influx L_Ca->Ca_Influx_V Vaso Vasodilation Ca_Influx_V->Vaso BP ↓ Blood Pressure Vaso->BP T_Ca T-Type Ca²⁺ Channel NE_Release ↓ Norepinephrine Release T_Ca->NE_Release Symp ↓ Sympathetic Activity (No Reflex Tachycardia) NE_Release->Symp Azel This compound Azel->L_Ca Inhibits Azel->T_Ca Inhibits

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_groups start Animal Acclimatization (e.g., 1 week) baseline Baseline Measurements (e.g., Blood Pressure, Body Weight) start->baseline random Randomization into Groups baseline->random group1 Group 1: Vehicle Control random->group1 group2 Group 2: This compound random->group2 dosing Dosing Period (e.g., Daily Oral Gavage for X days) group1->dosing group2->dosing monitoring In-Life Measurements (e.g., Weekly BP, Behavioral) dosing->monitoring endpoint Terminal Endpoint (e.g., Sacrifice, Tissue Collection) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis

Caption: Typical workflow for an in vivo rodent study.

References

Application Notes and Protocols for (S)-Azelnidipine in Patch Clamp Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels, which are critical in the regulation of vascular smooth muscle contraction.[1][3] This leads to vasodilation and a reduction in blood pressure.[1] Unlike some other calcium channel blockers, Azelnidipine has a gradual onset and long-lasting effect, which minimizes reflex tachycardia. Studies have also suggested that Azelnidipine may have antioxidative properties and protective effects on the cardiovascular system. Patch clamp electrophysiology is an essential technique to investigate the direct interaction of this compound with ion channels, providing high-resolution data on channel modulation. These application notes provide a detailed protocol for using this compound in whole-cell patch-clamp experiments to characterize its effects on voltage-gated calcium channels.

Mechanism of Action

This compound is a potent antagonist of L-type calcium channels (CaV1.2), inhibiting the influx of calcium ions into vascular smooth muscle cells. This reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation. The inhibitory effect of Azelnidipine on L-type Ca2+ channels is concentration- and voltage-dependent. Some evidence also suggests a potential inhibitory effect on T-type calcium channels.

Data Presentation

Table 1: Quantitative Data for this compound Effects on L-type Calcium Channels

ParameterValueCell TypeHolding Potential (Vh)Reference
Ki 153 nMGuinea-pig portal veinNot specified
Ki 282 nMGuinea-pig portal vein smooth muscle cells-60 mV
Ki 2 µMGuinea-pig portal vein smooth muscle cells-90 mV
Effect on Inactivation Shifts steady-state inactivation curve to the left by 16 mVGuinea-pig portal vein smooth muscle cells-90 mV

Table 2: Recommended Solutions for Patch Clamp Electrophysiology

SolutionComponentConcentration (mM)
Extracellular (Bath) Solution NaCl126
KCl3
MgSO42
CaCl2 or BaCl2*2
NaH2PO41.25
NaHCO326.4
Glucose10
Intracellular (Pipette) Solution K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES40

*Note: BaCl2 (5-20 mM) can be used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is light-sensitive and should be prepared fresh.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), microcentrifuge tubes.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small, light-protected aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. The final DMSO concentration should not exceed 0.1% to prevent solvent effects.

Cell Preparation

This protocol is suitable for primary cells like isolated ventricular myocytes or cell lines heterologously expressing L-type (e.g., CaV1.2) or T-type (e.g., CaV3.1, CaV3.2) calcium channels.

  • For Primary Cells (e.g., guinea-pig portal vein smooth muscle cells):

    • Isolate cells using established enzymatic dissociation protocols.

  • For Cultured Cell Lines:

    • Culture cells to 70-80% confluency on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber.

Whole-Cell Patch Clamp Recording
  • Materials: Patch pipettes (2-5 MΩ resistance), micromanipulator, patch clamp amplifier, data acquisition system, perfusion system.

  • Protocol:

    • Fabricate patch pipettes from borosilicate glass capillaries. Pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

    • Mount the recording chamber on the microscope stage and continuously perfuse with the extracellular solution.

    • Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the intracellular solution for 5-10 minutes before beginning recordings.

Voltage-Clamp Protocols

To Isolate L-type Calcium Currents (ICa,L):

  • Set the holding potential (Vh) to -40 mV to inactivate T-type and sodium channels.

  • Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200-300 ms.

  • Allow a 5-10 second interval between sweeps.

  • Record baseline currents.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and repeat the voltage-clamp protocol at each concentration.

To Isolate T-type Calcium Currents (ICa,T):

  • Set the holding potential (Vh) to -90 mV to ensure the availability of T-type channels.

  • Apply depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments for 200-300 ms.

  • Record baseline currents and then apply this compound as described for L-type currents.

Data Analysis
  • Measure the peak inward current amplitude at each test potential under control and drug conditions.

  • Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.

  • Calculate the percentage of current inhibition at each drug concentration to determine the IC50 value.

  • Analyze the effect of this compound on channel kinetics, such as the voltage-dependence of activation and inactivation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound is the direct blockade of L-type calcium channels. The following diagram illustrates the proposed mechanism of action leading to vasodilation.

Azelnidipine_Mechanism Aze This compound L_type L-type Ca²⁺ Channel (CaV1.2) Aze->L_type Ca_influx Ca²⁺ Influx Ca_intra [Ca²⁺]i Ca_influx->Ca_intra increases Contraction Smooth Muscle Contraction Ca_intra->Contraction promotes Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to

Caption: Mechanism of this compound action on vascular smooth muscle cells.

The following diagram outlines the experimental workflow for a typical patch clamp experiment with this compound.

Patch_Clamp_Workflow prep_solutions Prepare Solutions (Extracellular, Intracellular, Drug) pull_pipette Pull Patch Pipette (2-5 MΩ) prep_solutions->pull_pipette prep_cells Prepare Cells (Primary or Cultured) form_seal Form Giga-ohm Seal (>1 GΩ) prep_cells->form_seal pull_pipette->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell baseline Record Baseline Currents (Voltage-Clamp Protocol) whole_cell->baseline apply_drug Apply this compound (Increasing Concentrations) baseline->apply_drug record_drug Record Currents in Presence of Drug apply_drug->record_drug analysis Data Analysis (I-V Curve, IC50, Kinetics) record_drug->analysis

Caption: Experimental workflow for patch clamp analysis of this compound.

References

Application Notes and Protocols for Cell-Based Assay Development for (S)-Azelnidipine Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Azelnidipine is a third-generation dihydropyridine derivative that acts as a potent and long-acting L-type calcium channel blocker.[1][2][3] It is primarily utilized as an antihypertensive agent, exerting its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure.[1][2] Unlike some other calcium channel blockers, Azelnidipine has a gradual onset of action, which mitigates the risk of reflex tachycardia. The development of robust and reliable cell-based assays is crucial for the screening and characterization of compounds like this compound that modulate the activity of L-type calcium channels.

These application notes provide a detailed protocol for the development and implementation of a fluorescent, cell-based calcium influx assay for the high-throughput screening (HTS) of potential L-type calcium channel blockers, using this compound as a reference compound.

Signaling Pathway of L-type Calcium Channels

L-type calcium channels are voltage-gated ion channels that play a critical role in cardiovascular and neuronal function. The influx of extracellular calcium ions (Ca2+) through these channels upon membrane depolarization triggers a cascade of intracellular events, including muscle contraction and neurotransmitter release. This compound, a dihydropyridine, selectively binds to the α1 subunit of the L-type calcium channel, effectively blocking the pore and preventing Ca2+ influx.

L_type_calcium_channel_pathway Depolarization Membrane Depolarization L_type_Channel L-type Ca2+ Channel (α1, α2δ, β subunits) Depolarization->L_type_Channel Ca_influx Ca2+ Influx L_type_Channel->Ca_influx Cellular_Response Cellular Responses (e.g., Muscle Contraction) Ca_influx->Cellular_Response Azelnidipine This compound Azelnidipine->L_type_Channel

L-type calcium channel signaling pathway.

Principle of the Assay

This cell-based assay utilizes a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) cells, stably expressing the human L-type calcium channel complex (α1C, β2a, and α2δ subunits). The assay measures the inhibition of potassium-induced calcium influx by test compounds. Membrane depolarization is induced by the addition of a high concentration of potassium chloride (KCl), which opens the voltage-gated L-type calcium channels. The resulting increase in intracellular calcium concentration is detected by a fluorescent calcium indicator, such as Fluo-4 AM. In the presence of an L-type calcium channel blocker like this compound, the KCl-induced calcium influx is diminished, leading to a reduction in the fluorescent signal.

Data Presentation

The potency of this compound and other test compounds can be quantified by determining their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following tables summarize key quantitative data for assay validation and the expected potency of Azelnidipine.

Table 1: Assay Validation Parameters

ParameterAcceptance CriteriaDescription
Z'-factor ≥ 0.5A statistical measure of the quality of a high-throughput screening assay. A value ≥ 0.5 indicates an excellent assay with a large separation between positive and negative controls.
Signal-to-Background (S/B) Ratio > 5The ratio of the mean signal of the positive control (maximal calcium influx) to the mean signal of the negative control (basal calcium level).
Coefficient of Variation (%CV) < 15%A measure of the variability of the signal within replicate wells.

Table 2: Potency of Azelnidipine

CompoundAssay TypeCell/Tissue TypePotency (Ki/IC50)
AzelnidipineVoltage-dependent Ba2+ current inhibitionGuinea-pig portal vein smooth muscle cellsKi = 282 nM (at -60 mV holding potential)

Experimental Protocols

Materials and Reagents
  • HEK293 cell line stably expressing the human L-type calcium channel (Cav1.2 α1c, β2a, and α2δ subunits)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Potassium Chloride (KCl)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 384-well black, clear-bottom microplates

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing L-type calcium channels Cell_Seeding Seed cells into 384-well plates Cell_Culture->Cell_Seeding Incubation Incubate overnight Cell_Seeding->Incubation Dye_Loading Load cells with Fluo-4 AM Incubation->Dye_Loading Compound_Addition Add this compound or test compounds Dye_Loading->Compound_Addition KCl_Addition Induce depolarization with KCl Compound_Addition->KCl_Addition Fluorescence_Reading Measure fluorescence (calcium influx) KCl_Addition->Fluorescence_Reading Data_Normalization Normalize fluorescence data Fluorescence_Reading->Data_Normalization Dose_Response Generate dose-response curves Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 values Dose_Response->IC50_Calculation

Experimental workflow for the cell-based assay.
Detailed Methodologies

1. Cell Culture and Plating:

  • Culture the HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

  • Seed the cells into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

  • Incubate the plates overnight at 37°C to allow for cell attachment.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.

  • Carefully remove the culture medium from the cell plates.

  • Add 25 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plates at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.

3. Compound Addition and Incubation:

  • Prepare serial dilutions of this compound and test compounds in HBSS with 20 mM HEPES.

  • Add the compound solutions to the dye-loaded cell plates. The final concentration of the compounds should be prepared to generate a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Include appropriate controls:

    • Negative Control (0% inhibition): Vehicle (e.g., 0.1% DMSO in HBSS).

    • Positive Control (100% inhibition): A known L-type calcium channel blocker at a saturating concentration.

  • Incubate the plates with the compounds for 15-30 minutes at room temperature.

4. Measurement of Calcium Influx:

  • Prepare a stimulating solution of KCl in HBSS. The final concentration of KCl to elicit a robust and reproducible calcium influx (typically EC80) should be predetermined (e.g., 90 mM).

  • Place the cell plate into the FLIPR or microplate reader.

  • Initiate the fluorescence reading (Excitation: 494 nm, Emission: 516 nm).

  • After establishing a stable baseline fluorescence, add the KCl stimulating solution to all wells simultaneously using the instrument's integrated liquid handler.

  • Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response and its subsequent decay (e.g., 120 seconds).

5. Data Analysis:

  • Normalize the fluorescence data by dividing the fluorescence intensity at each time point by the baseline fluorescence.

  • Determine the peak fluorescence response for each well.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Peak Response_compound - Mean Response_negative) / (Mean Response_positive - Mean Response_negative))

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor for each assay plate to assess its quality using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

High-Throughput Screening Cascade

A typical HTS campaign for identifying novel L-type calcium channel blockers would follow a logical progression of assays to confirm and characterize the activity of hit compounds.

screening_cascade cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Characterization Primary_HTS High-Throughput Screening (Single Concentration) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Selectivity Counter-screening against other ion channels Dose_Response->Selectivity Electrophysiology Electrophysiology (Patch-clamp) Selectivity->Electrophysiology In_Vivo In vivo efficacy studies Electrophysiology->In_Vivo

Logical workflow for a screening cascade.
  • Primary High-Throughput Screening: A large compound library is screened at a single, high concentration (e.g., 10 µM) using the described cell-based calcium influx assay.

  • Hit Confirmation and Dose-Response: Compounds that show significant inhibition in the primary screen are re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

  • Selectivity Profiling: Confirmed hits are then tested in counter-screens against other ion channels (e.g., N-type, T-type calcium channels, potassium channels) to assess their selectivity for the L-type calcium channel.

  • Lead Characterization: The most potent and selective compounds are further characterized using more physiological and detailed techniques, such as electrophysiology (patch-clamp), to confirm their mechanism of action and investigate their effects on channel gating. Promising leads will then be evaluated in in vivo models of hypertension.

Conclusion

The described cell-based assay provides a robust, sensitive, and high-throughput method for the screening and characterization of L-type calcium channel blockers. By following these detailed protocols and utilizing this compound as a reference compound, researchers can effectively identify and advance novel therapeutic candidates for the treatment of hypertension and other cardiovascular diseases.

References

Application Note: Quantification of (S)-Azelnidipine in Human Plasma via Chiral HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. It exists as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers may exhibit different pharmacological and pharmacokinetic profiles, making the stereoselective quantification of each enantiomer in biological matrices crucial for pharmacokinetic and pharmacodynamic studies. This application note details a sensitive and selective chiral High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the quantification of (S)-Azelnidipine in human plasma.

Experimental Protocol

This protocol outlines the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Materials and Reagents

  • This compound and (R)-Azelnidipine reference standards

  • Stable isotope-labeled Azelnidipine (e.g., [(2H6)]-Azelnidipine) as an internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges

Instrumentation

  • HPLC system capable of isocratic elution

  • Chiral stationary phase column: A column containing alpha(1)-acid glycoprotein as the chiral selector is recommended[1]. An alternative is a Chiralpak AD-H column (250 mm x 4.6 mm, 5.0 µm)[2].

  • A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • To 1.0 mL of plasma in a polypropylene tube, add the internal standard solution.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

Chromatographic Conditions

The following chromatographic conditions are recommended for the chiral separation of Azelnidipine enantiomers[1]:

ParameterValue
Column Chiral column with alpha(1)-acid glycoprotein selector[1]
Mobile Phase Isocratic elution (specific composition to be optimized)
Flow Rate To be optimized for best separation and peak shape
Injection Volume 5-20 µL
Column Temperature Controlled, e.g., 20°C[2]
Run Time Approximately 5.0 minutes

An alternative normal-phase method uses a Chiralpak AD-H column with a mobile phase of hexane-isopropyl alcohol (90:10, v/v) at a flow rate of 0.8 mL/min.

Mass Spectrometric Conditions

Mass spectrometric detection should be performed in the multiple reaction monitoring (MRM) mode. The following mass transitions can be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound583167
(R)-Azelnidipine583167
[(2H6)]-Azelnidipine (IS)589167

Method Validation

The method should be validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated chiral HPLC-MS/MS method for the determination of Azelnidipine enantiomers in human plasma.

Validation Parameter(S)-(+)-Azelnidipine(R)-(-)-Azelnidipine
Linearity Range 0.05 - 20 ng/mL0.05 - 20 ng/mL
Correlation Coefficient (r²) >0.997>0.997
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mL
Intra-assay Precision (%CV) 2.4 - 5.8%1.2 - 8.2%
Inter-assay Precision (%CV) Not specifiedNot specified
Accuracy 100.0 - 107.0%101.2 - 117.0%
Recovery 71.7 - 84.2%71.4 - 79.7%

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc Chiral HPLC Separation reconstitution->hplc Injection msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms quantification Quantification of This compound msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the quantification of this compound in plasma.

References

Application Notes and Protocols for Studying (S)-Azelnidipine in Cardiovascular Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of (S)-Azelnidipine in mitigating cardiovascular remodeling. The protocols outlined below detail in vivo and in vitro methodologies to assess the efficacy of this compound in preclinical models of cardiac hypertrophy and fibrosis.

This compound , a third-generation dihydropyridine L-type calcium channel blocker, has demonstrated potential beyond its primary antihypertensive effects.[1] Preclinical studies suggest that its unique properties, including antioxidant and anti-inflammatory actions, may contribute to the attenuation of cardiovascular remodeling.[2][3][4] These notes offer a framework for researchers to explore these cardioprotective mechanisms.

Key Experimental Approaches

This document outlines two primary experimental arms to investigate the effects of this compound:

  • In Vivo Model of Angiotensin II-Induced Cardiac Remodeling: This model is a well-established method to induce cardiac hypertrophy and fibrosis, mimicking key aspects of hypertensive heart disease.[3]

  • In Vitro Model of TGF-β1-Induced Fibroblast Activation: This model allows for the direct investigation of this compound's effects on the cellular mechanisms of fibrosis, a critical component of cardiovascular remodeling.

Experimental Protocols

I. In Vivo Protocol: Angiotensin II-Induced Cardiac Remodeling in Mice

This protocol describes the induction of cardiac hypertrophy and fibrosis in mice using Angiotensin II (Ang II) infusion and subsequent treatment with this compound.

1. Animal Model and Treatment Groups:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups (n=8-10 mice per group):

    • Sham Group: Mice undergo a sham surgery without osmotic pump implantation and receive a vehicle control.

    • Ang II + Vehicle Group: Mice are infused with Ang II and receive a vehicle control orally.

    • Ang II + this compound Group: Mice are infused with Ang II and receive this compound orally.

2. Induction of Cardiac Remodeling:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

  • Implant osmotic minipumps (e.g., Alzet) subcutaneously for the continuous infusion of Ang II (e.g., 1.5-3.2 mg/kg/day) for 14-21 days.

  • For the sham group, perform a similar surgical procedure without implanting the pump.

3. This compound Administration:

  • Administer this compound (e.g., 3 mg/kg/day) or vehicle orally for the duration of the Ang II infusion. Treatment can commence one week prior to Ang II infusion to assess preventative effects.

4. Assessment of Cardiovascular Remodeling:

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

  • Hemodynamic Measurements: At the end of the study, measure blood pressure and heart rate.

  • Histological Analysis:

    • Fix a portion of the heart in 10% formalin, embed in paraffin, and section for histological staining.

    • Masson's Trichrome Staining: To quantify the extent of cardiac fibrosis.

      • Deparaffinize and rehydrate tissue sections.

      • If formalin-fixed, mordant in Bouin's solution.

      • Stain nuclei with Weigert's iron hematoxylin.

      • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

      • Differentiate in phosphomolybdic-phosphotungstic acid solution.

      • Stain collagen with aniline blue.

      • Dehydrate and mount.

  • Molecular Analysis:

    • Snap-freeze a portion of the heart in liquid nitrogen for subsequent molecular analyses.

    • Western Blotting for Fibrotic Markers:

      • Homogenize heart tissue and extract total protein.

      • Determine protein concentration using a standard assay (e.g., BCA).

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies against TGF-β1 and Collagen Type I.

      • Incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

    • Quantitative Real-Time PCR (qRT-PCR): Analyze the gene expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, TGF-β1, Collagen I).

II. In Vitro Protocol: TGF-β1-Induced Cardiac Fibroblast Activation

This protocol details the methodology to assess the direct anti-fibrotic effects of this compound on cardiac fibroblasts.

1. Cell Culture:

  • Culture primary neonatal rat cardiac fibroblasts or a suitable cardiac fibroblast cell line (e.g., NIH/3T3) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Treatment:

  • Seed fibroblasts in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, chamber slides for immunofluorescence).

  • Once cells reach 70-80% confluency, serum-starve them for 24 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1-10 µM) for 1 hour.

  • Stimulate the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours to induce myofibroblast differentiation and collagen production.

3. Assessment of Fibroblast Activation:

  • Immunofluorescence for α-Smooth Muscle Actin (α-SMA):

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against α-SMA.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify α-SMA expression using fluorescence microscopy.

  • Western Blotting for Fibrotic Markers:

    • Following treatment, lyse the cells and perform Western blotting as described in the in vivo protocol to analyze the protein expression of α-SMA, TGF-β1, and Collagen Type I.

  • qRT-PCR for Fibrotic Gene Expression:

    • Isolate total RNA from the treated cells and perform qRT-PCR to measure the mRNA levels of Acta2 (α-SMA), Tgf-β1, and Col1a1.

  • Collagen Production Assay:

    • Quantify soluble collagen in the cell culture supernatant using a Sircol Collagen Assay kit according to the manufacturer's instructions.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effects of this compound on Cardiac Function and Hypertrophy in Ang II-Infused Mice

ParameterShamAng II + VehicleAng II + this compound
Systolic Blood Pressure (mmHg)
Heart Rate (bpm)
Heart Weight/Body Weight (mg/g)
Heart Weight/Tibia Length (mg/mm)
LV Wall Thickness (mm)
Ejection Fraction (%)

Table 2: Effects of this compound on Cardiac Fibrosis in Ang II-Infused Mice

ParameterShamAng II + VehicleAng II + this compound
Fibrotic Area (%)
TGF-β1 Protein Expression (relative to control)
Collagen I Protein Expression (relative to control)

Table 3: Effects of this compound on TGF-β1-Induced Cardiac Fibroblast Activation In Vitro

ParameterControlTGF-β1TGF-β1 + this compound (1 µM)TGF-β1 + this compound (10 µM)
α-SMA Protein Expression (relative to control)
Collagen I Protein Expression (relative to control)
Soluble Collagen (µg/mL)

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Angiotensin II-Induced Signaling in Cardiomyocytes cluster_1 This compound Intervention AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ROS Reactive Oxygen Species (ROS) AT1R->ROS Ca_influx Increased Intracellular Ca2+ AT1R->Ca_influx NFAT NFAT Activation ROS->NFAT Ca_influx->NFAT Hypertrophy Cardiac Hypertrophy NFAT->Hypertrophy Azelnidipine This compound L_type L-type Ca2+ Channel Azelnidipine->L_type Blocks Antioxidant Antioxidant Effect Azelnidipine->Antioxidant Promotes L_type->Ca_influx Antioxidant->ROS

Caption: this compound's mechanism in cardiac hypertrophy.

G cluster_0 In Vivo Experimental Workflow start C57BL/6 Mice (8-10 weeks) grouping Group Assignment (Sham, Ang II, Ang II + Azel.) start->grouping surgery Osmotic Pump Implantation (Ang II) grouping->surgery treatment Oral Administration of this compound surgery->treatment monitoring Echocardiography & Blood Pressure treatment->monitoring endpoint Tissue Collection & Analysis monitoring->endpoint

Caption: Workflow for the in vivo cardiac remodeling study.

G cluster_0 TGF-β1 Signaling in Cardiac Fibroblasts cluster_1 This compound Intervention TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR SMAD SMAD2/3 Phosphorylation TGFBR->SMAD Myofibroblast Myofibroblast Differentiation SMAD->Myofibroblast Collagen Collagen I Production Myofibroblast->Collagen Azelnidipine This compound Inhibition Inhibition of Fibroblast Activation Azelnidipine->Inhibition Inhibition->Myofibroblast

Caption: this compound's role in TGF-β1-induced fibrosis.

References

Application Notes and Protocols for Assessing (S)-Azelnidipine's Effect on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to evaluate the effects of (S)-Azelnidipine on endothelial function. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. This compound, a third-generation dihydropyridine calcium channel blocker, has demonstrated vasoprotective effects beyond its primary antihypertensive action, largely attributed to its positive impact on endothelial function.[1] This document outlines key in vitro and in vivo methodologies to investigate and quantify the effects of this compound on the endothelium.

In Vitro Assessment of Endothelial Function

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis. This compound has been shown to promote endothelial tube formation.[2][3]

Experimental Protocol:

  • Preparation of Matrigel:

    • Thaw Matrigel (growth factor reduced) on ice overnight at 4°C.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[4]

  • Cell Culture and Treatment:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Use cells between passages 2 and 6 for optimal results.[5]

    • One day prior to the assay, seed HUVECs in a separate flask and serum-starve them with a low-serum medium (e.g., 0.2% FBS) for 24 hours.

    • On the day of the assay, detach the cells using trypsin, neutralize, and resuspend them in a low-serum medium at a concentration of 2 x 10^5 cells/mL.

    • Prepare different concentrations of this compound in the low-serum medium.

  • Assay Procedure:

    • Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each Matrigel-coated well.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Quantification:

    • Visualize tube formation using an inverted microscope.

    • Capture images from at least three random fields per well.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Vascular Endothelial Growth Factor (VEGF) Secretion Assay

This compound can stimulate the secretion of VEGF from vascular smooth muscle cells, which in turn promotes endothelial cell function.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture human coronary artery smooth muscle cells (HCSMCs) in a suitable growth medium.

    • Seed the HCSMCs in a 24-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

  • VEGF Quantification (ELISA):

    • Use a commercially available Human VEGF ELISA kit.

    • Follow the manufacturer's instructions for the assay. This typically involves:

      • Adding standards and samples to a microplate pre-coated with an anti-VEGF antibody.

      • Incubating to allow VEGF to bind.

      • Washing the plate to remove unbound substances.

      • Adding a biotinylated anti-VEGF antibody, followed by another incubation and wash.

      • Adding a streptavidin-HRP conjugate, followed by incubation and washing.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

    • Calculate the VEGF concentration in the samples based on the standard curve.

Assessment of Reactive Oxygen Species (ROS) Production

This compound has been shown to possess antioxidant properties and can reduce intracellular ROS levels in endothelial cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture HUVECs in a 96-well black plate suitable for fluorescence measurements.

    • Induce oxidative stress by treating the cells with an agent like TNF-α or angiotensin II.

    • Co-treat the cells with different concentrations of this compound or a vehicle control.

  • ROS Detection using Dihydroethidium (DHE) or CellROX Green:

    • Remove the treatment medium and wash the cells with pre-warmed PBS.

    • Incubate the cells with 5 µM DHE or CellROX Green reagent in PBS for 30 minutes at 37°C, protected from light.

    • Wash the cells again with PBS.

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For DHE, the excitation/emission is typically around 518/606 nm. For CellROX Green, the excitation/emission is approximately 485/520 nm.

    • Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel cell viability assay like MTT or by staining nuclei with Hoechst).

In Vivo Assessment of Endothelial Function

Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation in response to an increase in blood flow (shear stress).

Experimental Protocol:

  • Subject Preparation:

    • Subjects should fast for at least 8-12 hours before the measurement.

    • Subjects should refrain from smoking, caffeine, and exercise on the day of the study.

    • The subject should rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes before the measurement.

  • Baseline Measurement:

    • Place a blood pressure cuff on the forearm, distal to the elbow.

    • Using a high-resolution ultrasound system with a linear array transducer (≥7.5 MHz), obtain a clear longitudinal image of the brachial artery 2-15 cm above the elbow.

    • Record the baseline diameter of the brachial artery for at least 1 minute.

  • Induction of Reactive Hyperemia:

    • Inflate the blood pressure cuff to at least 50 mmHg above the subject's systolic blood pressure for 5 minutes to occlude arterial blood flow.

  • Post-Occlusion Measurement:

    • Rapidly deflate the cuff.

    • Continuously record the diameter of the brachial artery for at least 3 minutes following cuff deflation.

  • Data Analysis:

    • Measure the peak arterial diameter after cuff release.

    • Calculate FMD as the percentage change in diameter from baseline:

      • FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Assessment of Signaling Pathways

Endothelial Nitric Oxide Synthase (eNOS) Expression

This compound has been shown to increase the expression of eNOS.

Experimental Protocol (Western Blot):

  • Protein Extraction:

    • Treat endothelial cells or animal tissues with this compound.

    • Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eNOS (and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the eNOS band intensity to the loading control.

Nuclear Factor-kappa B (NF-κB) Activation

This compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB.

Experimental Protocol (Nuclear Translocation):

  • Cell Culture and Treatment:

    • Culture endothelial cells on coverslips in a multi-well plate.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α) in the presence or absence of this compound.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Assess the translocation of p65 from the cytoplasm to the nucleus. In unstimulated cells, p65 is predominantly cytoplasmic, while in stimulated cells, it translocates to the nucleus.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells to determine the extent of NF-κB activation.

Data Presentation

Table 1: In Vitro Effects of this compound on Endothelial Function

ParameterCell TypeTreatmentConcentrationEffectReference
Tube Formation HCECThis compoundUp to 2 µMIncreased tube formation
VEGF Secretion HCSMCThis compoundDose-dependentSignificant increase
eNOS Expression Brain, Heart, AortaThis compound20 mg/kg/day (in vivo)Significant increase
NO Production HUVECThis compound10 µMEnhanced basal production
ROS Levels Endothelial CellsThis compound-Reduced
MCP-1 Expression HUVECThis compound10 nmol/LSignificant inhibition

Table 2: In Vivo Effects of this compound on Endothelial Function in Hypertensive Patients

ParameterPatient PopulationTreatmentDosageDurationEffectReference
Flow-Mediated Dilation (FMD) Hypertensive PatientsThis compound16 mg/day8 weeksNo significant difference compared to benidipine
Baroreceptor Sensitivity (BRS) Hypertensive PatientsThis compound16 mg/day8 weeks8.8 ± 5.5 ms/mmHg (vs. 6.4 ± 2.9 with benidipine, p < 0.01)

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment HUVEC Endothelial Cells (HUVEC) Azelnidipine_vitro This compound Treatment HUVEC->Azelnidipine_vitro HCSMC Smooth Muscle Cells (HCSMC) HCSMC->Azelnidipine_vitro Tube_Formation Tube Formation Assay Azelnidipine_vitro->Tube_Formation VEGF_Secretion VEGF Secretion (ELISA) Azelnidipine_vitro->VEGF_Secretion ROS_Production ROS Production (Fluorescence) Azelnidipine_vitro->ROS_Production eNOS_Expression eNOS Expression (Western Blot) Azelnidipine_vitro->eNOS_Expression NFkB_Activation NF-κB Activation (Immunofluorescence) Azelnidipine_vitro->NFkB_Activation Patients Hypertensive Patients Azelnidipine_vivo This compound Treatment Patients->Azelnidipine_vivo FMD Flow-Mediated Dilation (FMD) Azelnidipine_vivo->FMD

Caption: Experimental workflow for assessing this compound's effects.

signaling_pathway cluster_effects Cellular Effects cluster_outcomes Functional Outcomes Azelnidipine This compound Ca_Channel L-type Ca2+ Channel Azelnidipine->Ca_Channel inhibits ROS Reactive Oxygen Species (ROS) Azelnidipine->ROS reduces NFkB NF-κB Activation Azelnidipine->NFkB inhibits eNOS eNOS Expression and Activity Azelnidipine->eNOS increases VEGF VEGF Secretion Azelnidipine->VEGF increases Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Inflammation Reduced Inflammation NFkB->Inflammation Vasodilation Vasodilation eNOS->Vasodilation promotes Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Caption: Signaling pathways affected by this compound in endothelial cells.

References

Application Notes and Protocols for (S)-Azelnidipine Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential antiviral properties of (S)-Azelnidipine. The protocols detailed below are designed to systematically evaluate its efficacy and mechanism of action against a range of viruses, with a particular focus on flaviviruses, given existing research on Azelnidipine.[1][2][3]

Introduction

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily used for the treatment of hypertension.[4][5] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. Recent studies have unveiled a promising new application for Azelnidipine as an antiviral agent, particularly against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). The antiviral mechanism of Azelnidipine has been shown to target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. This suggests a potential therapeutic avenue for this compound that is independent of its calcium channel blocking activity, as the (S)-enantiomer is considered inactive in this regard.

This document outlines a detailed experimental design to rigorously assess the antiviral potential of this compound.

Data Presentation

Quantitative data from the following experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of this compound

Cell LineCC50 (µM)
Vero E6
Huh-7
A549
Other

CC50: 50% cytotoxic concentration

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)SI (CC50/EC50)
Zika Virus (ZIKV)Vero E6
Dengue Virus (DENV)Vero E6
Chikungunya Virus (CHIKV)  Vero E6
Influenza A Virus (IAV)A549
Other

EC50: 50% effective concentration; SI: Selectivity Index

Table 3: Time-of-Addition Assay Results

Time of Addition (hours post-infection)  Viral Titer Reduction (%)
-2 to 0 (Pre-treatment)
0 to 2 (Entry)
2 to 12 (Replication)
12 to 24 (Late Stage)

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. This is a critical first step to ensure that any observed antiviral effect is not due to cell death.

Materials:

  • Host cell lines (e.g., Vero E6, Huh-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Protocol:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on viral infection by measuring the reduction in the number of viral plaques.

Materials:

  • Virus stock of known titer (e.g., ZIKV, DENV)

  • Confluent monolayer of host cells in 6-well plates

  • This compound at non-toxic concentrations

  • Overlay medium (e.g., containing 1% methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with overlay medium containing various concentrations of this compound.

  • Incubate the plates for 3-5 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the plaque number by 50%.

Viral Yield Reduction Assay

Objective: To measure the effect of this compound on the production of infectious virus particles.

Materials:

  • Virus stock

  • Host cells in 24-well plates

  • This compound

  • Trizol reagent for RNA extraction

  • Reagents for quantitative real-time PCR (qRT-PCR)

Protocol:

  • Infect host cells with the virus at a multiplicity of infection (MOI) of 0.1.

  • After 1 hour of adsorption, remove the inoculum and add fresh medium containing different concentrations of this compound.

  • At 24, 48, and 72 hours post-infection, collect the cell culture supernatant.

  • Quantify the viral RNA in the supernatant using qRT-PCR.

  • Alternatively, determine the viral titer in the supernatant using a plaque assay.

  • Calculate the reduction in viral yield compared to the untreated control.

Time-of-Addition Assay

Objective: To determine the specific stage of the viral life cycle that is inhibited by this compound.

Protocol:

  • Pre-treatment: Treat cells with this compound for 2 hours before viral infection.

  • Entry: Add this compound simultaneously with the virus for 2 hours.

  • Post-entry/Replication: Add this compound at different time points (e.g., 2, 4, 8, 12 hours) after viral infection.

  • After the respective treatment times, wash the cells and add fresh medium.

  • At 24 or 48 hours post-infection, quantify the viral yield as described in the Viral Yield Reduction Assay.

  • Analyze the results to pinpoint the stage of inhibition. A significant reduction in viral yield when the compound is added post-entry would support the hypothesis that this compound targets viral replication.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To directly assess the inhibitory effect of this compound on the enzymatic activity of viral RdRp.

Materials:

  • Recombinant viral RdRp protein

  • RNA template and primer

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP or a fluorescent analog)

  • This compound

  • Reaction buffer

Protocol:

  • Set up the RdRp reaction mixture containing the enzyme, template-primer, rNTPs, and reaction buffer.

  • Add varying concentrations of this compound to the reaction.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and separate the elongated RNA product from the unincorporated nucleotides using gel electrophoresis.

  • Quantify the amount of incorporated labeled nucleotide to determine the level of RdRp activity.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the RdRp activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in this compound antiviral research.

G Hypothesized Antiviral Mechanism of this compound cluster_virus Viral Life Cycle cluster_drug This compound Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication (RdRp) Replication (RdRp) Uncoating->Replication (RdRp) Assembly Assembly Replication (RdRp)->Assembly Release Release Assembly->Release SA This compound SA->Replication (RdRp) Inhibition

Caption: Hypothesized mechanism of this compound targeting viral replication.

G Experimental Workflow for Antiviral Screening A Cytotoxicity Assay (CC50) B Antiviral Screening (EC50) - Plaque Reduction - Viral Yield Reduction A->B Determine non-toxic dose C Mechanism of Action Studies - Time-of-Addition - RdRp Assay B->C Identify potent compounds D Lead Optimization C->D Elucidate mechanism

Caption: A streamlined workflow for evaluating antiviral candidates.

G Innate Immune Signaling Pathways cluster_pathways Host Cell Response to Viral Infection PAMPs Viral PAMPs (e.g., dsRNA) PRRs Pattern Recognition Receptors (RIG-I, TLRs) PAMPs->PRRs Signaling Signaling Cascades (MAVS, TRIF) PRRs->Signaling TFs Transcription Factors (IRF3/7, NF-κB) Signaling->TFs IFNs Type I Interferons (IFN-α/β) TFs->IFNs ISGs Interferon-Stimulated Genes (Antiviral State) IFNs->ISGs Autocrine/Paracrine

Caption: Key signaling pathways in the innate antiviral response.

References

Methodology for Evaluating (S)-Azelnidipine in Simulated Physiological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of (S)-Azelnidipine, a dihydropyridine calcium channel blocker, under simulated physiological conditions. The following protocols are designed to assess the key biopharmaceutical properties of this compound, including its solubility, dissolution, permeability, and metabolic stability, which are critical for predicting its in vivo performance.

Physicochemical Properties of this compound

This compound is the pharmacologically active enantiomer of Azelnidipine. It is a yellow crystalline solid that is practically insoluble in water.[1] Its high lipophilicity and low aqueous solubility classify it as a Biopharmaceutics Classification System (BCS) Class II compound, meaning its absorption is primarily limited by its dissolution rate.[2]

Experimental Protocols

Solubility Assessment in Simulated Physiological Fluids

Objective: To determine the equilibrium solubility of this compound in various simulated physiological fluids to understand its dissolution potential in different regions of the gastrointestinal tract.

Methodology:

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin): Dissolve 2 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5: Prepare according to the composition described by Jantratid et al. This medium contains sodium taurocholate and lecithin to mimic the fasted state in the small intestine.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0: Prepare according to the composition described by Jantratid et al. This medium contains a higher concentration of sodium taurocholate and lecithin to simulate the fed state in the small intestine.[3]

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound powder to separate vials containing each of the simulated fluids.

    • Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.

    • After 48 hours, withdraw samples and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

Dissolution Profile in Simulated Gastrointestinal Conditions

Objective: To evaluate the in vitro dissolution rate and extent of this compound from a formulated product under standardized conditions that simulate the gastrointestinal environment.

Methodology:

  • Dissolution Apparatus: USP Apparatus II (Paddle Apparatus).[4]

  • Dissolution Medium: 900 mL of 1% w/v sodium lauryl sulfate (SLS) in water or Simulated Gastric Fluid (without enzyme). The use of a surfactant like SLS is often necessary for poorly soluble drugs to achieve sink conditions.[4]

  • Apparatus Settings:

    • Paddle Speed: 75 rpm.

    • Temperature: 37 ± 0.5°C.

  • Procedure:

    • Place one tablet or capsule of this compound formulation in each dissolution vessel.

    • Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method at a wavelength of 254 nm.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Intestinal Permeability Assessment using Caco-2 Cell Monolayers

Objective: To determine the intestinal permeability of this compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium. This assay helps to predict the in vivo absorption of the drug.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure the integrity of the cell layer. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-B) Transport (Absorptive direction):

      • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

      • Add the this compound solution (typically at a non-toxic concentration, e.g., 10 µM, prepared from a DMSO stock with the final DMSO concentration not exceeding 1%) to the apical (donor) side.

      • Add fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37°C with gentle shaking.

      • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the apical side at the beginning and end of the experiment.

    • Basolateral to Apical (B-A) Transport (Secretory direction):

      • Perform the experiment as above, but add the this compound solution to the basolateral (donor) side and sample from the apical (receiver) side.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS for high sensitivity and specificity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in the presence of human liver microsomes to estimate its intrinsic clearance and predict its first-pass metabolism in the liver.

Methodology:

  • Incubation Mixture:

    • Prepare an incubation mixture containing:

      • Human Liver Microsomes (HLM) (e.g., 0.5 mg/mL protein concentration).

      • This compound (e.g., 1 µM).

      • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a continuous supply of the necessary cofactor for CYP450 enzymes.

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation Procedure:

    • Pre-incubate the HLM, this compound, and buffer at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t₁/₂) * (incubation volume / microsomal protein amount)

Data Presentation

Table 1: Summary of Physicochemical and Biopharmaceutical Properties of this compound

ParameterMethodSimulated ConditionResult
Aqueous Solubility Shake-FlaskSimulated Gastric Fluid (SGF, pH 1.2)Very Low (< 1 µg/mL)
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)Low
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)Moderately Increased
Dissolution USP Apparatus II900 mL, 1% SLS in water, 75 rpm, 37°C>80% dissolved in 45 min
Permeability Caco-2 MonolayerBidirectional TransportHigh (Papp (A-B) > 10 x 10⁻⁶ cm/s)
Efflux Ratio< 2
Metabolic Stability Human Liver Microsomes1 µM this compound, 0.5 mg/mL proteinModerate to High Metabolism
In Vitro Half-life (t₁/₂)~ 20-30 minutes (estimated)
Intrinsic Clearance (CLint)Moderate to High

Note: Some values are representative estimates based on the properties of Azelnidipine and similar dihydropyridine calcium channel blockers, as specific quantitative data for the (S)-enantiomer may not be readily available in public literature.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_dissolution Dissolution Testing cluster_permeability Caco-2 Permeability Assay cluster_metabolism Metabolic Stability Assay sol_start This compound Powder sol_sgf SGF (pH 1.2) sol_start->sol_sgf sol_fassif FaSSIF (pH 6.5) sol_start->sol_fassif sol_fessif FeSSIF (pH 5.0) sol_start->sol_fessif sol_shake Shake-Flask Incubation (37°C, 48h) sol_sgf->sol_shake sol_fassif->sol_shake sol_fessif->sol_shake sol_analyze HPLC-UV Analysis sol_shake->sol_analyze sol_result Equilibrium Solubility sol_analyze->sol_result dis_start This compound Formulation dis_apparatus USP Apparatus II (Paddle, 75 rpm, 37°C) dis_start->dis_apparatus dis_sample Time-point Sampling dis_apparatus->dis_sample dis_medium Dissolution Medium (e.g., 1% SLS) dis_medium->dis_apparatus dis_analyze HPLC-UV Analysis dis_sample->dis_analyze dis_result Dissolution Profile dis_analyze->dis_result perm_start Caco-2 Monolayer perm_teer TEER Measurement perm_start->perm_teer perm_transport Bidirectional Transport (A-B & B-A) perm_teer->perm_transport perm_sample Time-point Sampling perm_transport->perm_sample perm_analyze LC-MS/MS Analysis perm_sample->perm_analyze perm_result Papp & Efflux Ratio perm_analyze->perm_result met_start Human Liver Microsomes met_incubate Incubation (37°C) met_start->met_incubate met_drug This compound met_drug->met_incubate met_cofactor NADPH System met_cofactor->met_incubate met_sample Time-point Sampling & Reaction Quenching met_incubate->met_sample met_analyze LC-MS/MS Analysis met_sample->met_analyze met_result In Vitro t½ & CLint met_analyze->met_result signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism drug_lumen Drug in Lumen apical Apical Membrane drug_lumen->apical Passive Diffusion enterocyte Enterocyte apical->enterocyte basolateral Basolateral Membrane enterocyte->basolateral blood Bloodstream basolateral->blood drug_liver This compound in Liver blood->drug_liver Portal Vein cyp3a4 CYP3A4 drug_liver->cyp3a4 metabolites Inactive Metabolites cyp3a4->metabolites

References

Troubleshooting & Optimization

(S)-Azelnidipine Aqueous Solubility Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of (S)-Azelnidipine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with this compound's solubility?

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its poor solubility in water and gastrointestinal fluids can lead to low oral bioavailability and a delayed onset of action.[1][2] The lipophilic nature of Azelnidipine further contributes to its limited solubility in aqueous media.[2]

Q2: What are the most effective methods to improve the aqueous solubility of this compound?

Several techniques have been successfully employed to enhance the aqueous solubility of this compound. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[3]

  • Mixed Hydrotropy: This method utilizes a combination of hydrotropic agents to increase the aqueous solubility of the drug.

  • Nanoparticle Formulations: Preparing this compound as solid lipid nanoparticles (SLNs) can significantly enhance its solubility and bioavailability.

  • Microwave-Assisted Nanocomposites: This novel approach uses microwave technology to create nanocomposites with enhanced solubility.

  • Inclusion Complexation: Forming complexes with cyclodextrins can effectively increase the solubility and dissolution rate of this compound.

  • Co-solvency: While not a standalone solution for aqueous formulations, initial dissolution in an organic co-solvent followed by dilution is a common laboratory practice.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving this compound solubility.

Issue 1: Low solubility enhancement with solid dispersions.
Possible Cause Troubleshooting Step
Incorrect polymer selectionScreen different hydrophilic polymers such as Kollidon VA64, Povidone K-30, Soluplus, or PEG 6000. The choice of polymer can significantly impact solubility enhancement.
Suboptimal drug-to-polymer ratioOptimize the drug-to-polymer ratio. Studies have shown that a 1:2 or 1:3 ratio can be particularly effective.
Inefficient solvent evaporationEnsure complete removal of the organic solvent during the solvent evaporation process, as residual solvent can affect the final product's properties.
Crystalline drug form remainsCharacterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the conversion of crystalline this compound to its amorphous form, which is crucial for improved solubility.
Issue 2: Precipitation of this compound upon dilution of a co-solvent stock solution.
Possible Cause Troubleshooting Step
Low solubility in the final aqueous bufferThis compound is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve it in an organic solvent like DMSO, ethanol, or DMF, and then dilute it with the aqueous buffer of choice.
Exceeding the solubility limitThe solubility of Azelnidipine in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/ml. Do not exceed this concentration to avoid precipitation. Aqueous solutions are not recommended for storage for more than one day.
Issue 3: Poor entrapment efficiency in solid lipid nanoparticle (SLN) formulations.
Possible Cause Troubleshooting Step
Inappropriate lipid selectionScreen different lipids such as Trimyristin, Tripalmitin, and Tristearin. The choice of lipid can influence the drug loading and entrapment efficiency.
Suboptimal homogenization and ultrasonication parametersOptimize the hot homogenization and ultrasonication process parameters, including time and power, to ensure efficient nanoparticle formation and drug encapsulation.
Incorrect surfactant concentrationThe concentration of the surfactant, such as Poloxamer 188, is critical for stabilizing the nanoparticles and preventing aggregation. Optimize the surfactant concentration to achieve high entrapment efficiency.

Data Presentation

Table 1: Solubility Enhancement of this compound using Different Techniques
TechniqueCarrier/SystemSolvent/MediumSolubility EnhancementReference
Pure Drug -Distilled Water1.21 µg/mL
Solid Dispersion Kollidon VA64 (1:2 ratio)WaterSignificant increase compared to pure drug
Solid Dispersion PEG 6000 (1:3 ratio)-99.40% drug release
Mixed Hydrotropy 40% NicotinamidePurified WaterHighest solubility among individual agents
Mixed Hydrotropy Urea:Ammonium Acetate:Sodium Benzoate:Nicotinamide (5:5:10:20 ratio)Distilled WaterHighest solubility among combinations
Microwave-Assisted Nanocomposite HPMC K100M and PVK K-30 (Optimized formulation AF6)-1.685 ± 0.07 mg/mL
Co-solvency DMSO:PBS (pH 7.2) (1:3 ratio)-~0.25 mg/mL
Inclusion Complexation Poloxamer 188 (1:3 ratio)Distilled Water56.7 µg/mL
Table 2: Characterization of this compound Solid Lipid Nanoparticles (SLNs)
Formulation (Lipid)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug Release in 24h (pH 6.8 buffer) (%)Reference
F1-F6 (Trimyristin, Tripalmitin, Tristearin)167 ± 2.1 to 325 ± 1.3-18.17 ± 1.1 to -23.01 ± 1.384.21 ± 0.1 to 94.16 ± 0.1-
F5 (Tripalmitin)---79.21
Optimized Batch F2 (Glyceryl Monostearate)166.4-13.786.21Sustained release over 12h

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific amount of this compound and a hydrophilic polymer (e.g., Kollidon VA64, Povidone K-30, or Soluplus) in a suitable organic solvent.

  • Evaporation: Evaporate the solvent under reduced pressure or at room temperature to obtain a solid mass.

  • Drying and Pulverization: Dry the resulting solid dispersion in a desiccator, and then pulverize and sieve it to obtain a uniform powder.

  • Characterization: Analyze the prepared solid dispersion for solubility, drug content, and physical form (using FTIR, PXRD, and DSC).

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
  • Lipid Phase Preparation: Melt the solid lipid (e.g., Trimyristin, Tripalmitin, or Tristearin) at a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare a hot aqueous solution of a surfactant (e.g., Poloxamer 188).

  • Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed to form a coarse emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size and form a nanoemulsion.

  • Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and in vitro drug release.

Visualizations

experimental_workflow_solid_dispersion cluster_start Step 1: Dissolution cluster_evaporation Step 2: Evaporation cluster_processing Step 3: Post-Processing cluster_end Step 4: Characterization A This compound D Dissolution A->D B Hydrophilic Polymer B->D C Organic Solvent C->D E Solvent Evaporation D->E Solution F Drying E->F Solid Mass G Pulverization & Sieving F->G H Solid Dispersion G->H I Solubility & Drug Content Analysis H->I J FTIR, PXRD, DSC Analysis H->J

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_final Final Product & Characterization A Solid Lipid C Heating & Melting A->C B This compound D Drug Dissolution B->D C->D H Hot Homogenization D->H Molten Lipid Phase E Surfactant G Heating & Dissolution E->G F Water F->G G->H Hot Aqueous Phase I Ultrasonication H->I Coarse Emulsion J Cooling I->J Nanoemulsion K SLN Dispersion J->K L Particle Size, Zeta Potential, EE Analysis K->L M In Vitro Drug Release Study K->M

Caption: Workflow for SLN Preparation.

References

Technical Support Center: (S)-Azelnidipine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (S)-Azelnidipine in in-vitro studies, maintaining its stability in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common stability issues encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared in DMSO, precipitates upon addition to my cell culture medium. Why is this happening and how can I prevent it?

A1: this compound is poorly soluble in aqueous solutions like cell culture media. Precipitation upon addition of a DMSO stock solution is a common issue and can be attributed to several factors:

  • Solubility Limit Exceeded: The final concentration of this compound in the cell culture medium may be above its solubility limit in that specific aqueous environment.

  • "Solvent Shock": Rapidly adding a concentrated DMSO stock of a hydrophobic compound like this compound to the aqueous medium can cause the drug to "crash out" of solution. The DMSO disperses quickly, leaving the hydrophobic drug molecules to aggregate and precipitate.

  • Low Temperature: Media stored at 4°C has a lower capacity to dissolve solutes compared to media at 37°C. Adding this compound to cold media can promote precipitation.

  • pH of the Medium: The pH of your culture medium can influence the solubility of this compound.

  • Media Components: Components in the media, such as salts and proteins from Fetal Bovine Serum (FBS), can interact with this compound and affect its solubility.

To prevent precipitation, consider the following solutions:

  • Optimize DMSO Concentration: Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low (ideally ≤ 0.1%) to minimize solvent shock and cell toxicity.

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Gradual Addition: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the tube/flask. This facilitates better mixing and reduces the chances of localized high concentrations that can lead to precipitation.

  • Prepare an Intermediate Dilution: Consider preparing an intermediate dilution of the this compound stock in a small volume of pre-warmed serum-free medium before adding it to the final culture volume.

Q2: How stable is this compound in my cell culture medium at 37°C?

A2: this compound is susceptible to degradation in aqueous solutions, and its stability in cell culture medium at 37°C is limited. The primary degradation pathways are hydrolysis of its ester groups and oxidation of the dihydropyridine ring.[1][2] The presence of components in the cell culture medium, such as water and potential oxidizing agents, can contribute to this degradation.[3] Forced degradation studies have shown that Azelnidipine is unstable in acidic, basic, and oxidative conditions, but relatively stable under thermal and photolytic stress.[4] It is recommended to prepare fresh working solutions of this compound in culture medium for each experiment and to minimize the time the compound is in the incubator.

Q3: I've observed a decrease in the expected biological effect of this compound over the course of my multi-day experiment. Could this be due to degradation?

A3: Yes, a decrease in biological activity over time is a strong indicator of compound degradation. As this compound degrades, its concentration in the culture medium decreases, leading to a reduced effect on the cells. One of the major degradation products is a pyridine derivative known as dehydro-Azelnidipine (dehydro-AZD).[1] The biological activity of this and other degradation products may differ significantly from the parent compound. To confirm if degradation is occurring, you can perform a stability study as outlined in the "Experimental Protocols" section below.

Q4: Can I pre-mix this compound into a large batch of culture medium and store it?

A4: It is strongly advised not to pre-mix and store this compound in culture medium. Due to its limited stability in aqueous environments at 37°C, the compound will likely degrade over time, leading to inconsistent results in your experiments. Always prepare fresh working solutions from a frozen DMSO stock immediately before use.

Q5: Does the presence of Fetal Bovine Serum (FBS) in the medium affect the stability of this compound?

A5: The presence of FBS can have a complex effect on this compound. Serum albumin, a major component of FBS, can bind to hydrophobic drugs like Azelnidipine. This binding can potentially increase its apparent solubility and protect it from degradation to some extent. However, FBS also contains enzymes and other molecules that could potentially contribute to the degradation of the compound. The exact impact of FBS on this compound stability in your specific cell culture system should be determined experimentally.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues with this compound stability in cell culture.

Observed Problem Potential Cause Recommended Solution
Visible precipitate or cloudiness in the medium after adding this compound. 1. Concentration exceeds solubility limit. 2. "Solvent shock" due to rapid dilution of DMSO stock. 3. Low temperature of the medium.1. Lower the final concentration of this compound. 2. Add the DMSO stock solution dropwise to pre-warmed (37°C) medium while gently mixing. Prepare a higher concentration stock in DMSO to minimize the added volume. 3. Ensure the culture medium is at 37°C before adding the compound.
Inconsistent or lower-than-expected biological activity. 1. Degradation of this compound in the culture medium. 2. Inaccurate initial concentration due to precipitation.1. Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. Perform a stability study (see protocol below). 2. Visually inspect for precipitation after preparing the working solution. If precipitation is suspected, centrifuge a sample and measure the concentration of the supernatant.
High variability between replicate wells or experiments. 1. Inconsistent preparation of working solutions. 2. Degradation of the compound during the experiment.1. Ensure consistent and thorough mixing when preparing working solutions. Use calibrated pipettes. 2. Minimize the duration of the experiment if possible. If not, replenish the compound at set time points.

Quantitative Data Summary

Condition Observation Primary Degradation Pathway Reference
Acidic (e.g., 0.1 N HCl) Significant degradationHydrolysis of ester groups
Alkaline (e.g., 0.1 N NaOH) Significant degradationHydrolysis of ester groups
Oxidative (e.g., H₂O₂) Significant degradationAromatization of the dihydropyridine ring to form dehydro-AZD
Thermal (e.g., 70-80°C) Stable-
Photolytic (UV or direct sunlight) Stable under some lab conditions, but can degrade with prolonged exposurePhotodegradation

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol describes the recommended procedure for preparing solutions of this compound to minimize precipitation and ensure consistent concentrations.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Cell culture medium (e.g., DMEM/F-12), pre-warmed to 37°C

  • Procedure:

    • Stock Solution Preparation (e.g., 10 mM):

      • Allow the vial of this compound powder to come to room temperature before opening.

      • Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

      • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles.

      • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

      • Store the stock solution aliquots at -20°C or -80°C, protected from light.

    • Working Solution Preparation (e.g., 10 µM):

      • Thaw one aliquot of the 10 mM stock solution at room temperature.

      • Ensure your complete cell culture medium is pre-warmed to 37°C.

      • To prepare a 10 µM working solution, you will perform a 1:1000 dilution. For example, to make 10 mL of working solution, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

      • Crucial Step to Avoid Precipitation: Add the 10 µL of the this compound stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling the flask or tube. Do not add the medium to the concentrated stock.

      • Mix the working solution thoroughly but gently.

      • Use the freshly prepared working solution immediately for your cell culture experiments.

Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

  • Materials:

    • This compound stock solution in DMSO

    • Your specific cell culture medium (with and without FBS, if applicable), pre-warmed to 37°C

    • Sterile, light-protected microcentrifuge tubes or a multi-well plate

    • Incubator at 37°C with 5% CO₂

    • HPLC system with a suitable column (e.g., C18) and UV detector

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphate buffer (HPLC grade)

  • Procedure:

    • Sample Preparation:

      • Prepare a working solution of this compound in your pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM).

      • Dispense equal volumes of this solution into several sterile, light-protected microcentrifuge tubes (one for each time point).

    • Time-Course Incubation:

      • Immediately process the first sample (T=0).

      • Place the remaining tubes in a 37°C incubator.

      • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator for processing.

    • Sample Processing:

      • For samples containing FBS, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the culture medium sample.

      • Vortex vigorously for 30 seconds.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean HPLC vial. For samples without FBS, you may be able to directly inject the sample after centrifugation to remove any cell debris, or perform a simple dilution with mobile phase.

    • HPLC Analysis:

      • Analyze the samples using a validated HPLC method for this compound. A typical method might use a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and a phosphate buffer, with UV detection at approximately 256 nm.

      • Quantify the peak area of this compound at each time point.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

      • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Concentrated Stock Solution in DMSO prep_working Prepare Working Solution in Pre-warmed (37°C) Cell Culture Medium prep_stock->prep_working aliquot Aliquot into Light-ProtectedTubes for Each Time Point prep_working->aliquot t0 Process T=0 Sample (Protein Precipitation if FBS is present) aliquot->t0 incubate Incubate Remaining Samples at 37°C, 5% CO₂ aliquot->incubate hplc Analyze Supernatant by HPLC t0->hplc sampling Collect Samples at Predetermined Time Points (e.g., 2, 4, 8, 24, 48h) incubate->sampling process_samples Process Time-Point Samples (Protein Precipitation, Centrifugation) sampling->process_samples process_samples->hplc data Calculate % Remaining and Plot Degradation Curve hplc->data

Caption: Workflow for assessing this compound stability in cell culture media.

degradation_pathway Primary Degradation Pathways of Azelnidipine Azelnidipine This compound (Dihydropyridine Ring) Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) Azelnidipine->Hydrolysis Oxidation Oxidation (Oxidative Stress) Azelnidipine->Oxidation Hydrolyzed_Products Hydrolyzed Metabolites (Loss of Ester Groups) Hydrolysis->Hydrolyzed_Products Leads to Dehydro_AZD dehydro-Azelnidipine (Aromatized Pyridine Ring) Oxidation->Dehydro_AZD Leads to

Caption: Main degradation pathways of this compound.

troubleshooting_logic Troubleshooting Precipitation of this compound action_node action_node obs_node obs_node start Precipitate Observed? check_conc Is Concentration Too High? start->check_conc Yes resolved Issue Resolved start->resolved No check_temp Is Medium Pre-warmed? check_conc->check_temp No lower_conc Lower Final Concentration check_conc->lower_conc Yes check_mixing Is Mixing Gradual? check_temp->check_mixing Yes warm_medium Pre-warm Medium to 37°C check_temp->warm_medium No slow_add Add Stock Dropwise while Swirling check_mixing->slow_add No check_mixing->resolved Yes lower_conc->resolved warm_medium->resolved slow_add->resolved

Caption: A logical workflow for troubleshooting this compound precipitation.

References

(S)-Azelnidipine Preclinical Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of (S)-Azelnidipine dosage for preclinical studies. Find answers to frequently asked questions and troubleshoot common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in preclinical animal models?

A1: A starting point for dose selection can be extrapolated from doses used in published studies. For instance, in spontaneously hypertensive rats (SHR), oral doses of 3 mg/kg (low dose) and 10 mg/kg (high dose) have been effectively used to study antihypertensive effects.[1] In oncology studies using patient-derived xenograft (PDX) models in mice, daily oral gavage doses of 2 mg/kg and 20 mg/kg have been utilized.[2] It is crucial to perform a dose-ranging study in your specific animal model and disease state to determine the optimal dose.

Q2: How can I translate the human clinical dose of Azelnidipine to an equivalent dose for my animal model?

A2: While not a direct conversion, a common method for dose translation between species is based on Body Surface Area (BSA), using the following formula:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

The Km factor is a conversion factor that accounts for the difference in BSA. These factors are widely available in scientific literature. For example, to convert a human dose to a mouse dose, you would typically multiply the human dose in mg/kg by 12.3. It is important to note that this provides an estimate, and the optimal dose should be determined empirically through dose-ranging studies.

Q3: What is the primary mechanism of action for this compound that I should be assessing?

A3: this compound is a third-generation dihydropyridine calcium channel blocker with high selectivity for L-type calcium channels.[3] Its primary antihypertensive effect is achieved through the inhibition of transmembrane Ca2+ influx in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] Additionally, it has been shown to have sympatholytic effects, meaning it can reduce activity of the sympathetic nervous system, unlike some other calcium channel blockers.[1] In the context of oncology, a novel mechanism has been identified where Azelnidipine targets and inhibits MEK1/2 in the MEK-ERK signaling pathway.

Q4: What pharmacokinetic parameters should I consider when designing my preclinical study?

A4: Key pharmacokinetic parameters to consider include the time to maximum plasma concentration (Tmax), peak plasma concentration (Cmax), and the elimination half-life (t1/2). In human studies with oral administration of 8-16 mg Azelnidipine, Tmax is approximately 2.6-4.0 hours, and the elimination half-life is in the range of 16.0-28.0 hours. While these are human data, they suggest a relatively long half-life, which may allow for once-daily dosing in preclinical models. However, pharmacokinetic studies in your specific animal model are recommended to confirm the dosing frequency.

Troubleshooting Guide

Issue 1: Poor solubility of this compound for in vivo administration.

  • Possible Cause: this compound is lipophilic, which can make it challenging to dissolve in aqueous vehicles for injection.

  • Troubleshooting Steps:

    • Vehicle Selection: For oral gavage, preparing a homogenous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) is a common approach.

    • Co-solvents for Injectable Formulations: For routes requiring a solution, a multi-component vehicle may be necessary. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is critical to add the solvents sequentially and ensure dissolution at each step. For animals sensitive to DMSO, the concentration should be kept below 2%.

    • Sonication: To aid dissolution, sonication of the preparation can be beneficial.

Issue 2: Lack of efficacy at the initial dose selected.

  • Possible Cause: The initial dose may be too low for the specific animal model, strain, or disease state. Bioavailability might also be a factor.

  • Troubleshooting Steps:

    • Dose Escalation Study: Perform a dose-escalation study to evaluate the efficacy and safety of higher doses. Based on published literature, doses up to 20 mg/kg have been used in mice.

    • Route of Administration: If oral bioavailability is a concern, consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure systemic exposure.

    • Pharmacokinetic Analysis: Measure plasma concentrations of this compound to confirm adequate drug exposure.

Issue 3: Unexpected side effects or toxicity in study animals.

  • Possible Cause: The dose may be too high, or the vehicle may be causing adverse effects.

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose to a lower, previously tested effective dose or a new, lower dose level.

    • Vehicle Control Group: Ensure that a vehicle-only control group is included in your study to rule out any vehicle-induced toxicity.

    • Clinical Observations: Closely monitor the animals for clinical signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Histopathology: At the end of the study, perform histopathological analysis of key organs to identify any potential target organ toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers (Single Oral Dose)

Dosage (mg)Cmax (ng/mL)Tmax (hours)AUC0–96 (ng·h/mL)t1/2β (hours)
8 - 161.66 - 23.062.6 - 4.017.9 - 42916.0 - 28.0

Data summarized from a review of studies in healthy Chinese volunteers.

Table 2: Preclinical Oral Dosages of Azelnidipine in Animal Models from Literature

Animal ModelDisease/ConditionDosageKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Hypertension3 mg/kg/day (low dose)Attenuated pressor response.
Spontaneously Hypertensive Rats (SHR)Hypertension10 mg/kg/day (high dose)Significant decrease in blood pressure; attenuated cardiovascular and sympathetic responses to stress.
SCID Mice with ESCC PDXEsophageal Squamous Cell Carcinoma2 mg/kg/day & 20 mg/kg/dayInhibited tumor growth.
Conscious Hypertensive DogsHypertensionNot specifiedGradual and sustained reduction in blood pressure.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • Gradually add the this compound powder to the 0.5% CMC-Na solution while continuously stirring to form a homogenous suspension.

  • Administer the suspension to the animals via oral gavage at the desired volume, typically 5-10 mL/kg for mice and rats.

Protocol 2: Blood Pressure Measurement in a Hypertensive Rat Model

  • Acclimate the rats to the tail-cuff blood pressure measurement system for several days before the start of the experiment to minimize stress-induced fluctuations.

  • On the day of measurement, place the rat in a restrainer and allow it to acclimatize for 10-15 minutes.

  • Position the tail cuff and pulse detector on the rat's tail.

  • Inflate and deflate the cuff multiple times to obtain a series of stable blood pressure and heart rate readings.

  • Record the systolic blood pressure, diastolic blood pressure, and heart rate.

  • Administer this compound or vehicle as per the study design.

  • Repeat the blood pressure measurements at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.

Visualizations

G cluster_0 Experimental Workflow for Preclinical Dose Optimization start Define Therapeutic Goal (e.g., BP reduction, tumor inhibition) lit_review Literature Review for Starting Doses (e.g., 2-20 mg/kg in rodents) start->lit_review formulation Formulation Development (e.g., 0.5% CMC-Na for oral gavage) lit_review->formulation single_dose Single-Dose Escalation Study (Acute Toxicity & MTD) formulation->single_dose repeat_dose Repeat-Dose Efficacy Study (Multiple Dose Levels) single_dose->repeat_dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis repeat_dose->pk_pd optimal_dose Determination of Optimal Dose pk_pd->optimal_dose end Proceed to Chronic Efficacy/ Toxicity Studies optimal_dose->end

Caption: Workflow for a preclinical dose-finding study.

G cluster_1 Azelnidipine's Effect on MEK-ERK Pathway in Cancer azelnidipine This compound mek MEK1/2 azelnidipine->mek inhibits erk p-ERK1/2 mek->erk phosphorylates cyclin_cdk Cyclin D1 / CDK6 erk->cyclin_cdk upregulates proliferation Cell Proliferation & G1 Phase Arrest cyclin_cdk->proliferation promotes

Caption: this compound's inhibitory action on the MEK-ERK pathway.

References

Technical Support Center: (S)-Azelnidipine Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Azelnidipine crystallization. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of Azelnidipine?

A1: Azelnidipine is known to exist in multiple solid-state forms, including two primary polymorphs, designated as Form α and Form β.[1][2][3] Additionally, amorphous phases and solvatomorphic crystals, such as an isopropanol solvate, have been identified.[4][5] Form β is the thermodynamically stable form at room temperature, while Form α is a metastable phase.

Q2: Which polymorphic form is typically preferred for pharmaceutical formulations?

A2: The α crystal form is often used for pharmaceutical preparations due to its suitable dissolution properties. However, it can exhibit greater static electricity, which may pose challenges during manufacturing operations.

Q3: What is the main challenge associated with Azelnidipine polymorphism?

A3: The primary challenge is controlling the crystallization process to reliably produce the desired polymorph (typically Form α) while preventing its conversion to the more stable but less bioavailable Form β. The α form is metastable and can transform into the β form under certain conditions.

Q4: How does solvent choice impact Azelnidipine crystallization?

A4: Solvent selection is critical. Azelnidipine's solubility varies significantly in different organic solvents. For example, isopropanol can be used to form a diisopropanolate solvate, which can then be converted to the α-crystal form using an anti-solvent like cyclohexane or n-hexane. Using solvent/anti-solvent systems like toluene/cyclohexane or ethyl acetate/n-hexane is a common strategy to induce crystallization and control polymorph formation.

Q5: Can Azelnidipine form co-crystals?

A5: Yes, forming co-crystals is a strategy being explored to improve the physicochemical properties of Azelnidipine, such as solubility and dissolution rate. Co-crystals have been successfully prepared with co-formers like oxalic acid and maleic acid.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
No Crystals Formed (Oiling Out / Amorphous Precipitate) Solution is oversaturated too quickly; cooling rate is too fast.Decrease the cooling rate. Consider adding an anti-solvent slowly at a constant temperature. Use seeding with a known crystal form to induce nucleation.
Impurities in the solution may be inhibiting nucleation.Purify the Azelnidipine crude product. Recrystallization using a different solvent system, such as ethyl acetate/n-hexane, can be effective.
Wrong Polymorph Obtained (e.g., Form β instead of Form α) Crystallization temperature is too high, favoring the more stable polymorph.The transition temperature between Form α and Form β in 50% ethanol is approximately 50.78°C. Crystallizing at lower temperatures (e.g., 0-20°C) can favor the kinetic product (Form α).
Solvent system favors the undesired polymorph.Use a solvent system known to produce Form α. A common method is to first create an isopropanol solvate and then convert it to Form α by stirring in an alkane like cyclohexane or n-hexane.
Low Crystal Yield Azelnidipine remains too soluble in the mother liquor.Optimize the solvent/anti-solvent ratio to decrease final solubility. Increase the volume of the anti-solvent. Ensure the final cooling temperature is sufficiently low and allow adequate time for crystallization (e.g., 6-12 hours).
Poor Crystal Quality (e.g., small needles, agglomerates) Nucleation rate is too high compared to the growth rate.Reduce the level of supersaturation by slowing the cooling rate or the addition of anti-solvent. Agitation speed can also be optimized to prevent excessive secondary nucleation.
Formation of a Solvate Instead of the Pure API The crystallization solvent (e.g., isopropanol) is incorporated into the crystal lattice.This is an expected intermediate in some protocols. The solvate must be converted in a second step, typically by slurrying or stirring the solvated crystals in a non-solvating anti-solvent (e.g., cyclohexane) to remove the solvent from the lattice.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~117 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~15 mg/mL
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL
Aqueous BuffersSparingly Soluble
Water1.21 µg/mL (poorly soluble)
Table 2: Thermal Properties of Azelnidipine Polymorphs
Polymorph / FormMelting Point (Tm) / Glass Transition (Tg)NotesReference
Form α ~123.0 °CMetastable form
Form β ~199.0 °CThermodynamically stable form
α-Amorphous Tg = 365.5 K (92.35 °C)Prepared from melting Form α
β-Amorphous Tg = 358.9 K (85.75 °C)Prepared from melting Form β

Experimental Protocols

Protocol 1: Preparation of Azelnidipine Form α via Isopropanol Solvate

This protocol is based on methods described in patent literature for converting crude or other forms of Azelnidipine into the α-crystal form.

Step 1: Formation of Azelnidipine Diisopropanolate

  • Dissolve crude or non-α-form Azelnidipine in isopropanol (at least 5 times the quality of the Azelnidipine, e.g., 10g Azelnidipine in 50g isopropanol).

  • Heat the mixture to achieve complete dissolution.

  • Cool the solution to below 40°C to initiate crystallization. If crystals form prematurely while cooling, redissolve by adding more isopropanol and heating.

  • Continue cooling and incubate the mixture at a temperature between 0°C and 10°C for 6 to 12 hours to maximize the yield of the solvate.

  • Filter the resulting solid and collect the Azelnidipine diisopropanolate.

Step 2: Conversion to Form α

  • Transfer the filtered Azelnidipine diisopropanolate solid to a new vessel.

  • Add an alkane anti-solvent, such as cyclohexane or n-hexane (at least 6 times the quality of the solvate, e.g., 30g solvate in 180g cyclohexane).

  • Stir the slurry at a controlled temperature (e.g., 10-20°C) for a minimum of 3 hours. This step removes the isopropanol from the crystal lattice.

  • Filter the solid product.

  • Dry the product under reduced pressure to obtain pure Azelnidipine Form α.

Visual Workflow and Logic Diagrams

Below are diagrams generated using the DOT language to visualize key workflows.

G start Start: Dissolved This compound Solution check_crystal Problem Encountered During Crystallization? start->check_crystal amorphous Issue: Amorphous Precipitate or Oiling Out check_crystal->amorphous Yes wrong_poly Issue: Wrong Polymorph (e.g., Form β) check_crystal->wrong_poly Yes low_yield Issue: Low Yield check_crystal->low_yield Yes success Success: Desired Crystals (Form α) check_crystal->success No sol1 Solution: 1. Slow cooling rate 2. Use anti-solvent slowly 3. Add seed crystals amorphous->sol1 sol2 Solution: 1. Use Form α specific solvent (e.g., IPA/Hexane) 2. Lower crystallization temp (< 40°C) wrong_poly->sol2 sol3 Solution: 1. Increase anti-solvent ratio 2. Lower final temperature 3. Increase crystallization time low_yield->sol3 sol1->start Retry Process sol2->start Retry Process sol3->start Retry Process

Caption: Troubleshooting workflow for common this compound crystallization issues.

G crude Crude or Amorphous Azelnidipine dissolve Dissolve in Isopropanol (IPA) with heating crude->dissolve cool Cool to 0-10°C (6-12 hours) dissolve->cool solvate Isolate Intermediate: Isopropanol Solvate cool->solvate convert Stir/Slurry in Cyclohexane (anti-solvent) (>3 hours) solvate->convert filter_dry Filter and Dry under vacuum convert->filter_dry form_alpha Final Product: This compound Form α filter_dry->form_alpha

References

Technical Support Center: Refining HPLC-UV Detection Methods for (S)-Azelnidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining HPLC-UV detection methods for (S)-Azelnidipine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address specific issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between analyzing total Azelnidipine and specifically this compound?

A1: Analyzing total Azelnidipine typically involves a reversed-phase HPLC (RP-HPLC) method that quantifies the drug without distinguishing between its enantiomers. This compound is a specific stereoisomer, and its analysis requires a chiral HPLC method capable of separating the (R)- and (S)-enantiomers. This is crucial as different enantiomers of a drug can have distinct pharmacological and toxicological profiles.

Q2: Which type of HPLC column is suitable for the enantiomeric separation of Azelnidipine?

A2: Polysaccharide-based chiral stationary phases (CSPs) are effective for separating Azelnidipine enantiomers. Specifically, the Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the baseline separation of Azelnidipine enantiomers under normal-phase conditions.[1]

Q3: What are the typical mobile phases for chiral separation of Azelnidipine?

A3: For normal-phase chiral separation on a Chiralpak AD-H column, a mobile phase consisting of a mixture of hexane and an alcohol, such as isopropyl alcohol, is commonly used. An optimized condition has been reported as hexane-isopropyl alcohol (90:10, v/v).[1]

Q4: What is the recommended UV detection wavelength for Azelnidipine?

A4: The UV detection wavelength for Azelnidipine is typically in the range of 254-257 nm, which corresponds to a region of significant absorbance for the molecule.[1][2][3]

Q5: Can I use a reversed-phase method for chiral separation of Azelnidipine?

A5: While normal-phase chromatography is well-documented for the chiral separation of Azelnidipine on polysaccharide-based CSPs, reversed-phase methods are less common for this specific application. Chiral separations are highly dependent on the interactions between the analyte, the CSP, and the mobile phase. If a reversed-phase chiral method is desired, extensive method development would be required, and a different type of chiral stationary phase might be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV analysis of this compound.

Peak Shape and Resolution Issues

Q: My chromatogram shows poor resolution between the (R)- and this compound enantiomers. How can I improve it?

A:

  • Optimize Mobile Phase Composition: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropyl alcohol) is critical. Decreasing the percentage of the alcohol modifier can increase retention times and often improves resolution. However, be mindful that excessively long retention times can lead to peak broadening.

  • Adjust Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. Try reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min or lower.

  • Control Temperature: Column temperature can influence chiral recognition. Operating at a controlled, and sometimes sub-ambient, temperature can enhance resolution. A temperature of 20°C has been used successfully for Azelnidipine enantiomeric separation.

  • Check Column Health: Over time, column performance can degrade. Ensure the column is not contaminated or degraded. If necessary, flush the column with an appropriate solvent as recommended by the manufacturer.

Q: The peaks for the Azelnidipine enantiomers are broad or tailing. What could be the cause?

A:

  • Sample Overload: Injecting a sample that is too concentrated can lead to broad and tailing peaks. Try diluting the sample and reinjecting.

  • Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.

  • Secondary Interactions: Peak tailing can be caused by strong interactions between the analyte and active sites on the silica support of the chiral stationary phase. The addition of a small amount of a competing agent, like an acid or a base, to the mobile phase can sometimes mitigate these interactions.

  • Column Contamination: Adsorption of impurities from the sample or mobile phase at the head of the column can cause peak shape issues. Flushing the column with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (for immobilized columns) may resolve this.

Retention Time and Baseline Problems

Q: The retention times for my peaks are shifting between injections. What should I do?

A:

  • Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

  • Check for Leaks: Inspect the HPLC system for any loose fittings or leaks, as these can cause pressure fluctuations and lead to unstable retention times.

  • Mobile Phase Consistency: Ensure the mobile phase composition is consistent. If preparing the mobile phase online, check the pump's proportioning valves. If preparing it manually, ensure it is thoroughly mixed.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven, as temperature changes can affect retention times.

Q: I am observing baseline drift or noise in my chromatogram. How can I fix this?

A:

  • Mobile Phase Quality: Use high-purity HPLC grade solvents and freshly prepared mobile phases. Degas the mobile phase before use to prevent bubble formation in the detector.

  • Detector Lamp Instability: Baseline noise can be caused by a failing detector lamp. Check the lamp's energy output and replace it if necessary.

  • Contaminated Flow Cell: Clean the detector flow cell by flushing it with a strong, non-interfering solvent like methanol or isopropanol.

  • Temperature Effects: Ensure the column and mobile phase are at a stable temperature. A heat exchanger placed before the detector can help minimize temperature-related baseline drift.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for this compound

This protocol is based on a published method for the enantiomeric separation of Azelnidipine.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5.0 µm

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 20°C

  • UV Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Protocol 2: Reversed-Phase HPLC-UV Method for Total Azelnidipine

This protocol is a representative method for the analysis of total Azelnidipine in pharmaceutical dosage forms.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 10mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • UV Detection Wavelength: 257 nm

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol and dilute with the mobile phase.

Data Presentation

Table 1: Chromatographic Parameters for Chiral Separation of Azelnidipine
ParameterValueReference
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane : Isopropyl Alcohol (90:10, v/v)
Flow Rate0.8 mL/min
Temperature20°C
Detection Wavelength254 nm
Resolution (Rs)3.3
Table 2: Representative RP-HPLC Method Parameters for Total Azelnidipine
ParameterMethod 1Method 2
Column C18 (250 x 4.6 mm, 5 µm)C18 (150mm x 4.6 mm, 5µ)
Mobile Phase Acetonitrile : 10mM KH2PO4 (pH 3.0) (55:45)0.1% OPA : Acetonitrile (60:40)
Flow Rate 1.0 mL/min1.0 ml/min
Detection Wavelength 257 nm242.0 nm
Retention Time 5.524 min2.116 min
Linearity Range 40-120 µg/mLNot Specified
LOD 0.689 µg/ml0.04 µg/mL
LOQ 2.088 µg/ml0.13 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolution & Dilution) Injector Injector SamplePrep->Injector Inject Sample MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) Pump Pump MobilePhasePrep->Pump Pump->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Integration Peak Integration DataSystem->Integration Quantification Quantification of this compound Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the chiral HPLC-UV analysis of this compound.

Troubleshooting_Workflow cluster_investigation Initial Checks cluster_solutions Corrective Actions Problem HPLC Problem Encountered (e.g., Poor Resolution, Peak Tailing) CheckMethod Verify Method Parameters (Mobile Phase, Flow Rate, Temp) Problem->CheckMethod CheckSystem Inspect HPLC System (Leaks, Connections) Problem->CheckSystem CheckColumn Assess Column Health (Age, Storage, Contamination) Problem->CheckColumn OptimizeMP Optimize Mobile Phase (Adjust Solvent Ratio) CheckMethod->OptimizeMP AdjustFlow Adjust Flow Rate (Typically Lower for Chiral) CheckMethod->AdjustFlow ControlTemp Control Temperature CheckMethod->ControlTemp PrepareSample Re-prepare Sample (Dilute, Change Solvent) CheckSystem->PrepareSample CleanColumn Clean/Flush Column CheckColumn->CleanColumn Result Problem Resolved? OptimizeMP->Result AdjustFlow->Result ControlTemp->Result PrepareSample->Result CleanColumn->Result Consult Consult Manufacturer/ Further Investigation Result->Consult No

Caption: Logical troubleshooting workflow for common HPLC issues.

References

(S)-Azelnidipine In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Azelnidipine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address and mitigate variability in in vitro assays involving this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a third-generation dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of trans-membrane Ca2+ influx through the L-type voltage-dependent calcium channels in vascular smooth muscle cells.[1][2][3][4] By blocking these channels, it reduces the intracellular concentration of calcium, which leads to the relaxation of vascular smooth muscle, subsequent vasodilation, and a gradual decrease in blood pressure.

Q2: Does this compound have effects on other calcium channel subtypes?

While its main target is the L-type calcium channel, some studies suggest that Azelnidipine may also inhibit T-type calcium channels in the sinoatrial (SA) node, which could contribute to its effect of not causing reflex tachycardia, a common side effect of other dihydropyridines.

Q3: What are the known secondary or pleiotropic effects of this compound observed in vitro?

Beyond calcium channel blockade, this compound has demonstrated several secondary effects in in vitro models. These include:

  • Anti-inflammatory and Anti-atherosclerotic Properties: It can inhibit the expression of adhesion molecules like VCAM-1 and reduce the inflammatory response in endothelial cells. It also inhibits the differentiation and activation of macrophages.

  • Antioxidative Activity: Azelnidipine has been shown to scavenge hydroxyl radicals and reduce intracellular levels of reactive oxygen species (ROS).

  • Enhancement of Endothelial Function: It may improve the bioavailability of nitric oxide (NO), a key vasodilator.

  • Antiviral Effects: Recent studies have shown that Azelnidipine exhibits antiviral activity against flaviviruses, such as Zika and Dengue virus, by targeting the viral RNA-dependent RNA polymerase (RdRp).

Q4: What is the reported in vitro potency (IC50) of Azelnidipine?

The IC50 of Azelnidipine can vary significantly depending on the assay system, cell type, and experimental conditions. For its antiviral effects, IC50 values were 1.68 ± 0.50 µM for Zika virus (ZIKV) and 0.76 ± 0.17 µM for Dengue virus (DENV) in a cytopathic effect (CPE) inhibition assay. Researchers should establish dose-response curves under their specific experimental conditions to determine the relevant potency.

Section 2: Troubleshooting Guide for In Vitro Assays

This guide addresses common issues encountered during in vitro experiments with this compound.

Q5: Why am I observing high variability in my IC50 values for this compound?

High variability in potency measurements is a frequent issue. Several factors can contribute to this:

  • Compound Solubility and Stability: Azelnidipine is a BCS Class II drug, meaning it has low aqueous solubility. It is lipophilic and has a high affinity for membranes. Poor solubility can lead to precipitation in aqueous assay buffers, reducing the effective concentration. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). The stability of the compound under your specific assay conditions (light, temperature, pH) should also be considered, as degradation can occur.

  • Experimental Conditions: The blocking effect of calcium channel blockers can be "use-dependent," meaning the potency can change with the frequency of channel stimulation (e.g., in electrophysiology or with repeated depolarization). Standardize stimulation protocols, incubation times, and temperature.

  • Cell Line and Passage Number: The expression levels of L-type calcium channels can vary between different cell lines and even with the passage number of the same cell line. Use authenticated cell lines, maintain a consistent range of passage numbers, and regularly monitor cell health and morphology.

  • Assay-Specific Factors: Inconsistent cell seeding, edge effects in microplates, or pipetting errors can introduce significant variability. Ensure homogeneous cell suspensions and consider avoiding the outer wells of assay plates.

A decision tree to diagnose sources of assay variability.

Q6: My this compound stock solution appears cloudy or forms a precipitate when added to the assay buffer. How can I resolve this?

This is a classic solubility problem. Azelnidipine is practically insoluble in water.

  • Recommended Solvent: Use 100% Dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-20 mM).

  • Serial Dilutions: Perform serial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer.

  • Final Dilution Step: When preparing the final working concentration, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to facilitate dispersion and minimize precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is below a level that affects your cells or assay readout (usually <0.5%). Run a vehicle control with the same final DMSO concentration.

  • Consider Solubility Enhancers: For specific applications, literature suggests that solid dispersions with hydrophilic polymers (like PEG 6000) or mixed hydrotropy can significantly enhance aqueous solubility.

Q7: I am not observing the expected inhibitory effect in my calcium influx assay. What could be wrong?

If this compound is not inhibiting calcium influx as expected, consider the following:

  • Channel Activation: this compound blocks voltage-gated L-type calcium channels. Ensure you are using an appropriate stimulus to depolarize the cell membrane and open the channels. A common method is to use a high concentration of extracellular potassium chloride (KCl, e.g., 50-100 mM).

  • Cell Type: Verify that your chosen cell line expresses a sufficient density of functional L-type calcium channels. Some cell lines may primarily use other mechanisms for calcium entry.

  • Pre-incubation Time: Azelnidipine is highly lipophilic and may require time to partition into the cell membrane to reach its binding site on the channel. Optimize the pre-incubation time with the compound before adding the depolarizing stimulus.

  • Calcium Dye Issues: If using a fluorescent calcium indicator, ensure proper dye loading and check for any potential interference between Azelnidipine and the dye's fluorescence. Some compounds can autofluoresce or quench the signal.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay Using a Fluorescent Plate Reader

This protocol provides a general method for measuring the inhibition of L-type calcium channels in an adherent cell line.

1. Materials:

  • Cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 expressing Cav1.2).
  • Black, clear-bottom 96-well microplates.
  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
  • Pluronic F-127.
  • This compound.
  • DMSO (for stock solution).
  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  • Stimulation Buffer (Assay Buffer containing high KCl, e.g., 100 mM).

2. Methodology:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
  • Compound Preparation: Prepare a 2X working stock of this compound and control compounds by diluting from a high-concentration DMSO stock into the Assay Buffer.
  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in Assay Buffer. Remove cell culture medium, wash once with Assay Buffer, and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
  • Wash: Gently remove the dye solution and wash cells 2-3 times with Assay Buffer to remove extracellular dye. Add 100 µL of Assay Buffer to each well.
  • Compound Incubation: Add 100 µL of the 2X compound working stock to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.
  • Measurement: Place the plate in a fluorescence plate reader equipped with an injector.
  • Set the appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
  • Record a baseline fluorescence for 15-20 seconds.
  • Inject 50 µL of Stimulation Buffer to depolarize the cells and trigger calcium influx.
  • Continue recording the fluorescence signal for 60-120 seconds.
  • Data Analysis: Calculate the change in fluorescence (Peak - Baseline) for each well. Normalize the data to vehicle control (0% inhibition) and a maximal inhibition control (e.g., 10 µM Verapamil, 100% inhibition). Plot a dose-response curve to determine the IC50 value.

// Nodes A[label="1. Seed Cells\nin 96-well Plate"]; B[label="2. Prepare Compound\nSerial Dilutions"]; C [label="3. Load Cells with\nCalcium Indicator Dye"]; D [label="4. Wash to Remove\nExtracellular Dye"]; E [label="5. Pre-incubate Cells\nwith this compound"]; F [label="6. Measure Baseline\nFluorescence"]; G [label="7. Inject High-K+ Buffer\n& Measure Signal"]; H [label="8. Analyze Data &\nCalculate IC50"];

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

A step-by-step workflow for a fluorescence-based calcium influx assay.
Protocol 2: In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol describes a classic organ bath experiment to assess the vasodilatory effect of this compound.

1. Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat).
  • Krebs-Henseleit Buffer.
  • Phenylephrine (PE) or KCl for pre-contraction.
  • This compound.
  • Organ bath system with isometric force transducers.
  • Carbogen gas (95% O2, 5% CO2).

2. Methodology:

  • Tissue Preparation: Humanely euthanize the animal and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs buffer. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
  • Mounting: Mount the aortic rings in the organ bath chambers containing Krebs buffer, maintained at 37°C and continuously bubbled with carbogen gas.
  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g), replacing the buffer every 15-20 minutes.
  • Viability Check: Test the viability of the endothelium by contracting the rings with a submaximal concentration of PE (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates a healthy endothelium. Wash the rings and allow them to return to baseline.
  • Pre-contraction: Once a stable baseline is achieved, contract the aortic rings with a submaximal concentration of PE or KCl (e.g., 60 mM) to achieve a stable contraction plateau.
  • Cumulative Dosing: Once the contraction is stable, add this compound to the bath in a cumulative manner (i.e., increasing concentrations without washing out the previous dose). Allow the response to stabilize at each concentration before adding the next.
  • Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve to determine the EC50 value.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data for Azelnidipine based on published literature. Note that values can be highly dependent on the specific experimental system.

Table 1: Summary of In Vitro Potency (IC50) of Azelnidipine

Assay TypeCell/SystemTarget/EndpointIC50 Value (µM)Reference
Cytopathic Effect InhibitionVero CellsZika Virus (ZIKV)1.68 ± 0.50
Cytopathic Effect InhibitionBHK-21 CellsDengue Virus (DENV)0.76 ± 0.17
Myocardial ContractilityMouse CardiomyocytesMaximum ElastanceNo significant change at 0.1 µM

Table 2: Solubility of Azelnidipine

Solvent/MediumSolubilityClassificationNotesReference
Water1.21 µg/mLBCS Class IIPractically insoluble, leading to potential bioavailability challenges.
Aqueous BuffersLow-Prone to precipitation; use of co-solvents (DMSO) is required.
40% Nicotinamide SolutionSignificantly Increased-Demonstrates enhancement via mixed hydrotropy.

Section 5: Signaling Pathway Diagram

The diagram below illustrates the primary signaling pathway through which this compound exerts its vasodilatory effects.

MechanismOfAction Mechanism of Action of this compound Azelnidipine This compound LTCC L-Type Calcium Channel (Cav1.2) Azelnidipine->LTCC Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) Azelnidipine->Relaxation Promotes Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mediates Ca_Intracellular [Ca2+]i (Intracellular Calcium) Ca_Influx->Ca_Intracellular Increases Calmodulin Calmodulin Activation Ca_Intracellular->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin, Leading to

References

strategies to minimize off-target effects of (S)-Azelnidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Azelnidipine. Our goal is to help you minimize off-target effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent with its known function as a calcium channel blocker. What could be the cause?

A1: Inconsistencies in experimental outcomes can arise from off-target effects of this compound. While it is a potent L-type and T-type calcium channel blocker, it may interact with other cellular targets. One well-documented off-target interaction is the inhibition of the cytochrome P450 enzyme, CYP2J2. Additionally, based on the activity of structurally related dihydropyridines, there is a potential for this compound to exhibit antagonist activity at α2-adrenergic receptors. It is crucial to design experiments that can account for these potential off-target effects.

Q2: I am observing unexpected changes in cellular metabolism in my experiments. Could this be an off-target effect of this compound?

A2: Yes, this could be an off-target effect. This compound is a potent, mechanism-based inactivator of cytochrome P450 2J2 (CYP2J2). CYP2J2 is involved in the metabolism of arachidonic acid to signaling molecules that can influence various cellular processes. Inhibition of CYP2J2 by this compound could therefore lead to unexpected metabolic changes in your experimental system.

Q3: How can I minimize the potential off-target effects of this compound in my experiments?

A3: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (i.e., calcium channel blockade). This reduces the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Unrelated Calcium Channel Blockers: Use other calcium channel blockers with different chemical scaffolds (e.g., verapamil, a phenylalkylamine, or diltiazem, a benzothiazepine) as controls. If the observed effect is specific to this compound, it may be an off-target effect.

  • Utilize "Negative" Controls: If a potential off-target is known or suspected (e.g., α2-adrenergic receptor), include an antagonist for that target in your experimental setup to see if it reverses the unexpected effect.

  • Perform Rescue Experiments: For the known off-target CYP2J2, you could supplement your system with downstream metabolites of CYP2J2 to see if this rescues the phenotype.

  • Consider Off-the-Shelf Screening Panels: To proactively identify potential off-target interactions, consider using commercially available safety screening panels from service providers like Eurofins Discovery or Reaction Biology. These panels test the compound against a wide range of receptors, enzymes, and ion channels.

Quantitative Data

Table 1: Inhibitory Activity of Azelnidipine on Human CYP2J2

ParameterValueExperimental ConditionReference
IC50 (without preincubation) 0.170 ± 0.022 µMRecombinant human CYP2J2, Luciferin-2J2/4F12 substrate
IC50 (with 20-min preincubation) 0.102 ± 0.010 µMRecombinant human CYP2J2, Luciferin-2J2/4F12 substrate, with NADPH
k_inact / K_I 105 L/mmol/minRecombinant human CYP2J2, mechanism-based inactivation kinetics

Experimental Protocols

Protocol 1: In Vitro Assay for CYP2J2 Inhibition by this compound

This protocol is adapted from a study investigating the inhibitory effects of various antihypertensive drugs on CYP2J2 activity.

Objective: To determine the inhibitory potential of this compound on human CYP2J2 activity.

Materials:

  • Recombinant human CYP2J2

  • This compound

  • Luciferin-2J2/4F12 (CYP2J2 substrate)

  • NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in 100 mM potassium phosphate buffer.

    • Prepare the reaction mixture containing recombinant CYP2J2 and the NADPH-generating system in 100 mM potassium phosphate buffer.

  • Inhibition Assay (without preincubation):

    • To each well of a 96-well plate, add the reaction mixture.

    • Add the desired concentration of this compound or vehicle control.

    • Initiate the reaction by adding the Luciferin-2J2/4F12 substrate.

    • Incubate at 37°C for a predetermined time.

    • Measure the luminescence using a luminometer.

  • Mechanism-Based Inhibition Assay (with preincubation):

    • To each well, add the reaction mixture containing CYP2J2 and the NADPH-generating system.

    • Add the desired concentration of this compound or vehicle control.

    • Preincubate at 37°C for various time points (e.g., 0, 5, 10, 15, 20 minutes).

    • Following preincubation, initiate the reaction by adding the Luciferin-2J2/4F12 substrate.

    • Incubate at 37°C for a predetermined time.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2J2 activity for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • For the mechanism-based inhibition assay, determine the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).

Protocol 2: General Radioligand Binding Assay for α2-Adrenergic Receptor Antagonism

This is a general protocol that can be adapted to assess the binding affinity of this compound to α2-adrenergic receptors.

Objective: To determine if this compound binds to α2-adrenergic receptors and to quantify its binding affinity (Ki).

Materials:

  • Cell membranes expressing a specific subtype of the human α2-adrenergic receptor (e.g., α2A, α2B, or α2C).

  • Radioligand with high affinity for α2-adrenergic receptors (e.g., [3H]-yohimbine).

  • This compound

  • Non-labeled competing ligand (e.g., yohimbine) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare serial dilutions of this compound in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, radioligand, and either this compound, vehicle control, or the non-labeled competing ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

on_target_pathway cluster_membrane Cell Membrane SAzelnidipine This compound L_type L-type Ca2+ Channel SAzelnidipine->L_type Blocks T_type T-type Ca2+ Channel SAzelnidipine->T_type Blocks Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Vascular_Relaxation Vascular Smooth Muscle Relaxation Ca_influx->Vascular_Relaxation Inhibits Antihypertensive_Effect Antihypertensive Effect Vascular_Relaxation->Antihypertensive_Effect Leads to off_target_workflow cluster_validation Off-Target Validation start Unexpected Experimental Result with this compound hypothesis Hypothesize Off-Target Effect start->hypothesis lit_review Literature Review for Known/Predicted Off-Targets hypothesis->lit_review screening Broad Off-Target Screening Panel hypothesis->screening biochemical_assay Biochemical/Binding Assay (e.g., CYP2J2 inhibition, Receptor Binding) lit_review->biochemical_assay screening->biochemical_assay cellular_assay Cell-Based Functional Assay (e.g., cAMP measurement for α2-AR) biochemical_assay->cellular_assay mitigation Implement Mitigation Strategies (e.g., dose reduction, controls) cellular_assay->mitigation conclusion Confirm On-Target vs. Off-Target Phenotype mitigation->conclusion

Technical Support Center: Enhancing (S)-Azelnidipine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals working on enhancing the oral bioavailability of (S)-Azelnidipine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the bioavailability of this compound a critical research focus?

A1: this compound is an antihypertensive drug classified under the Biopharmaceutical Classification System (BCS) as a Class II drug.[1][2] This means it has high membrane permeability but suffers from poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids.[1][2][3] This poor solubility is a major factor contributing to low and variable oral bioavailability, potentially affecting its therapeutic efficacy. Therefore, enhancing its solubility and dissolution rate is crucial for developing an effective oral dosage form.

Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound in animal models?

A2: Several advanced formulation techniques have been successfully employed, including:

  • Solid Dispersions: This technique involves dispersing this compound in a matrix of hydrophilic polymers. The goal is to reduce drug particle size, improve wettability, and convert the drug from a crystalline to a more soluble amorphous state.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the surface area for absorption. Solid-SMEDDS (S-SMEDDS) are created by adsorbing the liquid SMEDDS onto solid carriers to improve stability and handling.

  • Solid Lipid Nanoparticles (SLN): These are colloidal carriers made from solid lipids that can encapsulate the drug. SLNs aim to enhance solubility, protect the drug from degradation, and provide sustained release.

  • Mixed Hydrotropy: This method uses a combination of two or more hydrotropic agents to synergistically increase the aqueous solubility of poorly soluble drugs.

  • Gastro-retentive Drug Delivery Systems: These formulations, such as floating tablets, are designed to remain in the stomach for an extended period, which increases the gastric residence time and allows for greater drug absorption.

Q3: How do I select the appropriate animal model for pharmacokinetic studies of this compound?

A3: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for pharmacokinetic studies of this compound formulations. Rabbits have also been used for bioavailability studies of similar BCS Class II drugs formulated as SNEDDS. The choice of model depends on the specific research question, cost, and handling considerations. It is important to ensure the animal model has a gastrointestinal physiology that is relevant to humans for the specific formulation being tested.

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency in Solid Lipid Nanoparticle (SLN) Formulations

Potential Cause Troubleshooting Step
Poor drug solubility in the lipid matrix. Screen various solid lipids (e.g., Trimyristin, Tripalmitin, Tristearin, Glyceryl monostearate) to find one in which this compound has higher solubility.
Drug leakage during the cooling process. Optimize the cooling process. Rapid cooling (e.g., using an ice bath) can sometimes help trap the drug more effectively within the lipid matrix.
Inadequate surfactant concentration. The surfactant (e.g., Poloxamer 188) is crucial for stabilizing the nanoparticles. Optimize the surfactant concentration; too little may lead to particle aggregation and drug expulsion, while too much can be toxic.
High drug-to-lipid ratio. Reduce the initial drug loading. A very high drug concentration may exceed the lipid's capacity to encapsulate it, leading to lower efficiency.

Issue 2: Physical Instability of Solid Dispersion Formulations (e.g., crystallization over time)

Potential Cause Troubleshooting Step
Hygroscopicity of the polymer. Store the solid dispersion in a desiccator or under low humidity conditions. The absorption of moisture can plasticize the polymer and facilitate drug crystallization.
Inappropriate polymer selection. Select polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound. This helps to maintain the drug in an amorphous state. Suitable polymers include PVPVA and Soluplus.
Phase separation. Ensure complete miscibility between the drug and the polymer. This can be assessed using techniques like Differential Scanning Calorimetry (DSC). Adjust the drug-to-polymer ratio if necessary.

Issue 3: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step
Inconsistent formulation administration. Ensure accurate and consistent oral gavage technique. The volume and concentration of the administered formulation should be precise for each animal.
Food effect. Standardize the fasting period for animals before dosing. The presence of food in the GI tract can significantly alter the absorption of lipophilic drugs and the performance of lipid-based formulations like SMEDDS.
Inter-animal physiological differences. Increase the number of animals per group to improve statistical power and account for natural biological variation. Ensure animals are of a similar age and weight.
Issues with blood sampling or processing. Standardize the blood collection and plasma processing protocol. Use appropriate anticoagulants and ensure samples are processed and stored correctly to prevent drug degradation.

Data Presentation

Table 1: In Vitro Drug Release of this compound from Various Formulations

Formulation TypeKey ComponentsTimeCumulative Drug Release (%)Reference
Pure DrugThis compound60 min26.17
Marketed TabletCommercial Formulation60 min67.09
Solid SMEDDS TabletCapryol 90, Tween 80, Transcutol-HP, Neusilin UFL260 min99.4
Fast Dissolving FilmMixed Hydrotropes (Urea, Ammonium acetate, Sodium Benzoate, Nicotinamide)14 min98.25 ± 0.87
Gastro-retentive TabletPolyoxyethylene oxide WSR 303, Potassium bicarbonate12 h95.11 ± 1.43

Table 2: Physicochemical Characteristics of Optimized Formulations

Formulation TypeParameterValueReference
Solid SMEDDSParticle Size80.5 nm
Polydispersity Index (PDI)0.226
Zeta Potential-3.1 mV
Solid Lipid Nanoparticles (SLN)Particle Size166.4 nm
Polydispersity Index (PDI)0.40
Zeta Potential-13.7 mV
Entrapment Efficiency86.21%
NanocrystalsParticle Size256.3 nm

Table 3: Pharmacokinetic Parameters of this compound Formulations in Animal/Human Studies

Study PopulationFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Rats97/63 (similar compound)229.2411268.97
Human VolunteersMarketed Oral ProductLowerShorterLower
Human VolunteersGastro-retentive TabletEquivalent to MarketedLongerHigher
Human VolunteersAzelnidipine 16 mg--Plasma half-life: 8.68 ± 1.33 h

(Note: Direct comparison of pharmacokinetic data across different studies should be done with caution due to variations in dose, animal species, and analytical methods.)

Experimental Protocols

Protocol 1: Preparation of this compound Solid SMEDDS

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil (e.g., Capryol 90), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol-HP) in different ratios (e.g., Smix ratios of 1:1, 2:1, 3:1). Titrate each mixture with water and observe for the formation of a clear, microemulsified region.

  • Preparation of Liquid SMEDDS (L-SMEDDS): Based on the phase diagram, select an optimal ratio of oil and Smix. Dissolve the required amount of this compound in this mixture with gentle stirring until a clear solution is formed.

  • Conversion to Solid SMEDDS (S-SMEDDS): Add a solid adsorbent carrier (e.g., Neusilin UFL2) to the L-SMEDDS formulation. Mix thoroughly until a uniform, free-flowing powder is obtained.

  • Characterization: Evaluate the prepared S-SMEDDS for particle size, zeta potential, and drug content. Perform in vitro dissolution studies comparing the S-SMEDDS to the pure drug and a marketed tablet.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

  • Method: Hot melt emulsification followed by ultrasonication.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188 in purified water) to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-energy ultrasonication for a specified time (e.g., as determined by optimization studies) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to solidify the lipid, forming the SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Visualizations

experimental_workflow_SMEDDS cluster_prep Formulation Development cluster_char Characterization & Evaluation excipient_screening Excipient Solubility Screening phase_diagram Construct Ternary Phase Diagram excipient_screening->phase_diagram prep_lsmedds Prepare Liquid SMEDDS with Drug phase_diagram->prep_lsmedds prep_ssmedds Adsorb onto Solid Carrier (e.g., Neusilin UFL2) prep_lsmedds->prep_ssmedds physicochem Particle Size, PDI, Zeta Potential prep_ssmedds->physicochem dissolution In Vitro Dissolution Study physicochem->dissolution animal_study In Vivo Animal Pharmacokinetic Study dissolution->animal_study experimental_workflow_SLN cluster_emulsion Emulsification Process melt_lipid Melt Solid Lipid & Dissolve this compound homogenize High-Speed Homogenization (Coarse Emulsion) melt_lipid->homogenize heat_aqueous Heat Aqueous Surfactant Solution heat_aqueous->homogenize sonicate Ultrasonication (Nanoemulsion) homogenize->sonicate cool Cool in Ice Bath to Form Solid Nanoparticles sonicate->cool characterize Characterize for Size, PDI, Entrapment Efficiency, etc. cool->characterize signaling_pathway_bioavailability formulation Oral Formulation (e.g., SMEDDS, SLN) dispersion Dispersion & Emulsification in GI Fluids formulation->dispersion Ingestion dissolution Enhanced Drug Dissolution dispersion->dissolution absorption Increased Absorption Across GI Membrane dissolution->absorption circulation Systemic Circulation absorption->circulation bioavailability Improved Bioavailability circulation->bioavailability

References

troubleshooting unexpected results in (S)-Azelnidipine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Azelnidipine.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: Why am I observing a weaker than expected inhibitory effect of this compound on calcium influx?

A1: Several factors could contribute to a reduced effect. Consider the following:

  • Compound Stability: this compound is susceptible to degradation under acidic conditions and through oxidation.[1][2] Ensure that your stock solutions and experimental buffers are not acidic. It is recommended to prepare fresh solutions and avoid prolonged storage. Aqueous solutions are not recommended to be stored for more than one day.[3]

  • Solubility Issues: this compound is sparingly soluble in aqueous buffers.[3] For cellular assays, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3] Inadequate dissolution can lead to a lower effective concentration.

  • Cell Health and Density: Ensure your cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells may not respond appropriately to stimuli or inhibitors.

  • Experimental Conditions: The inhibitory potency of Azelnidipine is voltage-dependent. For instance, in guinea-pig portal vein smooth muscle cells, the Ki was found to be 282 nM at a holding potential of -60 mV, but 2 µM at -90 mV. Verify that your experimental conditions, such as membrane potential in electrophysiology studies, are appropriate.

  • Presence of Agonists: The presence of strong calcium channel agonists could potentially overcome the inhibitory effect of this compound, especially at lower concentrations.

Q2: My calcium influx assay using a fluorescent indicator like Fluo-4 AM is giving inconsistent or noisy results. What could be the cause?

A2: Inconsistent results in fluorescent calcium assays can stem from several sources:

  • Dye Loading and Leakage: Ensure that the dye loading protocol is optimized for your specific cell type. Incomplete de-esterification of the AM ester can lead to compartmentalization of the dye in organelles, resulting in a non-uniform cytosolic signal. Conversely, some cell types may actively extrude the dye, leading to signal loss over time. Lowering the temperature during the experiment or adding probenecid to the medium can help reduce dye leakage, though these may also affect your results.

  • Presence of Serum: Avoid having serum in your buffer during the dye loading step, as esterases in the serum can cleave the AM ester extracellularly.

  • Autofluorescence: Some compounds or media components can be autofluorescent, interfering with the signal from the calcium indicator. Run appropriate controls with your vehicle and compound alone to check for autofluorescence.

  • Cell Health: As mentioned previously, unhealthy cells can lead to inconsistent dye loading and responses.

  • Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorescence plate reader or microscope are correctly set for your chosen indicator (e.g., Ex/Em = 490/525 nm for Fluo-4).

Q3: I am observing an unexpected increase in a signaling pathway that I thought would be inhibited by this compound. Why might this be happening?

A3: While this compound's primary target is the L-type calcium channel, it can have other effects:

  • Off-Target Effects: this compound has been shown to have effects independent of its calcium channel blocking activity, such as anti-inflammatory and antioxidant properties. It can inhibit the induction of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells while enhancing endothelial nitric oxide synthase (eNOS) activity. These effects could lead to unexpected changes in signaling pathways related to inflammation and oxidative stress.

  • Complex Cellular Responses: Cellular signaling is complex. Blocking one pathway can sometimes lead to the compensatory upregulation of another. For example, while Azelnidipine attenuates later peaks of ERK activation in response to Angiotensin II, under certain conditions (in cells treated with siRNA against MKP-1), it can increase these peaks.

  • Dihydropyridine-Specific Effects: Some dihydropyridines have been reported to have unexpected effects on store-operated calcium entry (SOCE), though these effects can be complex and cell-type dependent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a third-generation dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells. By blocking the influx of extracellular calcium ions into these cells, it leads to vasodilation and a reduction in blood pressure. It has also been reported to have some inhibitory effects on T-type calcium channels.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in organic solvents such as ethanol (~15 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml). It is sparingly soluble in aqueous buffers. For experimental use, it is recommended to prepare a stock solution in an organic solvent and then dilute it into the aqueous experimental medium. The crystalline solid should be stored at -20°C for long-term stability (≥4 years). Aqueous solutions should be used fresh and not stored for more than a day.

Q3: What are some known off-target effects of this compound?

A3: Beyond its effects on calcium channels, this compound has been shown to possess antioxidant and anti-inflammatory properties. It can reduce oxidative stress and inhibit the expression of adhesion molecules on endothelial cells. It has also been found to have antiviral effects against flaviviruses by targeting the viral RNA-dependent RNA polymerase.

Q4: Are there any known issues with this compound interacting with common lab reagents?

A4: While specific interactions with all lab reagents are not exhaustively documented, its metabolism via cytochrome P450 (CYP) 3A4 suggests potential interactions with other compounds that are substrates for this enzyme. Furthermore, its therapeutic efficacy can be decreased in the presence of excess calcium.

Data Presentation

Table 1: Inhibitory Potency of Azelnidipine

ParameterCell/Tissue TypeConditionValueReference
KiGuinea-pig portal veinSpontaneous contractions153 nM
KiGuinea-pig portal vein smooth muscle cellsIBa, holding potential -60 mV282 nM
KiGuinea-pig portal vein smooth muscle cellsIBa, holding potential -90 mV2 µM
IC50CaV3.3 T-type calcium channelFLIPR assay26 µM

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Solubility
Ethanol~15 mg/ml
DMSO~30 mg/ml
DMF~30 mg/ml
Aqueous BuffersSparingly soluble
Storage
Crystalline Solid≥4 years at -20°C
Aqueous SolutionNot recommended for storage >1 day

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay Using Fluo-4 AM

This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with the channel)

  • 96-well black, clear-bottom plates

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium channel agonist (e.g., Bay K8644) or depolarizing agent (e.g., KCl)

  • Fluorescence plate reader with bottom-read capabilities and appropriate filters (Ex/Em ~490/525 nm)

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density optimized for your cell type to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in HBSS. Also, prepare solutions of your calcium channel agonist/depolarizing agent.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for a few cycles.

  • Compound Addition and Measurement:

    • Add the different concentrations of this compound (and vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 10-30 minutes).

    • Add the calcium channel agonist or depolarizing agent to stimulate calcium influx.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Azelnidipine This compound L_type_Ca_Channel L-type Ca2+ Channel Azelnidipine->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Vascular_Contraction Vascular Smooth Muscle Contraction Ca_influx->Vascular_Contraction Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_azelnidipine Add this compound (various concentrations) wash_cells->add_azelnidipine incubate Incubate add_azelnidipine->incubate stimulate Stimulate with agonist/KCl incubate->stimulate measure_fluorescence Measure fluorescence stimulate->measure_fluorescence analyze Analyze data (calculate IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium influx assay.

Troubleshooting_Logic start Unexpected Result weak_effect Weaker than expected effect? start->weak_effect inconsistent_data Inconsistent/noisy data? start->inconsistent_data unexpected_activation Unexpected pathway activation? start->unexpected_activation check_stability Check compound stability and solubility weak_effect->check_stability Yes check_conditions Verify experimental conditions (e.g., voltage) weak_effect->check_conditions Yes check_dye Optimize dye loading and check for leakage inconsistent_data->check_dye Yes check_autofluorescence Control for autofluorescence inconsistent_data->check_autofluorescence Yes check_off_target Consider off-target effects (antioxidant, anti-inflammatory) unexpected_activation->check_off_target Yes check_pathways Investigate compensatory signaling pathways unexpected_activation->check_pathways Yes

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

A Comparative Analysis of (S)-Azelnidipine and (R)-Azelnidipine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is recognized for its potent and long-lasting antihypertensive effects. As a chiral molecule, it exists in two enantiomeric forms: (S)-Azelnidipine and (R)-Azelnidipine. Extensive research indicates that the pharmacological activity of azelnidipine is stereoselective, with the (R)-enantiomer being the primary contributor to its therapeutic effects.

Mechanism of Action: A Stereoselective Blockade

Azelnidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure. The interaction with the L-type calcium channel is highly dependent on the three-dimensional structure of the drug molecule, which explains the stereoselectivity of its action.

It is widely accepted that for dihydropyridine calcium channel blockers, the pharmacological activity predominantly resides in one of the enantiomers. In the case of azelnidipine, the (R)-enantiomer is responsible for the blockade of L-type calcium channels. The (S)-enantiomer is generally considered to be inactive.

Efficacy Profile: The Dominance of the (R)-Enantiomer

Based on the principle of stereoselective pharmacology, the antihypertensive efficacy of racemic azelnidipine is attributed almost entirely to the (R)-Azelnidipine enantiomer. Therefore, a direct comparison would likely demonstrate a significant difference in potency, with (R)-Azelnidipine exhibiting a much greater effect on blood pressure reduction than this compound.

Hypothetical Efficacy Comparison:

Parameter(R)-AzelnidipineThis compound
L-type Calcium Channel Blockade High PotencyNegligible Potency
Antihypertensive Effect SignificantMinimal to None
Heart Rate Modulation May contribute to the observed lack of reflex tachycardia with racemic azelnidipineNo significant effect

Signaling Pathway of Azelnidipine's Antihypertensive Action

The following diagram illustrates the signaling pathway through which (R)-Azelnidipine is understood to exert its vasodilatory effect.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca2+->L_type_channel Influx Calmodulin Calmodulin L_type_channel->Calmodulin Relaxation Vasodilation MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction R_Azelnidipine (R)-Azelnidipine R_Azelnidipine->L_type_channel Blocks S_Azelnidipine This compound S_Azelnidipine->L_type_channel No significant interaction

Caption: Signaling pathway of (R)-Azelnidipine's vasodilatory effect.

Experimental Protocols

While specific experimental data comparing the two enantiomers is lacking, a typical protocol to evaluate and compare their efficacy would involve the following steps:

Chiral Separation of Azelnidipine Enantiomers

Objective: To isolate the (S)- and (R)-enantiomers from the racemic mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating enantiomers.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) in a specific ratio. The exact composition would be optimized for the best resolution.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where azelnidipine shows maximum absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve racemic azelnidipine in the mobile phase.

    • Inject the solution into the HPLC system.

    • Monitor the elution profile. The two enantiomers will have different retention times, allowing for their collection as separate fractions.

    • Confirm the purity and identity of the separated enantiomers using appropriate analytical techniques (e.g., mass spectrometry, polarimetry).

In Vitro Evaluation of L-type Calcium Channel Blockade

Objective: To determine the potency of each enantiomer in blocking L-type calcium channels.

Methodology: Patch-clamp electrophysiology on isolated vascular smooth muscle cells.

  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable animal model (e.g., rat aorta).

  • Patch-Clamp Configuration: Whole-cell voltage-clamp configuration.

  • Experimental Protocol:

    • Hold the cell membrane at a negative potential (e.g., -80 mV).

    • Elicit calcium currents by depolarizing voltage steps.

    • Apply known concentrations of this compound and (R)-Azelnidipine to the cells.

    • Measure the inhibition of the calcium current at each concentration.

    • Construct concentration-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer.

In Vivo Evaluation of Antihypertensive Efficacy

Objective: To compare the blood pressure-lowering effects of the enantiomers in an animal model of hypertension.

Methodology: Administration of the separated enantiomers to spontaneously hypertensive rats (SHRs).

  • Animal Model: Spontaneously Hypertensive Rats (SHRs).

  • Drug Administration: Oral or intravenous administration of this compound and (R)-Azelnidipine at various doses. A vehicle control group would also be included.

  • Blood Pressure and Heart Rate Monitoring: Continuously monitor systolic blood pressure, diastolic blood pressure, and heart rate using telemetry or tail-cuff method.

  • Experimental Protocol:

    • Establish baseline blood pressure and heart rate for all animals.

    • Administer the respective treatments to each group.

    • Monitor cardiovascular parameters for a defined period (e.g., 24 hours).

    • Analyze the data to determine the dose-dependent effects of each enantiomer on blood pressure and heart rate.

Experimental Workflow

The following diagram outlines the logical flow of experiments to compare the efficacy of this compound and (R)-Azelnidipine.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Racemic Racemic Azelnidipine Separation Chiral HPLC Separation Racemic->Separation S_Enantiomer This compound Separation->S_Enantiomer R_Enantiomer (R)-Azelnidipine Separation->R_Enantiomer PatchClamp Patch-Clamp on Vascular Smooth Muscle Cells S_Enantiomer->PatchClamp SHR_Model Administration to Spontaneously Hypertensive Rats S_Enantiomer->SHR_Model R_Enantiomer->PatchClamp R_Enantiomer->SHR_Model IC50_S IC50 for (S)-Enantiomer PatchClamp->IC50_S IC50_R IC50 for (R)-Enantiomer PatchClamp->IC50_R BP_S Blood Pressure & Heart Rate Response to (S)-Enantiomer SHR_Model->BP_S BP_R Blood Pressure & Heart Rate Response to (R)-Enantiomer SHR_Model->BP_R

Caption: Experimental workflow for comparing (S)- and (R)-Azelnidipine.

Conclusion

(S)-Azelnidipine vs. Amlodipine: A Comparative Analysis of Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

Azelnidipine demonstrates a favorable profile in minimizing reflex tachycardia and reducing the incidence of peripheral edema when compared to amlodipine, a widely prescribed calcium channel blocker. These differences are attributed to their distinct pharmacological properties, particularly their effects on the sympathetic nervous system and vascular beds.

This guide provides a comprehensive comparison of (S)-Azelnidipine and amlodipine, focusing on their differential effects on heart rate and the development of edema. The information presented is collated from a range of clinical and preclinical studies, offering researchers, scientists, and drug development professionals a detailed overview of their respective performance profiles.

Comparative Efficacy and Safety

This compound and amlodipine are both dihydropyridine calcium channel blockers effective in lowering blood pressure.[1] However, clinical data consistently highlight key differences in their side-effect profiles, particularly concerning heart rate and edema.

Heart Rate Modulation

Azelnidipine is recognized for its neutral or even slight-reducing effect on heart rate, a stark contrast to the reflex tachycardia often associated with other vasodilators, including amlodipine.[2] This is largely attributed to azelnidipine's sympathoinhibitory action, which counteracts the baroreflex-mediated increase in heart rate that typically follows a drop in blood pressure.[3][4] Clinical studies have shown that while amlodipine can lead to a significant increase in heart rate, azelnidipine often results in a decrease.[2] A meta-analysis of 11 randomized clinical trials confirmed a statistically significant reduction in heart rate with azelnidipine compared to amlodipine.

Incidence of Peripheral Edema

Peripheral edema, particularly ankle swelling, is a common dose-dependent side effect of amlodipine, often leading to patient non-compliance. The incidence of pedal edema is significantly lower in patients treated with azelnidipine. One prospective, randomized trial reported a pedal edema incidence of 1.7% in the azelnidipine-telmisartan group compared to 9.1% in the amlodipine-telmisartan group.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on the effects of this compound and amlodipine on heart rate and edema.

Table 1: Comparative Effects on Heart Rate

StudyDrug and DosageDurationChange in Heart Rate (beats/min)p-value
Randomized Double-Blind Study (Kuramoto et al.)Azelnidipine 16 mg/day6 weeks-2<0.05 vs. Amlodipine
Amlodipine 5 mg/day6 weeks+4<0.05 vs. Azelnidipine
Meta-Analysis (Pal et al.)Azelnidipine (various doses)-Statistically significant reduction<0.0001
Amlodipine (various doses)---
Prospective Crossover Study (Fujita et al.)Azelnidipine (8-16 mg/day)8 weeksSignificant decrease<0.05 vs. Amlodipine
Amlodipine (5-10 mg/day)8 weeksNo significant change-

Table 2: Incidence of Peripheral Edema

StudyDrug CombinationDurationIncidence of Pedal Edemap-value
Prospective Randomized Trial (Singh et al.)Azelnidipine 16 mg + Telmisartan 40 mg12 weeks1.7%0.0170
Amlodipine 5 mg + Telmisartan 40 mg12 weeks9.1%-
FDA Drug Label InformationAmlodipine 5 mg-3.0%-
Amlodipine 10 mg-10.8%-

Experimental Protocols

Measurement of Muscle Sympathetic Nerve Activity (MSNA)

The sympathoinhibitory effects of azelnidipine have been quantified by measuring Muscle Sympathetic Nerve Activity (MSNA) using the technique of microneurography.

  • Procedure: A tungsten microelectrode is inserted percutaneously into a peripheral nerve, typically the peroneal nerve in the leg. A reference electrode is placed subcutaneously nearby. The active electrode is manipulated until a satisfactory signal, characterized by pulse-synchronous bursts that increase during a breath-hold and are not evoked by startle stimuli, is obtained.

  • Data Analysis: The raw nerve signal is amplified, filtered, and integrated to quantify the frequency and amplitude of sympathetic bursts. MSNA is often expressed as burst frequency (bursts per minute) or burst incidence (bursts per 100 heartbeats).

Assessment of Peripheral Edema

The clinical assessment of drug-induced peripheral edema is primarily based on physical examination and patient reporting.

  • Clinical Examination: Edema is typically assessed by applying pressure to the skin over a bony prominence, such as the shin or ankle, to check for pitting. The severity of pitting edema can be graded on a scale based on the depth of the pit and the time it takes for the skin to rebound.

  • Volumetric Measurement: Water-displacement volumetry is considered a reference method for quantifying limb volume and changes due to edema.

  • Patient-Reported Outcomes: Standardized questionnaires can be used to capture the patient's experience of swelling and its impact on daily activities.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and amlodipine on heart rate and edema stem from their distinct interactions with the sympathetic nervous system and their hemodynamic properties.

Azelnidipine's Sympathoinhibitory Mechanism

Azelnidipine's ability to suppress sympathetic nerve activity is a key differentiator. This effect is thought to be mediated, at least in part, through an antioxidant mechanism within the rostral ventrolateral medulla (RVLM), a critical area in the brainstem for the regulation of sympathetic outflow. Azelnidipine has been shown to reduce oxidative stress in the RVLM, thereby decreasing sympathetic nerve activity.

G cluster_0 Rostral Ventrolateral Medulla (RVLM) Oxidative Stress Oxidative Stress Sympathetic Nerve Activity Sympathetic Nerve Activity Oxidative Stress->Sympathetic Nerve Activity Activates Azelnidipine Azelnidipine Antioxidant Effect Antioxidant Effect Azelnidipine->Antioxidant Effect Antioxidant Effect->Oxidative Stress Inhibits

Caption: Azelnidipine's sympathoinhibitory mechanism.

Amlodipine and Edema Formation

Amlodipine-induced edema is primarily a consequence of its pronounced and preferential dilation of precapillary arterioles without a corresponding dilation of postcapillary venules. This leads to an increase in intracapillary hydrostatic pressure, causing fluid to shift from the vascular space into the interstitium.

G cluster_0 Mechanism of Amlodipine-Induced Edema Amlodipine Amlodipine Precapillary Arterioles Precapillary Arterioles Amlodipine->Precapillary Arterioles Strongly Dilates Postcapillary Venules Postcapillary Venules Amlodipine->Postcapillary Venules Weakly Dilates Intracapillary Pressure Intracapillary Pressure Precapillary Arterioles->Intracapillary Pressure Increases Edema Edema Intracapillary Pressure->Edema Leads to G Patient Recruitment Patient Recruitment Baseline Measurements Baseline Measurements Patient Recruitment->Baseline Measurements Randomization Randomization Azelnidipine Group Azelnidipine Group Randomization->Azelnidipine Group Amlodipine Group Amlodipine Group Randomization->Amlodipine Group Treatment Period Treatment Period Azelnidipine Group->Treatment Period Amlodipine Group->Treatment Period Baseline Measurements->Randomization Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

References

A Comparative Analysis of (S)-Azelnidipine and Nifedipine on Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory effects of (S)-Azelnidipine and nifedipine, two prominent dihydropyridine calcium channel blockers (CCBs). While both drugs effectively induce vasodilation and are used in the management of hypertension, they exhibit distinct pharmacological profiles that influence their clinical application and side-effect profiles. This comparison is based on available preclinical and clinical data.

Mechanism of Action and Signaling Pathways

Both this compound and nifedipine exert their primary vasodilatory effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation, resulting in a decrease in peripheral vascular resistance and blood pressure.[1][3]

This compound, a third-generation CCB, is suggested to have a more complex mechanism that may contribute to its unique clinical characteristics.[3] Beyond its potent L-type calcium channel blockade, some evidence suggests it may also modulate T-type calcium channels, although this is not as well-established as its L-type activity. Furthermore, this compound has been shown to possess antioxidative properties and the ability to inhibit sympathetic nerve activity, which may contribute to its cardiovascular protective effects beyond simple vasodilation.

Nifedipine, a first-generation dihydropyridine, primarily acts on L-type calcium channels to induce vasodilation. Its rapid onset of action can sometimes lead to a reflex increase in heart rate (tachycardia) due to sympathetic nervous system activation.

cluster_Azelnidipine This compound cluster_Nifedipine Nifedipine A This compound L_type_A L-type Ca2+ Channels A->L_type_A Inhibits T_type_A T-type Ca2+ Channels (potential) A->T_type_A Modulates SNS_A Sympathetic Nervous System A->SNS_A Inhibits Ca_influx_A Reduced Ca2+ Influx Vasc_relax_A Vascular Smooth Muscle Relaxation Ca_influx_A->Vasc_relax_A Vd_A Vasodilation Vasc_relax_A->Vd_A N Nifedipine L_type_N L-type Ca2+ Channels N->L_type_N Inhibits Ca_influx_N Reduced Ca2+ Influx L_type_N->Ca_influx_N Vasc_relax_N Vascular Smooth Muscle Relaxation Ca_influx_N->Vasc_relax_N Vd_N Vasodilation Vasc_relax_N->Vd_N SNS_N Sympathetic Nervous System Vd_N->SNS_N Activates Tachycardia Reflex Tachycardia SNS_N->Tachycardia cluster_protocol Isolated Artery Vasodilation Protocol Start Euthanize Animal & Isolate Artery Mount Mount Artery Rings in Organ Bath Start->Mount Equilibrate Equilibrate under Optimal Tension Mount->Equilibrate Contract Induce Contraction (e.g., KCl, Phenylephrine) Equilibrate->Contract Add_Drug Cumulative Addition of Vasodilator Contract->Add_Drug Measure Measure Isometric Tension Changes Add_Drug->Measure Analyze Generate Dose-Response Curve & Calculate EC50/IC50 Measure->Analyze cluster_clinical_trial Comparative Antihypertensive Clinical Trial Workflow Recruit Recruit Hypertensive Patients Washout Washout Period (if on prior medication) Recruit->Washout Baseline Baseline Measurements (BP, HR, etc.) Washout->Baseline Randomize Randomization Baseline->Randomize GroupA Group A: This compound Randomize->GroupA GroupB Group B: Nifedipine Randomize->GroupB FollowUp Follow-up Visits (e.g., weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Ambulatory BP Monitoring, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis of Efficacy and Safety DataCollection->Analysis

References

(S)-Azelnidipine: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of (S)-Azelnidipine, a third-generation dihydropyridine calcium channel blocker. Through an objective comparison with its R-enantiomer and other calcium channel blockers, supported by experimental data, this document serves as a resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Azelnidipine exerts its primary therapeutic effect—the lowering of blood pressure—by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade leads to the relaxation of these muscle cells, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance.[1][3] The process begins with the binding of calcium ions to calmodulin, which then activates myosin light-chain kinase. This enzyme phosphorylates myosin light chains, enabling the interaction between myosin and actin that causes muscle contraction. By reducing intracellular calcium concentration, Azelnidipine effectively interrupts this contractile process.

Azelnidipine is administered as a racemic mixture of its (S)- and (R)-enantiomers. However, the pharmacological activity is stereoselective, with the (R)-(+)-enantiomer being the active component responsible for the L-type calcium channel blockade. The (S)-(-)-enantiomer is considered to be inactive.

Comparative Analysis of this compound and Alternatives

The therapeutic profile of this compound is distinguished by its gradual onset and long-lasting hypotensive effect, which minimizes the reflex tachycardia often associated with other dihydropyridine calcium channel blockers like nifedipine and amlodipine.

Data Presentation: Quantitative Comparison of Calcium Channel Blockers

The following table summarizes the inhibitory potency of Azelnidipine and its comparators on L-type calcium channels, as determined by in vitro experimental assays.

CompoundAssay TypeCell/Tissue TypeParameterValueReference
Azelnidipine (racemic) Spontaneous ContractionsGuinea-pig portal veinKᵢ153 nM
Whole-cell patch clampGuinea-pig portal vein smooth muscle cellsKᵢ (at -60 mV)282 nM
Whole-cell patch clampGuinea-pig portal vein smooth muscle cellsKᵢ (at -90 mV)2 µM
Amlodipine Spontaneous ContractionsGuinea-pig portal veinKᵢ16 nM
Nifedipine Spontaneous ContractionsGuinea-pig portal veinKᵢ7 nM

Kᵢ represents the inhibitory constant, a measure of the drug's potency.

Beyond L-Type Calcium Channels: Pleiotropic Effects

Beyond its primary mechanism, Azelnidipine exhibits several other pharmacological effects that contribute to its cardiovascular protective profile.

Sympathoinhibitory Action

Unlike many other dihydropyridine calcium channel blockers that can cause a reflexive increase in sympathetic nervous system activity and heart rate, Azelnidipine has been shown to possess sympathoinhibitory effects. This action is thought to contribute to its neutral or even slight heart rate-lowering effect, a significant advantage in the treatment of hypertension, particularly in patients with ischemic heart disease.

Effects on T-Type Calcium Channels

Some evidence suggests that Azelnidipine may also block T-type calcium channels, which are present in the afferent and efferent arterioles of the kidneys. This dual blockade could contribute to its reported renal-protective effects.

Anti-Atherosclerotic and Cardioprotective Properties

Preclinical and clinical studies have indicated that Azelnidipine may have anti-atherosclerotic and cardioprotective properties independent of its blood pressure-lowering effect. These benefits are potentially mediated through various mechanisms, including antioxidative actions and improvement of endothelial function. Azelnidipine has been shown to inhibit the differentiation and activation of macrophages, key players in the development of atherosclerosis, via the L-type calcium channel pathway. Furthermore, it has demonstrated the ability to enhance the production of nitric oxide, a crucial vasodilator, in endothelial cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.

Objective: To quantify the inhibitory effect of this compound on voltage-dependent L-type Ca²⁺ currents.

Methodology:

  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable source (e.g., guinea-pig portal vein).

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Solutions: Use an external solution containing Ba²⁺ as the charge carrier to enhance the current and an internal solution with a Cs⁺ base to block K⁺ channels.

  • Voltage Protocol: Hold the cell membrane potential at a level that inactivates other channels (e.g., -60 mV) and apply depolarizing voltage steps to elicit L-type Ca²⁺ currents.

  • Drug Application: Perfuse the cells with varying concentrations of this compound and record the corresponding changes in current amplitude.

  • Data Analysis: Construct concentration-response curves to determine the IC₅₀ or Kᵢ value for the inhibition of the L-type Ca²⁺ current.

Aortic Ring Assay

This ex vivo method assesses the vasorelaxant properties of this compound on intact arterial tissue.

Objective: To determine the potency of this compound in inducing relaxation of pre-contracted aortic rings.

Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat or rabbit) and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a 95% O₂/5% CO₂ mixture.

  • Contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or high K⁺ solution).

  • Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the changes in isometric tension to measure the degree of relaxation.

  • Data Analysis: Plot the percentage of relaxation against the drug concentration to calculate the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal relaxation.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflow provide a clearer understanding of the underlying mechanisms and methodologies.

Azelnidipine_Mechanism_of_Action cluster_pathway Vasodilation Pathway Azelnidipine This compound (Inactive Enantiomer) RAzelnidipine (R)-Azelnidipine (Active Enantiomer) LTCC L-Type Ca²⁺ Channel (Vascular Smooth Muscle) RAzelnidipine->LTCC Blocks Ca_influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Decreased MLCK_active Active Myosin Light-Chain Kinase Ca_Calmodulin->MLCK_active Activation Contraction Muscle Contraction MLCK_active->Contraction Phosphorylation Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Leads to

Caption: Mechanism of action of (R)-Azelnidipine leading to vasodilation.

Experimental_Workflow_Patch_Clamp start Start cell_prep Isolate Vascular Smooth Muscle Cells start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch baseline Record Baseline L-Type Ca²⁺ Currents patch->baseline drug_app Perfuse with This compound baseline->drug_app record_drug Record Ca²⁺ Currents in Presence of Drug drug_app->record_drug analysis Analyze Data (IC₅₀/Kᵢ Determination) record_drug->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

References

(S)-Azelnidipine: A Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of (S)-Azelnidipine against other calcium channel blockers. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been evaluated in both clinical and preclinical settings. The data is summarized in the tables below, alongside comparative data for other calcium channel blockers where available.

Table 1: In Vivo Anti-inflammatory Effects of this compound and Comparator Drugs

DrugModel/PopulationDosageParameterResultReference
This compound High-risk hypertensive patients (n=16)16 mg/day for 4 weeksSerum hsCRPDecreased significantly[1][2]
Serum IL-6Decreased significantly (from 0.59 ± 0.35 to 0.35 ± 0.18 log [pg/ml], P < 0.01)[2]
Serum IL-8Decreased significantly (from 1.79 ± 0.21 to 1.42 ± 0.12 log [pg/ml], P < 0.001)[2]
Rat model of cerebral ischemia-reperfusionNot specifiedCerebral IL-6Significantly reduced[3]
Cerebral TNF-αSignificantly reduced
Cerebral ICAM-1Significantly reduced
Amlodipine High-risk hypertensive patients (n=8)5 mg/day for 16 weeksSerum IL-6No significant change
Serum IL-8No significant change
Nicardipine DSS-induced colitis in mice12 and 24 mg/kgColonic Nlrp3 mRNASignificantly downregulated
Colonic TNF-α mRNASignificantly downregulated
Colonic IL-17 mRNASignificantly downregulated
Verapamil Rat air pouch inflammation model0.05, 0.1, 0.2 mg/ratLeukocyte accumulationSignificantly reduced
0.1 mg/ratExudate IL-1βSignificantly reduced (from 7.432±0.487pg to 4.683±0.622pg)
Diltiazem Patients with unstable angina (n=15)Not specifiedPlasma IL-10Significantly increased
Patients undergoing cardiopulmonary bypass (n=15)1 g/kg/minSerum IL-6Significantly lower than control

Table 2: In Vitro Anti-inflammatory Effects of this compound and Comparator Drugs

DrugCell Line/Primary CellsConcentrationParameterResultReference
This compound Human mononuclear leukocytes100 nMfMLP-induced IL-8 productionSignificantly inhibited
THP-1 macrophages10 µMPMA-induced Apo E mRNA expressionInhibited
PMA-induced MMP9 mRNA expressionInhibited
PMA-induced LOX-1 mRNA expressionSignificantly reduced
PMA-induced ICAM-1 expressionBlocked
Acetylated LDL uptakeLowered
Human aortic endothelial cellsNot specified7-ketocholesterol or TNF-α induced VCAM-1 expressionSignificantly inhibited
Nicardipine BV-2 microglial cells1, 5, 10 µMLPS/IFN-γ-induced iNOS expressionConcentration-dependent suppression
LPS/IFN-γ-induced COX-2 expressionConcentration-dependent suppression
LPS/IFN-γ-induced IL-6 expressionConcentration-dependent inhibition
LPS/IFN-γ-induced IL-1β expressionConcentration-dependent inhibition
Human and rabbit neutrophils15.95 ± 0.17 µM (IC50)PMA-stimulated elastase release (human)-
55.41 ± 0.09 µM (IC50)PMA-stimulated superoxide anion release (human)-
Verapamil Not specified in provided search results---
Diltiazem Not specified in provided search results---

Experimental Protocols

Detailed methodologies for two key experimental models used to assess anti-inflammatory effects are provided below.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard for screening acute anti-inflammatory activity.

  • Animal Model : Wistar or Sprague-Dawley rats (150-250g) or ICR or Swiss albino mice are commonly used. Animals are acclimatized for at least one week with free access to food and water.

  • Grouping : Animals are randomly divided into a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and test compound groups at various doses (n=6 per group).

  • Compound Administration : The test compound, positive control, or vehicle is administered, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.

  • Induction of Edema : A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

LPS-Stimulated RAW 264.7 Macrophage Assay

This in vitro model is used to evaluate the effects of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment : Cells are pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

  • Measurement of Inflammatory Mediators :

    • Nitric Oxide (NO) Production : After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) : The levels of cytokines in the culture supernatant are quantified using commercially available ELISA kits.

  • Data Analysis : The IC50 values for the inhibition of NO and cytokine production are calculated. Cell viability is assessed using assays like the MTT assay to rule out cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound's anti-inflammatory effects and a typical experimental workflow.

G cluster_0 Inflammatory Stimuli (e.g., PMA) cluster_1 Macrophage PMA PMA Cav12 L-type Calcium Channel (Cav1.2) PMA->Cav12 Activates p38_JNK p38/JNK (MAPK) Cav12->p38_JNK Activates Differentiation Differentiation & Activation p38_JNK->Differentiation ApoE_MMP9 ↑ ApoE, MMP9 Differentiation->ApoE_MMP9 LOX1 ↑ LOX-1 Differentiation->LOX1 ICAM1 ↑ ICAM-1 Differentiation->ICAM1 AcLDL ↑ Acetylated LDL Uptake Differentiation->AcLDL S_Azelnidipine This compound S_Azelnidipine->Cav12 Inhibits G cluster_workflow In Vitro Anti-inflammatory Assay Workflow A Seed RAW 264.7 Macrophages in 96-well plates B Overnight Incubation (Adherence) A->B C Pre-treat with this compound (1-2 hours) B->C D Stimulate with LPS (e.g., 24 hours) C->D E Collect Supernatant D->E F Measure NO (Griess Assay) & Cytokines (ELISA) E->F

References

A Comparative Analysis of Third-Generation Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Third-generation calcium channel blockers (CCBs) represent a significant advancement in the management of hypertension and other cardiovascular disorders. Characterized by their enhanced vascular selectivity and improved pharmacokinetic profiles, these agents offer comparable antihypertensive efficacy to older generations but with a more favorable side-effect profile. This guide provides a detailed comparative analysis of three prominent third-generation CCBs: amlodipine, lercanidipine, and lacidipine, focusing on their performance, underlying mechanisms, and the experimental data that substantiates these findings.

Performance and Efficacy: A Quantitative Comparison

The primary therapeutic effect of third-generation CCBs is the reduction of blood pressure. Clinical studies have consistently demonstrated the comparable efficacy of amlodipine, lercanidipine, and lacidipine in this regard. However, significant differences emerge in their tolerability, particularly concerning the incidence of peripheral edema.

DrugDaily Dose RangeMean Blood Pressure Reduction (Systolic/Diastolic)Incidence of EdemaStudy Discontinuation due to EdemaReference
Amlodipine 5-10 mg-29.6 / -14.5 mmHg19%8.5%[1]
Lercanidipine 10-20 mgComparable to amlodipine9%2.1%[1]
Lacidipine 2-4 mgComparable to amlodipine4%1.4%[1]

Table 1: Comparative Efficacy and Tolerability of Third-Generation Calcium Channel Blockers from the COHORT Study. The study was a multicenter, double-blind, parallel-group trial involving 828 elderly hypertensive patients (≥60 years) treated for an average of 12 months.[1]

A meta-analysis of eight randomized controlled trials further supports these findings, indicating that lercanidipine is associated with a significantly lower risk of peripheral edema compared to first-generation dihydropyridine CCBs, including amlodipine.[2] The antihypertensive efficacy, however, was not statistically different between lercanidipine and either first or second-generation CCBs.

Mechanism of Action: From Channel Blockade to Vasodilation

The fundamental mechanism of action for dihydropyridine CCBs, including the third-generation agents, is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to smooth muscle relaxation and subsequent vasodilation, which in turn lowers total peripheral resistance and blood pressure.

G cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Ca2+ Channel Ca2_int Ca2+ Ca2_ext Ca2+ Ca2_ext->L_type_Ca_Channel Calmodulin Calmodulin Ca2_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction CCB Third-Generation CCB CCB->L_type_Ca_Channel Blocks

Primary Mechanism of Action of Third-Generation CCBs.

Beyond this primary mechanism, third-generation CCBs exhibit pleiotropic effects that may contribute to their cardiovascular benefits. These include antioxidant properties and the ability to enhance the production of nitric oxide (NO), a key molecule in maintaining endothelial function.

Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the performance of third-generation CCBs.

Clinical Trial Protocol for Antihypertensive Efficacy and Safety

Objective: To compare the antihypertensive efficacy and safety of amlodipine, lercanidipine, and lacidipine in patients with essential hypertension.

Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.

Participant Population: Adult patients (e.g., ≥18 years old) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg and systolic blood pressure <210 mmHg). Exclusion criteria would include secondary hypertension, recent myocardial infarction or stroke, and significant renal or hepatic impairment.

Intervention:

  • Group 1: Amlodipine (e.g., 5 mg once daily, with potential titration to 10 mg).

  • Group 2: Lercanidipine (e.g., 10 mg once daily, with potential titration to 20 mg).

  • Group 3: Lacidipine (e.g., 2 mg once daily, with potential titration to 4 mg).

Methodology for Blood Pressure Measurement:

  • Blood pressure is measured at baseline and at regular intervals (e.g., weeks 2, 4, 8, 12, and 24) throughout the study.

  • Measurements are taken in the sitting position after a 5-minute rest period.

  • An automated oscillometric device or a calibrated mercury sphygmomanometer is used.

  • Three readings are taken at each visit, and the average of the last two readings is recorded.

  • Ambulatory blood pressure monitoring (ABPM) may also be employed to assess the 24-hour blood pressure profile.

Methodology for Assessing Adverse Events:

  • Adverse events (AEs) are systematically collected at each study visit through open-ended questioning and patient self-reporting.

  • AEs are classified by severity (mild, moderate, severe) and causality (related or unrelated to the study medication).

  • Specific attention is given to known class-specific side effects, such as peripheral edema, headache, and flushing.

  • All serious adverse events (SAEs) are reported to the regulatory authorities and ethics committees within a specified timeframe.

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Patient Screening Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Amlodipine Amlodipine Group Randomization->Amlodipine Lercanidipine Lercanidipine Group Randomization->Lercanidipine Lacidipine Lacidipine Group Randomization->Lacidipine FollowUp Regular Follow-up Visits Amlodipine->FollowUp Lercanidipine->FollowUp Lacidipine->FollowUp BP_Measurement Blood Pressure Measurement FollowUp->BP_Measurement AE_Monitoring Adverse Event Monitoring FollowUp->AE_Monitoring Efficacy_Analysis Efficacy Analysis (BP Reduction) BP_Measurement->Efficacy_Analysis Safety_Analysis Safety Analysis (AE Incidence) AE_Monitoring->Safety_Analysis Comparison Comparative Analysis Efficacy_Analysis->Comparison Safety_Analysis->Comparison

Workflow for a Comparative Clinical Trial of CCBs.
In Vitro Protocol for Assessing Vascular Selectivity

Objective: To determine the relative inhibitory effects of third-generation CCBs on vascular smooth muscle versus cardiac muscle.

Methodology:

  • Tissue Preparation:

    • Vascular smooth muscle: Isolated rat portal vein or aorta is used.

    • Cardiac muscle: Isolated rat or guinea pig papillary muscle is used.

  • Experimental Setup:

    • Tissues are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Contractile responses are recorded using an isometric force transducer.

  • Procedure:

    • Vascular Smooth Muscle: Contractions are induced by a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., phenylephrine).

    • Cardiac Muscle: Papillary muscles are electrically stimulated to induce contractions.

    • Concentration-response curves are generated by cumulatively adding increasing concentrations of the CCB to the organ bath.

  • Data Analysis:

    • The concentration of the CCB that produces 50% inhibition of the maximal contraction (IC50) is determined for both vascular and cardiac tissues.

    • The vascular selectivity ratio is calculated as the IC50 for cardiac muscle divided by the IC50 for vascular smooth muscle. A higher ratio indicates greater vascular selectivity.

Conclusion

Third-generation calcium channel blockers, including amlodipine, lercanidipine, and lacidipine, are effective antihypertensive agents with a well-established mechanism of action. While their blood pressure-lowering capabilities are comparable, their tolerability profiles differ significantly, with lercanidipine and lacidipine demonstrating a lower incidence of peripheral edema compared to amlodipine. This difference is a key consideration for clinical practice and ongoing drug development. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future cardiovascular therapies.

References

(S)-Azelnidipine: A Comparative Analysis of its Renoprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of evidence highlights the renoprotective properties of (S)-Azelnidipine, a third-generation dihydropyridine calcium channel blocker (CCB). This guide provides a comprehensive comparison of this compound with other antihypertensive agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Superior Reduction in Proteinuria and Markers of Renal Injury

This compound has demonstrated significant efficacy in reducing proteinuria and other key markers of renal damage when compared to other CCBs like amlodipine and nifedipine.[1][2][3] Clinical studies in hypertensive patients with chronic kidney disease (CKD) have shown that Azelnidipine significantly decreases urinary protein excretion, urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG, a marker of oxidative stress), and urinary liver-type fatty acid-binding protein (L-FABP, a marker of tubular injury).[1] In contrast, amlodipine showed minimal effect on these parameters.[1]

A meta-analysis of six randomized controlled trials involving 731 participants with type 2 diabetes and hypertension confirmed that Azelnidipine significantly reduces the urinary albumin-to-creatinine ratio (UACR).

ParameterThis compoundAmlodipineNifedipineTrichlormethiazide (in combination with Olmesartan)Control/PlaceboReference
Urinary Protein Excretion Significantly decreasedLittle effect---
Urinary Albumin to Creatinine Ratio (UACR) Significantly reduced (MD = -47.96)--Similar reduction to Azelnidipine-
Urinary 8-OHdG Significantly decreasedLittle effect---
Urinary L-FABP Significantly decreasedLittle effect---
Blood Urea Nitrogen (BUN) Considerably lowerHigher than Azelnidipine---
Creatinine Clearance Significantly improvedNo significant improvement--Markedly reduced
Heart Rate Significantly decreasedSignificantly increased---

Table 1: Comparative Effects of this compound and Other Antihypertensive Agents on Renal Parameters. MD denotes Mean Difference.

Unique Mechanism of Action: Improving Renal Microcirculation and Reducing Hypoxia

The renoprotective effects of this compound are attributed to its unique mechanism of action that extends beyond systemic blood pressure reduction. Experimental studies in angiotensin II (AII)-infused rats have shown that Azelnidipine effectively improves renal microcirculation by increasing peritubular capillary (PTC) blood flow. This action is thought to alleviate renal hypoxia and subsequent tubulointerstitial injury.

Compared to nifedipine, Azelnidipine was more effective in reducing tubulointerstitial injuries and the hypoxic area in the kidney of AII-infused rats. This suggests a direct beneficial effect on the renal vasculature, potentially through the inhibition of both L-type and T-type calcium channels, which are present in both afferent and efferent arterioles. This dual blockade helps to reduce intraglomerular pressure. Furthermore, Azelnidipine has been shown to have antioxidant properties and may exert sympathoinhibitory effects on the renal nerves.

Renoprotective_Mechanism_of_Azelnidipine cluster_Azelnidipine This compound cluster_Vascular Renal Vasculature cluster_Renal_Effects Renal Effects cluster_Outcome Therapeutic Outcome Azelnidipine This compound L_type L-type Ca2+ Channels (Afferent Arterioles) Azelnidipine->L_type Inhibits T_type T-type Ca2+ Channels (Afferent & Efferent Arterioles) Azelnidipine->T_type Inhibits OxidativeStress Decreased Oxidative Stress Azelnidipine->OxidativeStress Antioxidant Effect Vasodilation Vasodilation of Afferent & Efferent Arterioles L_type->Vasodilation T_type->Vasodilation IGP Decreased Intraglomerular Pressure Vasodilation->IGP RBF Increased Peritubular Capillary Blood Flow Vasodilation->RBF Renoprotection Renoprotection IGP->Renoprotection Hypoxia Reduced Renal Hypoxia RBF->Hypoxia Hypoxia->Renoprotection OxidativeStress->Renoprotection

Caption: Proposed mechanism of the renoprotective effects of this compound.

Experimental Protocols

Animal Study: Angiotensin II-Infused Rat Model

This model was utilized to investigate the effects of this compound on renal microcirculation and tubulointerstitial injury.

  • Animals: Male Wistar rats.

  • Procedure:

    • Chronic infusion of angiotensin II (AII) at a rate of 500 ng/kg/min for 14 days using an osmotic minipump to induce hypertension and renal injury.

    • Concurrent oral administration of this compound (3 mg/kg/day) or nifedipine (60 mg/kg/day).

    • Monitoring of peritubular capillary (PTC) blood flow using a pencil-lens interval microscope.

    • Assessment of tubulointerstitial damage, including PTC loss, interstitial fibrosis, and tubular atrophy, through histological examination.

    • Evaluation of renal hypoxia using hypoxia biomarkers (e.g., intracellular hypoxyprobe-1 adducts).

  • Key Findings: this compound improved PTC blood flow, and was more effective than nifedipine in reducing tubulointerstitial injury and renal hypoxia induced by AII infusion.

Experimental_Workflow_Animal_Study start Start: Wistar Rats infusion Angiotensin II Infusion (500 ng/kg/min, 14 days) start->infusion treatment Oral Administration: - this compound (3 mg/kg/day) - Nifedipine (60 mg/kg/day) - Control infusion->treatment monitoring Monitor PTC Blood Flow treatment->monitoring assessment Assess Tubulointerstitial Damage (Histology) treatment->assessment hypoxia_eval Evaluate Renal Hypoxia (Biomarkers) treatment->hypoxia_eval end End: Comparative Analysis monitoring->end assessment->end hypoxia_eval->end

Caption: Workflow for the angiotensin II-infused rat model.

Clinical Trial: Hypertensive Patients with Chronic Kidney Disease

This study design was employed to compare the effects of this compound and amlodipine on renal function in a clinical setting.

  • Participants: Thirty moderately hypertensive patients with chronic kidney disease.

  • Design: Randomized, parallel-group study.

  • Intervention:

    • Group 1: this compound 16 mg once daily for 6 months.

    • Group 2: Amlodipine 5 mg once daily for 6 months.

  • Primary Outcome Measures:

    • Urinary protein excretion.

    • Urinary levels of 8-OHdG.

    • Urinary levels of L-FABP.

  • Measurements: Data collected at baseline, 3 months, and 6 months.

  • Key Findings: this compound significantly reduced urinary protein excretion, 8-OHdG, and L-FABP, while amlodipine had little effect on these markers. Both drugs demonstrated comparable blood pressure-lowering effects.

Conclusion

This compound demonstrates significant renoprotective effects that appear to be independent of its blood pressure-lowering activity. Its unique ability to improve renal microcirculation, reduce hypoxia, and decrease markers of oxidative stress and tubular injury positions it as a promising therapeutic option for patients with hypertension and chronic kidney disease. Further research is warranted to fully elucidate its long-term benefits on renal outcomes.

References

comparing the pharmacokinetic profiles of azelnidipine and amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the pharmacokinetic profiles of Azelnidipine and Amlodipine, two prominent third-generation dihydropyridine calcium channel blockers, is essential for researchers and drug development professionals. This guide provides a detailed analysis of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of azelnidipine and amlodipine, offering a clear comparison for researchers.

Pharmacokinetic ParameterAzelnidipineAmlodipine
Time to Peak (Tmax) 2.6–4.0 hours[1]6–12 hours[2][3][4][5]
Peak Plasma Concentration (Cmax) 1.66–23.06 ng/mL (single 8-16 mg dose)3.312-4.042 ng/mL (single 5 mg dose)
Area Under the Curve (AUC) 17.9–429 ng/mL·h (AUC0–96, single 8-16 mg dose)426 ± 151 ng·h/mL (AUC0-24, 16 mg/day for 6 weeks)
Elimination Half-life (t1/2) 16.0–28.0 hours (single dose), 8.68 ± 1.33 h (after 6 weeks)30–50 hours
Bioavailability ~62% (absorption ratio)60–65%, 64-90%
Protein Binding 90%–91%93%, ~98%
Volume of Distribution (Vd) 1749 ± 964 L21 L/kg
Metabolism Extensively by hepatic CYP3A4Extensively by liver (CYP3A4)
Excretion ~26% in urine, ~63% in feces10% parent drug and 60% metabolites in urine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for determining the pharmacokinetic profiles of azelnidipine and amlodipine.

Study Design for Pharmacokinetic Analysis

A typical study to compare the pharmacokinetics of azelnidipine and amlodipine would involve a randomized, double-blind, crossover design.

  • Participants : Healthy adult volunteers or patients with essential hypertension.

  • Drug Administration : Subjects receive a single oral dose of either azelnidipine (e.g., 16 mg) or amlodipine (e.g., 5 mg). After a washout period of at least two weeks, they receive the other drug.

  • Blood Sampling : Blood samples are collected at predetermined intervals, such as 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dosing.

  • Plasma Concentration Analysis : Plasma concentrations of the drugs are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, the following pharmacokinetic parameters are calculated using non-compartmental analysis:

  • Cmax and Tmax : Determined directly from the observed plasma concentration-time profiles.

  • AUC : Calculated using the linear trapezoidal rule.

  • t1/2 : Calculated as 0.693/k, where k is the elimination rate constant.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_0 Study Setup cluster_1 Data Collection cluster_2 Data Analysis A Recruitment of Subjects (Healthy Volunteers or Patients) B Randomization and Blinding A->B C Drug Administration (Azelnidipine or Amlodipine) B->C D Serial Blood Sampling C->D E Plasma Separation and Storage D->E F LC-MS/MS Analysis of Drug Concentrations E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) F->G H Statistical Comparison G->H I Bioequivalence Assessment H->I J Publication of Findings I->J

Caption: Workflow for a comparative pharmacokinetic study.

Detailed Pharmacokinetic Comparison

Absorption

Both azelnidipine and amlodipine are well-absorbed after oral administration. Azelnidipine reaches its peak plasma concentration faster (2.6-4.0 hours) than amlodipine (6-12 hours). The bioavailability of amlodipine is well-established at 60-65%, while the absorption ratio for azelnidipine is estimated to be around 62%.

Distribution

Both drugs are highly protein-bound, with azelnidipine at 90-91% and amlodipine at approximately 98%. Amlodipine has a large volume of distribution of 21 L/kg, indicating extensive tissue distribution. Azelnidipine also has a large volume of distribution.

Metabolism

Azelnidipine and amlodipine are both extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. Neither drug has significant active metabolites.

Excretion

Azelnidipine is primarily eliminated through feces (around 63%), with a smaller portion excreted in the urine (approximately 26%). In contrast, amlodipine and its metabolites are mainly excreted in the urine, with about 10% of the parent compound and 60% of its metabolites found in urine.

Conclusion

Azelnidipine and amlodipine, while both effective calcium channel blockers, exhibit distinct pharmacokinetic profiles. Azelnidipine has a shorter time to peak concentration and a shorter elimination half-life compared to amlodipine. However, despite these differences, studies have shown that their hypotensive effects can be similar over a 24-hour period. Understanding these pharmacokinetic nuances is critical for optimizing therapeutic strategies and for the development of new drug formulations.

References

Safety Operating Guide

Essential Safety and Handling of (S)-Azelnidipine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Azelnidipine , a potent dihydropyridine L-type calcium channel blocker, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments. This document provides immediate, essential safety protocols, operational guidance for handling and disposal, and detailed experimental procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and contact with eyes and skin.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H318: Causes serious eye damage.[1][2]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side-ShieldsConforming to EN166 (EU) or 29 CFR 1910.133 (US)Protects against splashes and dust, preventing serious eye damage.
Face ShieldRecommended for full facial protection against spills or splashes.
Hand Protection Protective GlovesChemically resistant, disposable, latex-free, and powder-free.Prevents skin contact and absorption. Double gloving is recommended when handling hazardous drugs.
Body Protection Laboratory CoatLong-sleeved, seamless, and impervious.Protects skin from contamination.
Coveralls ("Bunny Suit")Head-to-toe protection.Recommended for extensive handling or in case of spills to minimize cross-contamination.
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved.Required if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a containment system to avoid inhalation of dust.
Head and Hair Covering Hair CoversProtects against residue contamination.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, call a physician.
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.
Safe Handling and Storage Protocols

Handling:

  • Handle this compound in a well-ventilated area or in a chemical fume hood to avoid dust and aerosol formation.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed, suitable container.

  • For long-term stability, store at -20°C.

  • Keep away from strong acids and oxidizing agents.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Volumetric flasks

  • Pipettes

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a chemical fume hood.

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO (~30 mg/mL), DMF (~30 mg/mL), and ethanol (~15 mg/mL). It is sparingly soluble in aqueous buffers.

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask.

    • Add a small amount of the chosen solvent (e.g., DMSO).

    • Purge the flask with an inert gas.

    • Sonicate the mixture for 10-25 minutes to ensure complete dissolution.

    • Once dissolved, make up the volume to the mark with the solvent.

  • Aqueous Solutions: For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Note that aqueous solutions are not recommended for storage for more than one day.

  • Storage: Store the stock solution at -20°C for long-term use (up to 4 years for the crystalline solid) or at 4°C for short-term use (over a week for solutions). Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Operational and Disposal Plans

A clear plan for spills and waste disposal is mandatory for laboratory safety.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Clean-up:

    • Wear full personal protective equipment.

    • For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.

    • Decontaminate the spill area with alcohol.

Waste Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with local, regional, and national hazardous waste regulations.

  • Do not dispose of with household garbage or allow it to reach the sewage system.

  • Chemical waste should be collected in labeled, closed containers for disposal by a licensed waste disposal company.

Visualized Safety and Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

Handling_Workflow Figure 1: Laboratory Handling Workflow for this compound prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe handling Weighing & Handling in Fume Hood ppe->handling dissolution Dissolution in Solvent handling->dissolution cleanup Decontaminate Work Area handling->cleanup storage Store Solution Appropriately dissolution->storage dissolution->cleanup storage->cleanup doff_ppe Doff PPE Correctly cleanup->doff_ppe disposal Dispose of Waste doff_ppe->disposal

Caption: Laboratory Handling Workflow for this compound

Emergency_Response_Workflow Figure 2: Emergency Response for this compound Exposure exposure Exposure Occurs remove_source Remove from Source of Exposure exposure->remove_source first_aid Administer First Aid remove_source->first_aid eye_contact Eye Contact: Flush with water for 15 mins first_aid->eye_contact Eye skin_contact Skin Contact: Wash with soap & water first_aid->skin_contact Skin inhalation Inhalation: Move to fresh air first_aid->inhalation Inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting first_aid->ingestion Ingestion medical_attention Seek Immediate Medical Attention eye_contact->medical_attention skin_contact->medical_attention inhalation->medical_attention ingestion->medical_attention sds Provide SDS to Medical Personnel medical_attention->sds

Caption: Emergency Response for this compound Exposure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Azelnidipine
Reactant of Route 2
(S)-Azelnidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.